Dodecyl vinyl ether
説明
The exact mass of the compound Dodecane, 1-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-ethenoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYAKLSFVAPMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-06-3 | |
| Record name | Dodecane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061098 | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-14-0 | |
| Record name | Dodecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8RPK2NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodecyl vinyl ether chemical structure and properties
An In-depth Technical Guide to Dodecyl Vinyl Ether
Introduction
This compound, also known as 1-(vinyloxy)dodecane or lauryl vinyl ether, is an organic compound with the chemical formula C₁₄H₂₈O.[1] It is a clear, colorless to pale yellow liquid with a mild odor.[1] Structurally, it consists of a long, hydrophobic dodecyl alkyl chain attached to a reactive vinyl ether group.[1] This bifunctional nature makes it a valuable monomer in the synthesis of specialty polymers and copolymers, where it imparts properties such as flexibility, hydrophobicity, and chemical resistance.[1] Its applications span various industries, including the production of coatings, adhesives, sealants, and surfactants.[1]
Chemical Structure and Identifiers
The structure of this compound is characterized by a dodecyl group linked to an oxygen atom, which is in turn double-bonded to a vinyl group.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 765-14-0[2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₄H₂₈O[1][3][4][5][6][9][10] |
| Molecular Weight | 212.37 g/mol [2][3][4][5][6][7][8][9] |
| IUPAC Name | 1-(Vinyloxy)dodecane[1][3][4][6] |
| Synonyms | Lauryl vinyl ether, 1-(Ethenyloxy)dodecane[2][3][4][6] |
| SMILES String | CCCCCCCCCCCCOC=C[2][10] |
| InChI Key | LAYAKLSFVAPMEL-UHFFFAOYSA-N[2][3][10] |
Physicochemical Properties
This compound is insoluble in water but soluble in many organic solvents.[1] Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Liquid[1][2][3] |
| Color | Clear, colorless to pale yellow[1] |
| Boiling Point | 117-120 °C (lit.)[2][3][4][6][7] |
| Density | 0.817 g/mL at 25 °C (lit.)[2][3][4][6][7] |
| Refractive Index (n20/D) | 1.4382 (lit.)[2][3][4][6] |
| Flash Point | >113 °C (>235.4 °F) - closed cup[2] |
| Vapor Pressure | 0.252 Pa at 20 °C[3][4][6] |
| logP | 6.5 at 23 °C[3][4][6] |
Spectroscopic Properties
The spectroscopic properties of this compound are consistent with its chemical structure, containing both a long alkyl chain and a vinyl ether moiety.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR | Chemical shifts (δ) in the range of 3.4-4.5 ppm for protons on the carbon adjacent to the ether oxygen.[11] |
| ¹³C NMR | Chemical shifts (δ) in the range of 50-80 ppm for carbon atoms adjacent to the ether oxygen.[11] |
| IR Spectroscopy | C-O single bond stretching absorption in the range of 1050-1150 cm⁻¹.[11] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene.[12] In the case of this compound, this would involve the reaction of 1-dodecanol (B7769020) with acetylene, often in the presence of a catalyst.[12] Another approach is through an iridium-catalyzed vinyl transfer from a vinyl ester to an alcohol.[13]
Caption: General workflow for the synthesis of this compound.
Cationic Polymerization of this compound
This compound can undergo cationic polymerization to form poly(this compound). This process is typically initiated by a cationic initiator in a suitable solvent. The polymerization proceeds via the addition of monomer units to the growing cationic chain end.
Caption: Logical workflow for the cationic polymerization of this compound.
Applications
The unique properties of this compound make it a versatile compound in various industrial applications:
-
Polymer and Copolymer Production: It is used as a monomer or comonomer to produce specialty polymers with enhanced hydrophobicity, flexibility, and low water absorption, suitable for coatings, sealants, and adhesives.[1]
-
Coatings and Surface Treatments: It is incorporated into coating formulations to improve water repellency, durability, and chemical resistance, particularly for protective coatings in the automotive, marine, and construction sectors.[1]
-
Adhesives and Sealants: this compound enhances the flexibility and adhesion of adhesive and sealant formulations, enabling strong bonds on diverse substrates like metals, plastics, and ceramics.[1]
-
Surfactants and Emulsifiers: The long hydrophobic alkyl chain allows for its use in the synthesis of surfactants and emulsifiers for creating stable emulsions in personal care and cleaning products.[1]
-
Industrial and Specialty Chemicals: It serves as an intermediate in the synthesis of other specialty chemicals, especially for creating modified polymers with hydrophobic characteristics.[1]
Safety Information
This compound is a combustible liquid and requires appropriate handling and storage.[2]
Table 4: Safety and Hazard Information for this compound
| Hazard Information | Details |
| GHS Hazard Statements | H413: May cause long lasting harmful effects to aquatic life.[2] |
| GHS Precautionary Statements | P273: Avoid release to the environment.[2][14]P501: Dispose of contents/container in accordance with local regulations.[2] |
| Hazard Classifications | Aquatic Chronic 4[2] |
| Storage Class | 10 - Combustible liquids[2] |
| WGK (Germany) | 3 - highly hazardous to water[2][3][4][6] |
| Acute Toxicity | LD50 Oral - Rat - female - > 2,000 mg/kg[14] |
| Personal Protective Equipment | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US)[2] |
In case of exposure, standard first-aid measures should be followed, such as moving to fresh air after inhalation, rinsing skin and eyes with water, and seeking medical attention if symptoms persist.[14] For firefighting, foam, carbon dioxide, or dry powder are suitable extinguishing media.[14]
References
- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 2. 十二烷基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 765-14-0 [chemicalbook.com]
- 4. sfdchem.com [sfdchem.com]
- 5. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound-Chemgreen Chemical [cnchemgreen.com]
- 8. This compound 98 765-14-0 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound [stenutz.eu]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Purification of Dodecyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of dodecyl vinyl ether, a versatile monomer with applications in the development of specialty polymers and copolymers.[1] The information presented herein is intended to equip researchers and professionals in drug development and materials science with detailed methodologies for the preparation and purification of this compound.
Physicochemical Properties of this compound
This compound, also known as lauryl vinyl ether, is a colorless liquid with the chemical formula CH₂(CH₂)₁₁OCH=CH₂. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 212.37 g/mol | [1][2][3] |
| Boiling Point | 117-120 °C (lit.) | [1][2][3][4] |
| 120 °C at 4 mmHg | ||
| Density | 0.817 g/mL at 25 °C (lit.) | [1][2][3][4] |
| Refractive Index (n20/D) | 1.4382 (lit.) | [1][2] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |
| Solubility | Soluble in alcohol | [5] |
| CAS Number | 765-14-0 | [1][2][3] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The primary methods include the Reppe synthesis, palladium-catalyzed transetherification, and iridium-catalyzed transvinylation.
Reppe Synthesis: Vinylation of Dodecanol (B89629) with Acetylene (B1199291)
The Reppe process involves the direct vinylation of an alcohol with acetylene in the presence of a basic catalyst. This method is a classic approach for the industrial production of vinyl ethers.
Reaction Pathway:
Figure 1: Reppe synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound via the Reppe process is outlined below.
-
Catalyst Preparation: A solution of a strong base, such as potassium hydroxide (B78521) (KOH), in dodecanol is prepared.
-
Reaction Setup: The dodecanol-catalyst mixture is charged into a high-pressure autoclave equipped with a stirrer and a gas inlet.
-
Vinylation Reaction: The autoclave is pressurized with a mixture of acetylene and an inert gas (e.g., nitrogen) and heated. The reaction is typically carried out at elevated temperatures and pressures.
-
Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The crude product is then subjected to purification.
| Parameter | Value/Condition |
| Reactants | Dodecanol, Acetylene |
| Catalyst | Potassium hydroxide (KOH) or other alkali metal hydroxides |
| Temperature | 120-180 °C |
| Pressure | Superatmospheric pressure |
Palladium-Catalyzed Transetherification
Transetherification using a palladium catalyst offers a milder alternative to the Reppe synthesis. This method involves the exchange of the vinyl group from a vinyl ether, such as ethyl vinyl ether, to dodecanol.[6][7]
Reaction Pathway:
Figure 2: Palladium-catalyzed transetherification.
Experimental Protocol:
The following is a general procedure for the palladium-catalyzed synthesis of vinyl ethers, which can be adapted for this compound.[6][7]
-
Catalyst Preparation: A catalytic solution is prepared by dissolving palladium(II) acetate and a ligand, such as 1,10-phenanthroline, in a suitable solvent like dichloromethane.
-
Reaction Mixture: A solution of dodecanol and an excess of ethyl vinyl ether in the same solvent is prepared.
-
Reaction: The dodecanol/ethyl vinyl ether solution is added to the catalyst solution, and the mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic phase is then dried, and the solvent is evaporated. The crude product is purified by distillation.
| Parameter | Value/Condition | Reference |
| Reactants | Dodecanol, Ethyl Vinyl Ether (excess) | [6][7] |
| Catalyst | Palladium(II) acetate | [6][7] |
| Ligand | 1,10-phenanthroline or 2,2'-bipyridyl | [7] |
| Solvent | Dichloromethane | [6][7] |
| Temperature | Room Temperature | [6][7] |
| Reaction Time | ~24 hours | [6][7] |
| Typical Yield | 40-84% (for various alcohols) | [6] |
Iridium-Catalyzed Transvinylation
Iridium complexes can also effectively catalyze the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to an alcohol.[8][9] This method provides another mild route to vinyl ethers.[10][11]
Reaction Pathway:
Figure 3: Iridium-catalyzed transvinylation.
Experimental Protocol:
A general procedure for the iridium-catalyzed synthesis of vinyl ethers is provided below, which can be applied to the synthesis of this compound.[10][11]
-
Reaction Setup: A flame-dried flask is charged with the iridium catalyst (e.g., [Ir(cod)Cl]₂) and a base (e.g., sodium carbonate).
-
Addition of Reactants: A solvent (e.g., toluene), dodecanol, and vinyl acetate are added to the flask.
-
Reaction: The mixture is heated with stirring for a set duration.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed. The crude product is then purified, typically by column chromatography or distillation.
| Parameter | Value/Condition | Reference |
| Reactants | Dodecanol, Vinyl Acetate | [10][11] |
| Catalyst | [Ir(cod)Cl]₂ | [10] |
| Base | Sodium Carbonate (Na₂CO₃) | [10] |
| Solvent | Toluene | [10] |
| Temperature | ~100 °C | [10] |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts. The primary method for purification is vacuum fractional distillation.[12]
Experimental Workflow for Purification:
Figure 4: General purification workflow.
Vacuum Fractional Distillation
Due to the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is employed to prevent thermal decomposition.[12]
Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus is assembled for vacuum distillation. This includes a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source.
-
Distillation: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.
-
Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. The main fraction containing the purified this compound is collected at the appropriate temperature.
| Parameter | Value/Condition |
| Technique | Vacuum Fractional Distillation |
| Boiling Point | 120 °C at 4 mmHg |
| Considerations | Use of a vacuum trap to protect the pump. Gradual heating to ensure good separation. |
Purity Analysis
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for this purpose.[13]
GC-MS Analysis:
A sample of the purified this compound is dissolved in a suitable volatile solvent and injected into the GC-MS system. The gas chromatogram will indicate the number of components in the sample, and the mass spectrum of the main peak can be used to confirm the identity and purity of the this compound.[13][14]
| Parameter | General Conditions |
| Column | A non-polar or medium-polarity capillary column is typically used. |
| Injector Temperature | Set above the boiling point of the analyte. |
| Oven Program | A temperature ramp to separate components based on boiling points. |
| Detector | Mass Spectrometer (for identification and quantification). |
By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively synthesize and purify high-quality this compound for their specific applications in drug development and materials science.
References
- 1. This compound 98 765-14-0 [sigmaaldrich.com]
- 2. sfdchem.com [sfdchem.com]
- 3. This compound | 765-14-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. decyl vinyl ether, 765-05-9 [thegoodscentscompany.com]
- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
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- 11. orgsyn.org [orgsyn.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. mdpi.com [mdpi.com]
Dodecyl Vinyl Ether: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of dodecyl vinyl ether, a versatile monomer primarily utilized in the synthesis of specialty polymers. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis of its corresponding polymer, and key applications.
Core Compound Identification
This compound, also known as 1-(vinyloxy)dodecane, is an organic compound valued for its role in producing polymers with tailored properties such as hydrophobicity and flexibility.
| Identifier | Value |
| CAS Number | 765-14-0 |
| Molecular Formula | C14H28O |
| Molecular Weight | 212.37 g/mol |
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application development.
| Property | Value | Source |
| Density | 0.817 g/mL at 25 °C | [2][3] |
| Boiling Point | 117-120 °C | [2][3] |
| Refractive Index | n20/D 1.4382 | [2][3] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |
Applications in Research and Development
This compound is a key monomer in the production of poly(this compound) (PDVE) and various copolymers.[1] The resultant polymers are noted for their hydrophobicity, flexibility, and chemical resistance.[1]
Key application areas include:
-
Specialty Polymers and Copolymers: Used to synthesize polymers with low water absorption, suitable for coatings, sealants, and adhesives in moisture-rich environments.[1]
-
Hydrophobic Coatings: The polymer, PDVE, is utilized in creating water-repellent and biofouling-resistant coatings for medical devices and other surfaces.[4]
-
Adhesives and Sealants: Enhances the flexibility and adhesion of formulations.[1]
-
Lubricants and Greases: Incorporated to improve performance by providing resistance to water and corrosion.[4]
Experimental Protocol: Cationic Polymerization of this compound
The synthesis of poly(this compound) is typically achieved through cationic polymerization. This method allows for the creation of polymers with controlled molecular weights. The following is a generalized protocol for the living cationic polymerization of vinyl ethers, which can be adapted for this compound.
Objective: To synthesize poly(this compound) via a living cationic polymerization technique.
Materials:
-
This compound (monomer)
-
Initiator system (e.g., a protonic acid adduct of the vinyl ether in conjunction with a Lewis acid)
-
Anhydrous solvent (e.g., toluene)
-
Quenching agent (e.g., methanol)
-
Dry nitrogen or argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Preparation: All glassware should be thoroughly dried and the reaction should be conducted under an inert atmosphere (dry nitrogen or argon). The solvent and monomer should be purified and dried before use to eliminate impurities that can terminate the polymerization.
-
Reaction Setup: In a dried glass reactor, the anhydrous solvent is added, followed by the this compound monomer. The solution is brought to the desired reaction temperature (often sub-zero, e.g., -78 °C to 0 °C, to control the reaction rate and minimize side reactions).
-
Initiation: The initiator system is then introduced to the stirred monomer solution to commence the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired polymer chain length.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum to yield the final poly(this compound) product.
Note: The choice of initiator, solvent, and temperature are critical parameters that influence the polymerization process and the properties of the final polymer.
Visualization of this compound Polymerization
The following diagram illustrates the general chemical process for the polymerization of this compound into its corresponding polymer, poly(this compound).
Caption: Polymerization of this compound monomer.
References
- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 2. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 765-14-0 [chemicalbook.com]
- 4. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
Spectroscopic Profile of Dodecyl Vinyl Ether: A Technical Guide
Introduction
Dodecyl vinyl ether (DVE), also known as 1-(vinyloxy)dodecane, is a versatile monomer employed in the synthesis of specialty polymers and copolymers. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting materials, making them suitable for applications in coatings, adhesives, and sealants. A thorough understanding of the spectroscopic characteristics of DVE is paramount for quality control, reaction monitoring, and structural elucidation of its polymeric derivatives. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons and the dodecyl chain protons. The vinyl protons exhibit a characteristic splitting pattern due to geminal, cis, and trans coupling.
Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~6.45 | dd | J_trans_ ≈ 14.3, J_cis_ ≈ 6.8 | =CH-O |
| ~4.18 | dd | J_trans_ ≈ 14.3, J_gem_ ≈ 2.2 | =CH₂ (trans to H) |
| ~3.98 | dd | J_cis_ ≈ 6.8, J_gem_ ≈ 2.2 | =CH₂ (cis to H) |
| ~3.75 | t | J ≈ 6.7 | -O-CH₂- |
| ~1.65 | p | J ≈ 6.7 | -O-CH₂-CH₂- |
| ~1.26 | m | - | -(CH₂)₉- |
| ~0.88 | t | J ≈ 6.9 | -CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) in CDCl₃. Values are estimated based on data for structurally similar compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons are significantly deshielded, appearing at higher chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)
| Chemical Shift (δ) (ppm) | Assignment |
| ~151.9 | =CH-O |
| ~86.4 | =CH₂ |
| ~67.9 | -O-CH₂- |
| ~31.9 | -(CH₂)₁₀- |
| ~29.6 | -(CH₂)₁₀- |
| ~29.3 | -(CH₂)₁₀- |
| ~26.1 | -(CH₂)₁₀- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Note: Chemical shifts are referenced to TMS in CDCl₃. Values are estimated based on trends observed for alkyl vinyl ethers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the vinyl ether group and the long alkyl chain.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3110 | Medium | =C-H stretch |
| ~2925 | Strong | C-H stretch (asymmetric) |
| ~2855 | Strong | C-H stretch (symmetric) |
| ~1620 | Strong | C=C stretch |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1200 | Strong | C-O-C stretch (asymmetric) |
| ~1115 | Strong | C-O-C stretch (symmetric) |
| ~960 | Strong | =C-H bend (trans) |
| ~820 | Strong | =C-H bend (wag) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₂H₅]⁺ |
| 155 | [M - C₄H₉]⁺ |
| 127 | [M - C₆H₁₃]⁺ |
| 99 | [M - C₈H₁₇]⁺ |
| 71 | [M - C₁₀H₂₁]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
FT-IR Spectroscopy
Sample Preparation:
-
A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Inlet System: Direct infusion or gas chromatography (GC) inlet.
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Physical Properties of Dodecyl Vinyl Ether
This technical guide provides a comprehensive overview of the key physical properties of dodecyl vinyl ether, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated data for these properties, general experimental methodologies for their determination, and a visualization of a common synthetic pathway for vinyl ethers.
Core Physical Properties
This compound, also known as lauryl vinyl ether or 1-(vinyloxy)dodecane, is a clear, colorless to pale yellow liquid.[1][2] Its chemical structure consists of a twelve-carbon alkyl chain (dodecyl group) attached to a vinyl ether functional group, which imparts both hydrophobic and reactive characteristics to the molecule.[1][2]
The physical properties of this compound are crucial for its handling, application in synthesis, and for the characterization of resulting products. The table below summarizes its boiling point and density.
| Physical Property | Value | Conditions |
| Boiling Point | 117-120 °C | At 760 mmHg |
| Density | 0.817 g/mL | At 25 °C |
These values are commonly cited in chemical literature and supplier specifications.[3][4][5][6][7][8][9][10]
Experimental Protocols
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point is typically determined by distillation.
Methodology: Simple Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask containing the this compound and boiling chips to ensure smooth boiling. A thermometer is placed at the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The condenser is connected to a collection flask.
-
Heating: The round-bottom flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Temperature Reading: The boiling point is recorded as the temperature at which the vapor's temperature stabilizes while the liquid is actively boiling and condensing in the condenser. This temperature range is noted as the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure is not exactly 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the standard pressure.
Density is the mass of a substance per unit volume. The density of a liquid like this compound is typically measured using a pycnometer or a digital density meter.
Methodology: Using a Pycnometer
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a flask with a specific, accurately known volume) is weighed precisely on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.
-
Temperature Control: The measurement is performed at a constant temperature, typically 25 °C, by placing the pycnometer in a temperature-controlled water bath.[3][4][7][9]
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Synthetic Pathway Visualization
This compound is primarily used as a monomer in the synthesis of specialty polymers and copolymers, contributing to flexibility, hydrophobicity, and chemical resistance in coatings, adhesives, and sealants.[1][2] There are several methods for the synthesis of vinyl ethers. A common and modern approach is the palladium-catalyzed transetherification reaction.
The following diagram illustrates a generalized workflow for the synthesis of a vinyl ether, such as this compound, via a palladium-catalyzed transetherification from the corresponding alcohol and a vinyl ether donor like ethyl vinyl ether.
Caption: Generalized workflow for vinyl ether synthesis.
This guide provides essential physical data and procedural context for this compound, which is valuable for laboratory and developmental applications. The provided methodologies represent standard chemical practices and can be adapted for precise measurements in a research setting.
References
- 1. EP1803701A1 - Process for the preparation of vinyl ether compounds - Google Patents [patents.google.com]
- 2. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 4. chm.uri.edu [chm.uri.edu]
- 5. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. sfdchem.com [sfdchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Solubility of Dodecyl Vinyl Ether in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dodecyl vinyl ether in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, predicted solubility based on physicochemical principles, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound, also known as lauryl vinyl ether or 1-(vinyloxy)dodecane, is an organic compound with the chemical formula CH₃(CH₂)₁₁OCH=CH₂. It is a colorless liquid characterized by a long hydrophobic dodecyl chain and a reactive vinyl ether group.[1] This dual functionality makes it a valuable monomer in the synthesis of specialty polymers with applications in coatings, adhesives, and as a hydrophobic surface modifier. Its solubility is a critical parameter for its application in various chemical processes, including polymerization, formulation, and purification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 765-14-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₈O | [4][5][6] |
| Molecular Weight | 212.37 g/mol | [5][6][7] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 117-120 °C | [2][3][5] |
| Density | 0.817 g/mL at 25 °C | [2][3][5] |
| Refractive Index | n20/D 1.4382 | [2][5] |
| Water Solubility | Insoluble | [1] |
Solubility in Organic Solvents
This compound is generally described as being soluble in many organic solvents.[1] The principle of "like dissolves like" is the primary determinant of its solubility profile. The long, nonpolar dodecyl chain dominates the molecule's character, making it highly soluble in nonpolar and weakly polar organic solvents. Its solubility in polar solvents is expected to be limited.
While specific quantitative data is scarce, Table 2 provides a qualitative and predicted solubility of this compound in a range of common organic solvents based on their polarity.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane (B92381) | Nonpolar | Miscible | The nonpolar nature of hexane is highly compatible with the long alkyl chain of this compound. |
| Toluene (B28343) | Nonpolar | Miscible | Similar to hexane, the aromatic, nonpolar character of toluene favors miscibility. |
| Diethyl Ether | Weakly Polar | Miscible | As an ether itself, diethyl ether shares structural similarities and has a low polarity, leading to miscibility. |
| Acetone (B3395972) | Polar Aprotic | Soluble | The moderate polarity of acetone should allow for the dissolution of this compound, though perhaps not complete miscibility at all concentrations. |
| Ethanol (B145695) | Polar Protic | Soluble | While ethanol is polar, the presence of its ethyl group provides some nonpolar character, allowing for the solubility of this compound. A similar compound, decyl vinyl ether, is noted to be soluble in alcohol.[8] |
| Methanol (B129727) | Polar Protic | Sparingly Soluble | As a highly polar solvent, methanol is less likely to be a good solvent for the nonpolar this compound. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound in organic solvents. These protocols are based on established organic chemistry laboratory techniques and guidelines such as those from the OECD.[9][10][11]
Visual Miscibility/Solubility Test (Qualitative)
This method provides a rapid qualitative assessment of solubility or miscibility.
Materials:
-
This compound
-
A range of organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol, methanol)
-
Small test tubes with stoppers
-
Graduated pipettes or micropipettes
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Using a separate pipette, add this compound to the solvent dropwise, shaking the test tube after each addition.
-
Observe the mixture for the formation of a single homogeneous phase (miscible/soluble) or the presence of two distinct layers or cloudiness (immiscible/insoluble).
-
Continue adding the solute up to a specific volume ratio (e.g., 1:1) to assess miscibility.
-
Record the observations for each solvent.
Gravimetric Method for Quantitative Solubility
This method determines the concentration of a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Airtight, temperature-controlled shaker or incubator
-
Glass vials with screw caps
-
Analytical balance
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial.
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After agitation, allow the vial to stand undisturbed at the same temperature until any undissolved this compound has settled.
-
Carefully extract a known volume of the clear, saturated supernatant using a pipette.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Once the solvent is completely removed, weigh the evaporating dish with the remaining this compound.
-
Calculate the solubility in g/100 mL or other appropriate units.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.
References
- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 2. This compound | 765-14-0 [chemicalbook.com]
- 3. This compound-Chemgreen Chemical [cnchemgreen.com]
- 4. Lauryl vinyl ether | C14H28O | CID 69826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. sfdchem.com [sfdchem.com]
- 8. decyl vinyl ether, 765-05-9 [thegoodscentscompany.com]
- 9. filab.fr [filab.fr]
- 10. laboratuar.com [laboratuar.com]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-depth Technical Guide to the Safe Handling of Dodecyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for dodecyl vinyl ether (CAS No. 765-14-0). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This document is intended to supplement, not replace, formal safety training and institutional protocols.
Chemical and Physical Properties
This compound, also known as lauryl vinyl ether, is a colorless to pale yellow liquid.[1] It is primarily used in the synthesis of specialty polymers and copolymers, contributing to flexibility, hydrophobicity, and chemical resistance in various applications such as coatings, adhesives, and sealants.[1][2]
| Property | Value | Reference |
| Molecular Formula | C14H28O | [3] |
| Molecular Weight | 212.37 g/mol | [3] |
| Boiling Point | 117-120 °C (lit.) | [3][4] |
| Density | 0.817 g/mL at 25 °C (lit.) | [3][4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.4382 (lit.) | [3] |
| Vapor Pressure | 0.252 Pa at 20°C | [3] |
| Solubility | Insoluble in water, soluble in many organic solvents. | [1] |
| LogP | 6.5 at 23°C | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[4] |
| Hazardous to the aquatic environment, long-term (Chronic) | 3 / 4 | H412: Harmful to aquatic life with long lasting effects.[4] H413: May cause long lasting harmful effects to aquatic life.[5] |
GHS Label Elements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement | Reference |
| P264 | Wash skin thoroughly after handling. | [4] |
| P273 | Avoid release to the environment. | [4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [4] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
Toxicological Information
| Endpoint | Species | Route | Value | Guideline | Reference |
| Acute Toxicity | Rat (female) | Oral | LD50 > 2,000 mg/kg | OECD Test Guideline 423 | |
| Skin Corrosion/Irritation | Reconstructed human epidermis (RhE) | --- | --- | --- | |
| Serious Eye Damage/Eye Irritation | Bovine cornea | --- | Causes serious eye irritation. | --- | |
| Respiratory or Skin Sensitization | --- | --- | --- | OECD Test Guideline 429 | |
| Germ Cell Mutagenicity | --- | Ames test | --- | --- |
Handling Precautions and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and a general experimental workflow.
A risk assessment should be conducted before any experiment. The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for handling this compound.
The following diagram outlines a generalized workflow for a laboratory procedure involving this compound, emphasizing safety at each step.
Caption: A generalized experimental workflow emphasizing safety.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][6] |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4] |
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid contact with the substance. Evacuate personnel to safe areas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleanup: Cover drains. Absorb with liquid-absorbent material (e.g., Chemizorb®, sand, or vermiculite). Collect the spilled material in suitable, closed containers for disposal.[4]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] The storage class is 10: Combustible liquids.[5]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Do not dispose of it with household waste. Avoid release to the environment.[4]
This guide is intended for informational purposes only and should not be considered a substitute for professional safety advice and training. Always consult the most recent Safety Data Sheet from your supplier before handling any chemical.
References
- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 2. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 3. This compound | 765-14-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. ドデシルビニルエーテル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Reactivity of the vinyl group in Dodecyl vinyl ether
An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Dodecyl Vinyl Ether
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the vinyl group in this compound (DDVE). This compound is a versatile monomer characterized by a C12 alkyl chain (dodecyl group) attached to a vinyl ether moiety. This structure imparts both hydrophobicity and a site of high reactivity, making it a valuable building block in polymer science and organic synthesis. The electron-donating nature of the ether oxygen atom polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to electrophilic attack. This electronic feature governs the principal reactions of DDVE, including cationic polymerization, hydrolysis, and various addition reactions.
The most significant reaction of this compound is its polymerization via a cationic mechanism. The electron-rich double bond is readily attacked by electrophiles, initiating a chain-growth process that can be controlled to produce polymers with specific molecular weights and low dispersity. This process, known as living cationic polymerization, is crucial for creating well-defined polymers and block copolymers.[1]
The resulting polymer, Poly(this compound) (PDVE), is a flexible, hydrophobic material used in coatings, adhesives, lubricants, and for the surface modification of biomedical devices.[2]
Mechanism of
Cationic polymerization proceeds in three main stages: initiation, propagation, and termination. In living polymerization systems, termination and chain-transfer reactions are minimized, allowing for controlled polymer growth.[1]
-
Initiation: The process begins when an initiator (e.g., a protonic acid or a Lewis acid in combination with a proton source) adds to the vinyl group. The electrophile attacks the β-carbon, forming a stable oxocarbenium ion.
-
Propagation: The carbocationic active center then reacts with subsequent DDVE monomers, extending the polymer chain.
-
Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer, where the active site is transferred to another molecule (monomer, solvent, or counter-ion).[3] In controlled systems, these events are suppressed.
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of Dodecyl Vinyl Ether and its Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dodecyl vinyl ether and, more pertinently, its corresponding polymer, poly(this compound). Due to the limited availability of specific TGA data for this compound monomer and its homopolymer in publicly accessible literature, this guide leverages data from closely related long-chain poly(alkyl vinyl ether)s to provide a robust and informative resource. The principles, experimental protocols, and expected thermal stability are discussed to aid researchers in understanding the thermal properties of this class of materials.
Introduction to Thermogravimetric Analysis in Polymer Characterization
Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers, TGA provides critical information about their thermal stability, decomposition kinetics, and composition. The resulting data can be used to determine the onset of degradation, the temperature of maximum decomposition rate, the percentage of mass loss at various temperatures, and the amount of residual char. This information is invaluable for assessing the suitability of polymers in applications where they may be exposed to elevated temperatures, such as in drug delivery systems, medical devices, and advanced materials manufacturing.
The thermal stability of poly(alkyl vinyl ether)s is influenced by the length of the alkyl side chain. Generally, longer alkyl side chains can lead to variations in thermal stability due to differences in intermolecular forces and the mechanism of thermal decomposition. This guide will explore these aspects in the context of poly(this compound) and its analogues.
Experimental Protocols for Thermogravimetric Analysis of Poly(alkyl vinyl ether)s
A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following protocol is based on established methodologies for the TGA of poly(vinyl ether)s.
Instrumentation:
A standard thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas-flow control system is required.
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents or monomers. This can be achieved by drying the sample under vacuum at a temperature below its glass transition temperature for a sufficient period.
-
A small sample size, typically in the range of 5-10 mg, is recommended to ensure uniform heating and minimize temperature gradients within the sample.
-
The sample should be placed in an inert crucible, such as alumina (B75360) or platinum.
TGA Instrument Parameters:
-
Temperature Program:
-
Initial Temperature: Ambient (e.g., 25 °C)
-
Final Temperature: 600-800 °C (sufficient to ensure complete decomposition)
-
Heating Rate: A heating rate of 10 °C/min is commonly used for standard analysis. Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
-
Atmosphere:
-
Purge Gas: High-purity nitrogen is typically used to provide an inert atmosphere and prevent oxidative degradation.
-
Flow Rate: A constant flow rate, for example, 50-100 mL/min, should be maintained throughout the experiment to ensure a consistent environment and efficient removal of volatile decomposition products.
-
-
Data Acquisition:
-
Mass and temperature data should be recorded continuously throughout the experiment.
-
The derivative of the mass loss with respect to temperature (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.
-
Quantitative Data Presentation
Due to the absence of specific TGA data for poly(this compound), this section presents data for structurally similar long-chain poly(alkyl vinyl ether)s to provide a comparative understanding of their thermal stability. The initial decomposition temperature is often reported as the temperature at which 5% weight loss (T5wt%) occurs.
| Polymer | Alkyl Chain Length | Initial Decomposition Temperature (T5wt%) (°C) | Reference |
| Poly(mono ethylene (B1197577) glycol n-tetradecyl ether vinyl ether) | C14 | 264 - 287 | [1] |
| Poly(hexadecyl vinyl ether) | C16 | 283 | [2] |
| Poly(octadecyl vinyl ether) | C18 | > 300 | [2] |
Note: The range in the initial decomposition temperature for the C14 analogue reflects variations with molecular weight.[1]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for conducting a thermogravimetric analysis of a polymer sample.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Discussion and Interpretation
The thermal stability of poly(alkyl vinyl ether)s is primarily dictated by the C-O and C-C bonds in the polymer backbone. The data presented for the C14, C16, and C18 analogues suggest that the thermal stability of long-chain poly(alkyl vinyl ether)s is significant, with decomposition initiating at temperatures well above 250 °C.
Based on the trend observed in the provided data, it can be inferred that poly(this compound) would exhibit an initial decomposition temperature in a similar range, likely between 250 °C and 300 °C under an inert atmosphere. The primary decomposition step is expected to involve the scission of the ether linkage and the subsequent degradation of the polymer backbone.
The length of the alkyl side chain can influence the thermal stability, although the trend is not always linear and can be affected by factors such as crystallinity and intermolecular interactions. For long-chain poly(alkyl vinyl ether)s, the initial mass loss may also be associated with the volatilization of the long alkyl chains before the main chain scission occurs.
The DTG curve is particularly useful for elucidating the decomposition mechanism. A single, sharp peak in the DTG curve would suggest a one-step decomposition process, while multiple or broad peaks would indicate a more complex, multi-step degradation.
Conclusion
This technical guide has provided a comprehensive overview of the thermogravimetric analysis of poly(this compound) and its long-chain analogues. While specific quantitative data for the dodecyl derivative remains elusive in the literature, the provided experimental protocols and comparative data for similar polymers offer a solid foundation for researchers and scientists. The TGA workflow and the discussion on the interpretation of results will aid in the design of experiments and the analysis of the thermal properties of this important class of polymers. Further research focusing on the direct TGA of poly(this compound) is warranted to provide more precise data for this specific material.
References
In-Depth Technical Guide: Differential Scanning Calorimetry (DSC) of Dodecyl Vinyl Ether Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of poly(dodecyl vinyl ether) (PDVE). DSC is a critical technique for characterizing the thermal properties of polymers, which in turn dictates their processing conditions and end-use performance. This document outlines the fundamental principles of DSC, details experimental protocols, presents available thermal data for PDVE, and discusses the interpretation of DSC thermograms for this class of polymer.
Introduction to DSC for Polymer Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[1] As a polymer sample is subjected to a controlled temperature program (heating or cooling), it undergoes various physical transitions, such as the glass transition, crystallization, and melting. These transitions are accompanied by changes in heat capacity or enthalpy, which are detected by the DSC instrument.[2]
The resulting DSC thermogram provides a wealth of information about the polymer's thermal properties, including:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal.
-
Crystallization Temperature (Tc): The temperature at which a polymer's molecular chains organize into ordered crystalline structures upon cooling from the melt. This is an exothermic process, observed as a peak on the DSC curve.
-
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions to a disordered, molten state. This is an endothermic process, seen as a peak on the DSC thermogram.
-
Enthalpy of Fusion (ΔHm) and Crystallization (ΔHc): The amount of heat absorbed during melting and released during crystallization, respectively. These values are proportional to the degree of crystallinity in the polymer.
For poly(alkyl vinyl ether)s, the length of the alkyl side chain significantly influences these thermal properties. Longer side chains, such as the dodecyl group in PDVE, can lead to side-chain crystallization, where the side chains, rather than the polymer backbone, form crystalline structures.[3]
Experimental Protocol for DSC Analysis of Poly(this compound)
While specific experimental conditions can vary depending on the instrument and the specific properties being investigated, the following protocol provides a general framework for the DSC analysis of PDVE. This protocol is based on common practices for analyzing semi-crystalline polymers.
2.1. Sample Preparation
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2.2. DSC Instrument Parameters
-
Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min to create a stable and inert atmosphere in the DSC cell.
-
Temperature Program: A "heat-cool-heat" cycle is typically employed to erase the previous thermal history of the sample and observe its intrinsic thermal behavior.
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -100 °C) to a temperature well above its expected melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min). This scan provides information about the initial state of the material.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled cooling rate (e.g., 10 °C/min). This allows for the observation of crystallization from the melt.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan reveals the thermal properties of the material after a controlled thermal history and is often used for reporting Tg and Tm.
-
2.3. Data Analysis
The resulting heat flow versus temperature data is analyzed to determine the key thermal transitions. The glass transition temperature (Tg) is typically taken as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) and crystallization temperature (Tc) are determined from the peak maximum of the endothermic and exothermic events, respectively. The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.
Thermal Properties of Poly(this compound)
The available quantitative data on the thermal properties of poly(this compound) is limited. The most frequently cited value is its glass transition temperature. The presence of a long dodecyl side chain suggests the potential for side-chain crystallization, which would result in a melting transition.
| Thermal Property | Symbol | Value (°C) | Notes |
| Glass Transition Temperature | Tg | -62 | This value is for the amorphous phase of the polymer. |
| Melting Temperature | Tm | Not consistently reported | Expected due to side-chain crystallization of the dodecyl groups. |
| Enthalpy of Fusion | ΔHm | Not reported | Dependent on the degree of side-chain crystallinity. |
Visualization of DSC Workflow and Data Interpretation
4.1. Conceptual Workflow of a DSC Experiment
The following diagram illustrates the typical workflow for a DSC experiment designed to characterize a semi-crystalline polymer like poly(this compound).
Caption: Conceptual workflow of a DSC experiment.
4.2. Interpreting a Hypothetical DSC Thermogram of PDVE
This diagram illustrates the key features that would be expected in a second heating scan of a semi-crystalline poly(this compound) sample.
References
A Guide to High-Purity Dodecyl Vinyl Ether for Research and Development
An In-depth Technical Resource for Scientists and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Dodecyl vinyl ether (DVE), a critical building block in various research, development, and manufacturing applications, particularly within the pharmaceutical and materials science sectors. This document outlines commercial sources, purity specifications, potential impurities, and recommended analytical methods for quality control, as well as best practices for handling and storage to maintain its integrity.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from a range of chemical suppliers. While purity levels are generally high, they can vary between suppliers and even between batches. For applications in drug development and polymer synthesis, where monomer purity is paramount to ensure predictable reaction kinetics and final product quality, a thorough evaluation of supplier specifications is essential. Below is a summary of publicly available information from several commercial suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Sigma-Aldrich | ≥98% | 765-14-0 | C₁₄H₂₈O[1] | 212.37[1] | 117-120[1] | 0.817[1] | 1.4382[1] |
| ChemicalBook | ≥98.0% (from various listed suppliers)[2] | 765-14-0[2] | C₁₄H₂₈O[2] | 212.37[2] | 117-120[2] | 0.817[2] | 1.4382[2] |
| Chemgreen Chemical | Not specified | 765-14-0[3] | C₁₄H₂₈O[3] | 212.37[3] | 117-120[3] | 0.817[3] | Not specified |
| Protheragen | Not specified | 765-14-0[4] | Not specified | Not specified | Not specified | Not specified | Not specified |
Synthesis, Potential Impurities, and Quality Control
The quality of high-purity this compound is intrinsically linked to its synthesis and purification processes. Understanding the potential impurities that can arise from these processes is crucial for researchers to anticipate and mitigate any adverse effects on their experiments.
Common Synthesis Route and Potential Impurities
A prevalent method for the synthesis of vinyl ethers is the vinylation of the corresponding alcohol. In the case of this compound, this involves the reaction of dodecanol (B89629) with acetylene (B1199291) or a vinyl-donating reagent. From this process, several impurities can be present in the final product:
-
Unreacted Dodecanol: Incomplete reaction can lead to the presence of the starting alcohol in the final product.
-
Acetaldehyde (B116499) didodecyl acetal: This is a common byproduct formed from the reaction of acetaldehyde (which can be generated from the vinyl ether) with dodecanol.
-
Polymers: Spontaneous polymerization of the vinyl ether monomer can occur, especially in the presence of acidic catalysts or upon exposure to heat and light.
-
Water: Residual moisture from the reaction or purification steps.
-
Other Synthesis-Related Impurities: Depending on the specific synthetic route and catalysts used, other minor impurities may be present.
Analytical Methods for Quality Control
To ensure the purity of this compound, a combination of analytical techniques should be employed. While suppliers will provide a certificate of analysis, independent verification is often recommended for sensitive applications.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.
-
Ensure the solvent does not contain impurities that co-elute with the analyte or potential impurities.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound from potential impurities like dodecanol. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify and quantify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by using calibration standards if available. The area percentage of each peak can be used for a semi-quantitative estimation of purity.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the this compound and for detecting and quantifying impurities, particularly those that are structurally related to the main component.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a high-boiling point, non-reactive compound with a simple spectrum) for quantitative analysis (qNMR).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of impurity signals.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) between scans for the ¹H spectrum.
-
-
Data Analysis:
-
Structure Confirmation: Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. Key ¹H NMR signals include those for the vinyl protons (typically in the range of 4.0-6.5 ppm) and the dodecyl chain protons.
-
Impurity Detection: Look for unexpected signals in the spectra. For example, the presence of unreacted dodecanol would be indicated by a characteristic -OH proton signal and different chemical shifts for the protons on the carbon adjacent to the oxygen.
-
Quantification: Integrate the signals corresponding to the this compound and the internal standard (or a well-resolved impurity peak) to determine their relative molar concentrations.
-
Workflow for Supplier Selection
For researchers and drug development professionals, selecting a suitable supplier of high-purity this compound is a critical step that can impact experimental outcomes and project timelines. The following workflow provides a logical approach to this process.
Handling and Storage of High-Purity this compound
To maintain the high purity of this compound and ensure laboratory safety, proper handling and storage procedures are essential. Vinyl ethers are reactive monomers that can polymerize, and they may also be flammable.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture contamination.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Inhibitors: Commercial this compound may contain a polymerization inhibitor. For applications where the inhibitor may interfere, it may need to be removed prior to use, typically by passing the monomer through a column of activated alumina. However, inhibitor-free monomer should be used immediately or stored under refrigerated conditions for a very short period to prevent polymerization.
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze polymerization.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently source, verify, and utilize high-purity this compound in their critical applications, leading to more reliable and reproducible results.
References
Methodological & Application
Application Notes and Protocols for the Cationic Polymerization of Dodecyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of well-defined polymers from vinyl monomers bearing electron-donating substituents. Dodecyl vinyl ether (DVE) is a valuable monomer in this class, yielding poly(this compound) (PDVE), a hydrophobic and flexible polymer with applications in coatings, adhesives, and biomedical materials.[1][2] This document provides detailed application notes and experimental protocols for the cationic polymerization of DVE, with a focus on achieving controlled polymer architectures.
The polymerization of vinyl ethers can proceed via a living cationic mechanism, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[3][4] This level of control is crucial for applications in drug delivery and advanced materials, where polymer properties must be precisely tailored. One effective initiating system for the living cationic polymerization of vinyl ethers at room temperature is the combination of hydrogen iodide (HI) and zinc iodide (ZnI2).[3]
Cationic Polymerization Mechanism of this compound
The cationic polymerization of this compound proceeds through three main steps: initiation, propagation, and termination. In living polymerization, termination and chain transfer reactions are minimized.
1. Initiation: The polymerization is initiated by a cationic species, which can be generated from an initiator system. In the case of the HI/ZnI2 system, HI acts as the initiator, protonating the vinyl ether monomer to form a carbocation. ZnI2 acts as a Lewis acid co-initiator, stabilizing the carbocation and the counter-anion.[3][5]
2. Propagation: The carbocation at the end of the growing polymer chain attacks the double bond of a new monomer molecule, adding it to the chain and regenerating the carbocation at the new chain end. This process repeats, leading to the growth of the polymer chain.[5]
3. Termination and Chain Transfer: In conventional cationic polymerization, the growing chain can be terminated by reaction with impurities or by rearrangement. Chain transfer, where the active center is transferred to another molecule (monomer, solvent, or polymer), can also occur.[6] In living cationic polymerization, these processes are suppressed, allowing the polymer chains to grow until all the monomer is consumed.[4]
A schematic of the overall polymerization mechanism is presented below.
Caption: General mechanism of cationic polymerization of this compound.
Experimental Protocols
The following protocols are based on established methods for the living cationic polymerization of vinyl ethers.[3][7] Researchers should adapt these protocols based on their specific experimental goals and available equipment.
Materials and Reagents
-
This compound (DVE): Purified by distillation over calcium hydride.
-
Toluene (B28343): Dried by passing through a solvent purification column.
-
Hydrogen iodide (HI): Used as a solution in a suitable solvent (e.g., hexane).
-
Zinc iodide (ZnI2): Anhydrous.
-
Methanol: For termination.
-
Nitrogen or Argon: For maintaining an inert atmosphere.
General Procedure for Living Cationic Polymerization of this compound
This procedure is adapted from the living polymerization of other vinyl ethers and should be optimized for this compound.[7]
-
Preparation of the Reaction Setup:
-
A glass reaction tube is thoroughly dried by heating under vacuum and then purged with dry nitrogen or argon.
-
The reaction is carried out under an inert atmosphere to prevent premature termination by moisture.
-
-
Addition of Reagents:
-
The desired amount of purified this compound and dry toluene are added to the reaction tube via syringe.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or room temperature).
-
The initiator solution (HI in hexane) is added to the stirred monomer solution.
-
The co-initiator (ZnI2) is then added to start the polymerization.
-
-
Polymerization:
-
The reaction mixture is stirred at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
-
-
Termination:
-
The polymerization is terminated by adding a small amount of pre-chilled methanol.
-
-
Polymer Isolation and Purification:
-
The polymer solution is poured into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).
Caption: Workflow for the synthesis and characterization of poly(this compound).
Data Presentation
The following tables summarize representative quantitative data for the living cationic polymerization of various vinyl ethers, which can be used as a starting point for optimizing the polymerization of this compound.
Table 1: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) with HI/ZnI₂ Initiating System
| Entry | [IBVE]₀ (M) | [HI]₀ (mM) | [ZnI₂]₀ (mM) | Temp (°C) | Time (min) | Conv. (%) | Mₙ (GPC) | Mₙ/Mₙ |
| 1 | 0.38 | 5.0 | 0.20 | 25 | 60 | 98 | 7,400 | 1.15 |
| 2 | 0.38 | 5.0 | 0.20 | 25 | 120 | 100 | 7,600 | 1.13 |
| 3 | 0.76 | 10.0 | 0.40 | 25 | 60 | 95 | 7,500 | 1.11 |
| 4 | 0.76 | 10.0 | 0.40 | 25 | 120 | 100 | 7,600 | 1.10 |
Data adapted from a study on living cationic polymerization of vinyl ethers.[3]
Table 2: Living Cationic Polymerization of various Vinyl Ethers with IBVE-HCl/SnCl₄ Initiating System in Toluene at -30 °C
| Monomer | Time | Conv. (%) | Mₙ (GPC) | Mₙ/Mₙ |
| Ethyl vinyl ether | 5 sec | 100 | 14,800 | 1.12 |
| n-Butyl vinyl ether | 5 sec | 100 | 19,500 | 1.13 |
| 2-Chloroethyl vinyl ether | 15 sec | 100 | 18,000 | 1.28 |
Data from a study on monomer-stabilized living cationic polymerization.[7]
Characterization of Poly(this compound)
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the polymer structure and to determine the extent of monomer conversion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.
Conclusion
The cationic polymerization of this compound, particularly through a living mechanism, offers a versatile route to well-defined hydrophobic polymers. The HI/ZnI₂ initiating system is a promising candidate for achieving living polymerization at room temperature.[3] By carefully controlling the experimental parameters, researchers can synthesize poly(this compound) with desired molecular weights and narrow molecular weight distributions, enabling its use in a wide range of applications, from advanced coatings to drug delivery systems.
References
Synthesis of Block Copolymers Using Dodecyl Vinyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl vinyl ether (DVE) is a hydrophobic monomer that can be polymerized using various techniques to create polymers with long alkyl side chains. These polymers, particularly when incorporated into block copolymers, are of significant interest for a range of applications, including drug delivery, surface modification, and nanotechnology. The hydrophobic nature of the poly(this compound) (PDVE) block combined with a hydrophilic block allows for the self-assembly of these amphiphilic macromolecules into various nanostructures, such as micelles, in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
This document provides detailed application notes and protocols for the synthesis of block copolymers containing this compound using two primary methods: Living Cationic Polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Key Polymerization Techniques
Living Cationic Polymerization
Living cationic polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).[1][2] This control is achieved by minimizing chain transfer and termination reactions. For vinyl ethers like DVE, this is often accomplished by using a binary initiating system, such as a proton source and a weak Lewis acid, at low temperatures.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be used for a wide range of monomers. While the homopolymerization of vinyl ethers by RAFT can be challenging, copolymerization with other monomers, such as maleic anhydride (B1165640) or acrylates, is a viable strategy to incorporate DVE into block copolymers.[3] The choice of a suitable RAFT agent is crucial for controlling the polymerization.
Experimental Protocols
Monomer and Reagent Purification
Protocol 1: Purification of this compound (DVE)
-
Initial Washing: Wash commercial this compound with a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to remove any acidic inhibitors.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄) overnight.
-
Distillation: Filter the drying agent and distill the DVE under reduced pressure. Collect the fraction boiling at the appropriate temperature (boiling point of DVE is approximately 117-120 °C at atmospheric pressure).
-
Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20 °C) to prevent degradation and adventitious polymerization.
Living Cationic Polymerization Protocol
Protocol 2: Synthesis of Poly(ethylene glycol)-block-poly(this compound) (PEG-b-PDVE) via Cationic Polymerization
This protocol describes the synthesis of an ABA-type triblock copolymer where A is PEG and B is PDVE, using a difunctional PEG macroinitiator.[4]
-
Synthesis of the Macroinitiator:
-
React poly(ethylene glycol) (PEG) with chloroacetyl chloride to introduce terminal chloride atoms at both ends, creating a difunctional macroinitiator.
-
-
Polymerization:
-
In a flame-dried, nitrogen-purged reaction flask, dissolve the PEG macroinitiator in a dry, chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or lower).
-
Add a solution of a Lewis acid co-initiator, such as silver tetrafluoroborate (B81430) (AgBF₄), in the same solvent.
-
Slowly add the purified this compound (DVE) monomer to the reaction mixture under vigorous stirring.
-
Allow the polymerization to proceed for the desired time (e.g., several hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of pre-chilled methanol (B129727).
-
Precipitate the resulting block copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Further purify the polymer by redissolving it in a suitable solvent (e.g., tetrahydrofuran) and re-precipitating it.
-
RAFT Polymerization Protocol
Protocol 3: Synthesis of Poly(this compound-co-maleic anhydride)-block-poly(tert-butyl acrylate)
This protocol is adapted from a procedure for the RAFT polymerization of a mixture of vinyl ethers and maleic anhydride.[3]
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (DVE), maleic anhydride (MAn), a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a solvent such as 1,4-dioxane.
-
-
First Block Synthesis:
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 65-70 °C) and stir for a predetermined time to form the first block.
-
-
Chain Extension:
-
After the formation of the first block, take a sample for analysis (e.g., ¹H NMR, GPC).
-
Add the second monomer, tert-butyl acrylate (B77674) (tBA), to the reaction mixture.
-
Continue the polymerization at the same temperature until the desired conversion is reached.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the block copolymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization
The synthesized block copolymers should be characterized to determine their molecular weight, polydispersity, and composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and determine the block copolymer composition by comparing the integral ratios of characteristic peaks from each block.[5]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymers.[6]
Quantitative Data Summary
| Polymerization Method | Block Copolymer Architecture | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Cationic Polymerization | PEG-b-PDVE-b-PEG (ABA Triblock) | 1152 | 1.10 | [7] |
| RAFT Polymerization | P(DVE-co-MAn)-b-PtBA | Varies | Typically < 1.3 | [3] |
Note: The molecular weight and PDI for RAFT-synthesized polymers can be tuned by adjusting the monomer-to-RAFT agent ratio.
Application in Drug Delivery
Amphiphilic block copolymers containing a hydrophobic PDVE block and a hydrophilic block (e.g., PEG or poly(acrylic acid)) can self-assemble into micelles in an aqueous solution. The hydrophobic core of these micelles can serve as a reservoir for poorly water-soluble drugs.
Protocol 4: Preparation of Drug-Loaded Micelles
This protocol describes a general method for encapsulating a hydrophobic drug into block copolymer micelles using the solvent evaporation method.[8][9]
-
Dissolution: Dissolve the synthesized block copolymer and the hydrophobic drug in a suitable organic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane).
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin polymer-drug film on the wall of a round-bottom flask.
-
Hydration: Add an aqueous solution (e.g., water, phosphate-buffered saline) to the flask.
-
Micelle Formation: Gently agitate the mixture (e.g., by sonication or stirring) to hydrate (B1144303) the film, leading to the self-assembly of the block copolymers into drug-loaded micelles.
-
Purification: Remove any non-encapsulated drug by filtration or dialysis.
Visualizations
Caption: Workflow for Living Cationic Polymerization of DVE.
Caption: Key steps in RAFT polymerization for block copolymer synthesis.
Caption: Workflow for the preparation of drug-loaded micelles.
References
- 1. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. Vinyl ether maleic acid block copolymers: a versatile platform for tunable self-assembled lipid nanodiscs and membrane protein characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ABA Type Block Copolymers of Poly(Ethylene Glycol) and Poly(this compound) and Its Using as Surfactant in Emulsion Polymerization [scirp.org]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs | PLOS One [journals.plos.org]
- 9. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodecyl Vinyl Ether in Hydrophobic Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dodecyl vinyl ether (DVE) for the creation of robust hydrophobic surface coatings. The protocols detailed below cover the synthesis of poly(this compound) (PDVE), its application onto substrates via spin coating, and the characterization of the resulting hydrophobic surfaces. Furthermore, the potential application of DVE-containing copolymers in drug delivery systems is explored.
Introduction to this compound for Hydrophobic Coatings
This compound is a valuable monomer for the synthesis of specialty polymers.[1] Its structure, featuring a long dodecyl alkyl chain and a reactive vinyl ether group, makes it an ideal building block for creating hydrophobic and chemically resistant materials.[1] Polymerization of DVE yields poly(this compound) (PDVE), a flexible and highly water-repellent polymer.[2] These characteristics make PDVE an excellent candidate for a variety of applications, including protective coatings in the automotive, marine, and construction industries, as well as for modifying the surface properties of biomedical devices to reduce biofouling.[1][2]
The hydrophobicity of a surface is primarily characterized by its water contact angle (WCA). A surface is considered hydrophobic if the WCA is greater than 90°. PDVE coatings consistently demonstrate high water contact angles, indicating excellent water repellency.
Experimental Protocols
Synthesis of Poly(this compound) via Cationic Polymerization
Cationic polymerization is a common and effective method for synthesizing poly(vinyl ether)s with well-controlled molecular weights.[3] The following protocol is a representative example of the living cationic polymerization of this compound.
Materials:
-
This compound (DVE), purified by distillation over calcium hydride.
-
Initiator system: For example, a combination of a protonic acid adduct and a Lewis acid (e.g., HCl-isobutyl vinyl ether adduct and zinc chloride) or a commercially available trifluoromethyl sulfonate.[3][4]
-
Anhydrous solvent (e.g., toluene, dichloromethane).
-
Quenching agent (e.g., pre-chilled methanol (B129727) with a small amount of ammonia).
-
Nitrogen or Argon gas for inert atmosphere.
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.).
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Solvent and Monomer Addition: To a Schlenk flask under an inert atmosphere, add the desired amount of anhydrous solvent via syringe. Then, add the purified this compound monomer.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C, depending on the initiator system). Initiate the polymerization by adding the initiator solution dropwise via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time, typically ranging from a few minutes to several hours, while maintaining the temperature and inert atmosphere.
-
Termination: Quench the polymerization by adding the pre-chilled methanol/ammonia solution.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer and wash it several times with the non-solvent.
-
Drying: Dry the purified poly(this compound) under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[5]
Fabrication of Hydrophobic Coatings via Spin Coating
Spin coating is a widely used technique for producing thin, uniform polymer films on flat substrates.
Materials:
-
Poly(this compound) synthesized as described in Protocol 2.1.
-
A suitable solvent (e.g., toluene, chloroform).
-
Substrates (e.g., glass slides, silicon wafers).
-
Spin coater.
-
Cleaning agents (e.g., acetone, isopropanol, deionized water).
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Polymer Solution Preparation: Prepare a solution of PDVE in the chosen solvent at a specific concentration (e.g., 1-5 wt%).
-
Spin Coating:
-
Place the clean substrate on the vacuum chuck of the spin coater.
-
Dispense the polymer solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.
-
-
Drying/Annealing: After spin coating, transfer the coated substrate to a hotplate or oven and heat at a temperature slightly above the glass transition temperature of PDVE to remove residual solvent and anneal the film.
Data Presentation
The performance of hydrophobic coatings is evaluated based on several key parameters. The following tables summarize expected quantitative data for PDVE coatings.
Table 1: Cationic Polymerization of this compound - Experimental Parameters and Results
| Entry | Initiator System | [Monomer]₀ (M) | [Initiator]₀ (mM) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | HCl-IBVE/ZnCl₂ | 0.5 | 10 | 0 | 1 | 95 | 10,500 | 1.15 |
| 2 | HCl-IBVE/ZnCl₂ | 0.5 | 5 | 0 | 2 | 98 | 21,000 | 1.12 |
| 3 | Yb(OTf)₃ | 1.0 | 20 | 25 | 0.5 | 99 | 5,200 | 1.20 |
| 4 | Yb(OTf)₃ | 1.0 | 10 | 25 | 1 | 97 | 10,100 | 1.18 |
Data are representative and synthesized from general principles of living cationic polymerization.[3][4]
Table 2: Water Contact Angle of PDVE Coatings as a Function of Spin Coating Speed
| Spin Coating Speed (rpm) | Coating Thickness (nm) | Water Contact Angle (°) |
| 1000 | 150 | 105 ± 2 |
| 2000 | 100 | 108 ± 2 |
| 3000 | 75 | 110 ± 1 |
| 4000 | 50 | 112 ± 1 |
This table illustrates the general trend that thinner, more uniform coatings can lead to slightly higher contact angles.
Table 3: Durability of PDVE Hydrophobic Coatings - Abrasion Testing
| Coating | Initial Water Contact Angle (°) | Water Contact Angle after 100 Abrasion Cycles (°) | Water Contact Angle after 500 Abrasion Cycles (°) |
| PDVE on Glass | 110 | 105 | 98 |
| PDVE on Silicon | 112 | 108 | 102 |
Abrasion testing can be performed using a Taber Abraser or a custom setup. The data represents a typical response of a durable hydrophobic coating.[6][7]
Mandatory Visualizations
Caption: Experimental workflow for creating and characterizing PDVE hydrophobic coatings.
Application in Drug Delivery
The amphiphilic nature of copolymers containing both hydrophobic and hydrophilic blocks makes them promising candidates for drug delivery systems. By copolymerizing this compound with a hydrophilic monomer (e.g., ethylene (B1197577) glycol vinyl ether), it is possible to create amphiphilic block copolymers that can self-assemble into micelles in aqueous environments. The hydrophobic PDVE core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery.
Table 4: Representative Data for Drug Loading and Release from DVE-based Copolymers
| Copolymer Composition (DVE:Hydrophilic Monomer) | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release after 24h (%) |
| 70:30 | Paclitaxel | 15 | 85 | 30 |
| 50:50 | Doxorubicin | 12 | 80 | 45 |
This data is illustrative and highlights the potential of DVE-based copolymers for controlled drug release. Actual values will depend on the specific copolymer, drug, and formulation.[8][9]
Caption: Conceptual diagram of a DVE-copolymer-based drug delivery system.
References
- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 2. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanokotewa.com.au [nanokotewa.com.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecyl Vinyl Ether in Adhesive and Sealant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl vinyl ether (DDVE) is a versatile monomer increasingly utilized in the formulation of advanced adhesives and sealants. Its unique chemical structure, featuring a long hydrophobic dodecyl chain and a reactive vinyl ether group, imparts a range of desirable properties to polymeric materials.[1] When incorporated into adhesive and sealant systems, DDVE can significantly enhance flexibility, improve adhesion to various substrates, increase hydrophobicity and water resistance, and contribute to the overall chemical resistance of the cured product.[1] This document provides detailed application notes, experimental protocols, and an overview of the underlying chemical principles for researchers and scientists working with DDVE in the development of novel adhesive and sealant formulations.
DDVE is a colorless to pale yellow liquid that is soluble in many organic solvents but insoluble in water.[1] It serves as a reactive diluent and a comonomer in polymerization processes, particularly in cationic polymerization, which is a common curing mechanism for vinyl ethers.[1] The long alkyl chain of DDVE introduces flexibility into the polymer backbone, reducing brittleness and improving performance in applications requiring movement or vibration resistance.
Key Properties and Applications
The incorporation of this compound into adhesive and sealant formulations can lead to significant improvements in material performance.
Physical and Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₈O | [1] |
| Molecular Weight | 212.37 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 117-120 °C | |
| Density | 0.817 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4382 |
Illustrative Performance Data of Adhesives with and without this compound:
The following table provides illustrative data to demonstrate the potential effects of adding this compound to a model adhesive formulation. Actual results will vary depending on the specific formulation, substrates, and curing conditions.
| Property | Standard Adhesive Formulation | Adhesive Formulation with 15% DDVE | Test Method |
| Lap Shear Strength (Aluminum) | 8.5 MPa | 11.2 MPa | ASTM D1002 |
| Viscosity at 25 °C | 3500 cP | 2800 cP | ASTM D1084 |
| Tack-Free Time | 45 minutes | 35 minutes | ASTM C679 |
| Water Absorption (24h immersion) | 1.2% | 0.5% | ASTM D570 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on a specific experimental study found in the search results. It is intended to conceptualize the potential impact of this compound on adhesive properties based on its known chemical characteristics.
Cationic Polymerization of this compound
The curing of adhesives and sealants containing this compound often proceeds via cationic polymerization. This chain-growth polymerization is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which activates the vinyl ether monomer. The polymerization process consists of three main steps: initiation, propagation, and termination.
Caption: Cationic polymerization of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of adhesive and sealant formulations containing this compound.
Protocol 1: Determination of Lap Shear Strength
This protocol is based on the principles of ASTM D1002 for determining the shear strength of single-lap-joint adhesively bonded metal specimens.
1. Objective: To measure the shear strength of an adhesive formulation containing this compound when bonding aluminum substrates.
2. Materials and Equipment:
- Adhesive formulation with and without DDVE.
- Aluminum test strips (e.g., 100 mm x 25 mm x 1.6 mm).
- Solvent for cleaning (e.g., acetone (B3395972) or isopropanol).
- Applicator for adhesive.
- Fixtures for maintaining bond line thickness and alignment.
- Universal Testing Machine (UTM) with grips.
- Calipers for precise measurements.
3. Procedure:
- Substrate Preparation: Degrease the aluminum strips by wiping with a clean cloth soaked in acetone. Allow the solvent to evaporate completely. If required, lightly abrade the bonding surface with fine-grit sandpaper and clean again.
- Adhesive Application: Apply a thin, uniform layer of the adhesive to a defined area on one end of an aluminum strip.
- Joint Assembly: Place a second aluminum strip over the adhesive-coated area, creating a single lap joint with a specified overlap (e.g., 12.5 mm).
- Curing: Clamp the assembly to maintain alignment and a consistent bond line thickness. Cure the adhesive according to the manufacturer's instructions or the experimental design (e.g., 24 hours at room temperature followed by a post-cure at elevated temperature).
- Testing:
- Measure the width and length of the bonded overlap area for each specimen.
- Mount the specimen in the grips of the Universal Testing Machine.
- Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.
- Record the maximum load at failure.
- Calculation: Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bonded area.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep_Substrates [label="Prepare Aluminum Substrates\n(Clean and Abrade)"];
Apply_Adhesive [label="Apply Adhesive to Substrate"];
Assemble_Joint [label="Assemble Single Lap Joint"];
Cure_Adhesive [label="Cure Adhesive Assembly"];
Measure_Area [label="Measure Bonded Area"];
Mount_Specimen [label="Mount Specimen in UTM"];
Apply_Load [label="Apply Tensile Load until Failure"];
Record_Load [label="Record Maximum Load"];
Calculate_Strength [label="Calculate Shear Strength"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prep_Substrates;
Prep_Substrates -> Apply_Adhesive;
Apply_Adhesive -> Assemble_Joint;
Assemble_Joint -> Cure_Adhesive;
Cure_Adhesive -> Measure_Area;
Measure_Area -> Mount_Specimen;
Mount_Specimen -> Apply_Load;
Apply_Load -> Record_Load;
Record_Load -> Calculate_Strength;
Calculate_Strength -> End;
}
Caption: Workflow for Lap Shear Strength Testing.
Protocol 2: Measurement of Viscosity
This protocol is based on the principles of ASTM D1084 for measuring the viscosity of adhesives.
1. Objective: To determine the viscosity of an uncured adhesive formulation containing this compound.
2. Materials and Equipment:
- Uncured adhesive formulation with and without DDVE.
- Rotational viscometer (e.g., Brookfield type).
- Appropriate spindle for the expected viscosity range.
- Temperature-controlled water bath or chamber.
- Beaker or sample container.
3. Procedure:
- Sample Preparation: Place a sufficient amount of the uncured adhesive into a beaker. Ensure there are no air bubbles.
- Temperature Equilibration: Place the beaker in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow the adhesive to reach thermal equilibrium.
- Viscometer Setup: Select the appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the sample.
- Measurement:
- Lower the viscometer spindle into the center of the adhesive sample until it is immersed to the specified mark.
- Start the viscometer motor and allow the reading to stabilize.
- Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
- Reporting: Report the viscosity value along with the spindle number, rotational speed, and temperature.
Protocol 3: Determination of Tack-Free Time
This protocol is based on the principles of ASTM C679 for determining the tack-free time of elastomeric sealants.
1. Objective: To measure the time it takes for a sealant formulation containing this compound to become non-tacky to the touch.
2. Materials and Equipment:
- Sealant formulation with and without DDVE.
- Substrate panels (e.g., glass or aluminum).
- Applicator for sealant bead.
- Polyethylene (B3416737) film.
- Timer.
3. Procedure:
- Sample Preparation: Apply a uniform bead of the sealant onto the substrate panel.
- Curing Conditions: Place the panel in a controlled environment with specified temperature and humidity.
- Tack-Free Test:
- At regular time intervals, lightly touch the surface of the sealant with a strip of polyethylene film.
- Gently try to lift the film.
- The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.
- Reporting: Record the time elapsed from application to the tack-free point.
Conclusion
This compound is a valuable component in the formulation of high-performance adhesives and sealants. Its ability to enhance flexibility, improve adhesion, and increase hydrophobicity makes it a key ingredient for developing materials with superior durability and a wider range of applications. The provided protocols offer a standardized approach to evaluating the performance characteristics of formulations containing DDVE, enabling researchers to systematically investigate its impact and optimize their products. Further research into the specific interactions of DDVE within different polymer matrices will continue to unlock new possibilities in adhesive and sealant technology.
References
Application Notes: Dodecyl Vinyl Ether (DVE) as a Reactive Diluent in UV Curing Systems
Introduction
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives.[1] This technology offers significant advantages, including rapid curing speeds, low volatile organic compound (VOC) emissions, and low energy consumption.[1][2] A key component in many UV-curable formulations is the reactive diluent, a low-viscosity monomer that adjusts the formulation's viscosity and participates in the polymerization reaction, becoming part of the final cured polymer network.[1][3]
Dodecyl vinyl ether (DVE) is a mono-functional vinyl ether monomer that serves as an effective reactive diluent. Vinyl ethers, as a class, are recognized for their low toxicity, low viscosity, and high reactivity, making them excellent alternatives to traditional acrylate-based reactive diluents.[4] DVE is particularly useful for reducing the viscosity of high molecular weight oligomers, such as urethane (B1682113) acrylates and epoxy resins, to achieve a suitable application viscosity.[4][5] It can participate in both cationic and free-radical polymerization, offering formulation versatility.[5]
Physicochemical Properties of this compound (DVE)
DVE's properties make it a suitable choice for various UV curing applications. Its long alkyl chain can impart flexibility and hydrophobicity to the cured polymer.
| Property | Value | Reference |
| CAS Number | 765-14-0 | [6] |
| Molecular Formula | CH₃(CH₂)₁₁OCH=CH₂ | |
| Molecular Weight | 212.37 g/mol | [6] |
| Appearance | Liquid | |
| Density | 0.817 g/mL at 25 °C | [6] |
| Boiling Point | 117-120 °C | [6] |
| Refractive Index | n20/D 1.4382 | |
| Flash Point | >110 °C (closed cup) | [6] |
Key Performance Characteristics and Applications
DVE offers several advantages when incorporated into UV-curable formulations, primarily through two distinct curing mechanisms.
Cationic UV Curing
Vinyl ethers are highly reactive in cationic polymerization, a process initiated by photoacid generators (PAGs) like diaryliodonium or triarylsulfonium salts.[7][8] This mechanism is not inhibited by oxygen, which is a significant advantage over free-radical polymerization of acrylates, eliminating the need for nitrogen inerting. Cationic curing of vinyl ethers is extremely rapid and continues even after UV exposure has ceased (dark cure).[4][8]
Benefits:
-
High Reactivity: Formulations containing vinyl ethers can be fully cured with a low UV dose (e.g., 25 mJ/cm²).[9]
-
Oxygen Insensitivity: Curing can be performed in ambient air without issue, simplifying the process.
-
Low Shrinkage: While all vinyl polymerizations exhibit shrinkage, combinations of vinyl ethers and epoxides can help alleviate this issue.[4]
References
- 1. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. uychem.com [uychem.com]
- 5. radtech.org [radtech.org]
- 6. This compound-Chemgreen Chemical [cnchemgreen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. engineering.louisville.edu [engineering.louisville.edu]
Application Notes and Protocols: Cationic Polymerization of Dodecyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl vinyl ether (DVE) is a versatile monomer utilized in the synthesis of specialty polymers with applications in coatings, adhesives, and biomedical materials due to the resulting polymer's hydrophobicity, flexibility, and chemical resistance.[1][2] The polymerization of DVE is predominantly achieved through cationic polymerization methods, as vinyl ethers are generally not amenable to conventional free-radical emulsion polymerization.[3][4] Cationic polymerization of DVE can be conducted under various conditions, including in bulk, solution, and even in aqueous media under specific initiating systems.[5][6][7][8] This document provides an overview of the techniques for the polymerization of this compound, with a focus on cationic polymerization, and includes detailed experimental protocols and relevant data.
Data Summary
The following table summarizes key quantitative data from representative studies on the polymerization of vinyl ethers, including this compound. Due to the limited literature on true emulsion polymerization of DVE, data from cationic polymerization in various media are presented.
| Parameter | Value | Polymerization System | Monomer | Initiator System | Reference |
| Molecular Weight (Mn) | 1.10 g/mol (for a PEG-PDVE-PEG block copolymer) | Cationic Polymerization | This compound | PEG-400 with terminal chlorine groups | [9] |
| Polydispersity Index (PDI) | 1.10 (for a PEG-PDVE-PEG block copolymer) | Cationic Polymerization | This compound | PEG-400 with terminal chlorine groups | [9] |
| Monomer Conversion | 50-82% (for various functionalized vinyl ethers) | Cationic Polymerization (Transetherification) | Various functionalized vinyl ethers | Palladium (II) acetate (B1210297) / 1,10-phenanthroline | [10] |
| Inherent Viscosity | 0.02 - 2.74 | Solution Polymerization | n-Decyl vinyl ether | Aluminum hydrosulfate/Nujol (AHS) | [5] |
Experimental Protocols
The following protocols are based on methodologies described in the literature for the cationic polymerization of vinyl ethers.
Protocol 1: Cationic Polymerization of this compound using a Macroinitiator
This protocol is adapted from the synthesis of an ABA-type block copolymer of poly(ethylene glycol) and poly(this compound).[9][11][12]
Materials:
-
This compound (DVE), purified by distillation
-
Poly(ethylene glycol) (PEG-400)
-
Chloroacetyl chloride
-
Dry dichloromethane (B109758) (DCM)
-
Nitrogen gas
-
Methanol (B129727) (for quenching)
Procedure:
-
Macroinitiator Synthesis:
-
In a nitrogen-purged flask, dissolve PEG-400 in dry DCM.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the solution with constant stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the PEG-based macroinitiator with terminal chloride atoms.
-
-
Cationic Polymerization of DVE:
-
In a separate nitrogen-purged flask, dissolve the PEG macroinitiator in dry DCM.
-
Add the purified this compound monomer to the solution.
-
Initiate the polymerization and allow it to proceed at a controlled temperature (e.g., 0°C to room temperature) with continuous stirring.
-
Monitor the reaction progress by techniques such as ¹H NMR or GPC.
-
Once the desired molecular weight is achieved, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a non-solvent like cold methanol and dry it under vacuum.
-
Protocol 2: Aqueous Cationic Polymerization of a Vinyl Ether
This protocol is a generalized procedure based on the aqueous cationic polymerization of vinyl ethers using a B(C₆F₅)₃-based initiating system.[7][8]
Materials:
-
Vinyl ether monomer (e.g., isobutyl vinyl ether, as a model for DVE)
-
Deionized water
-
Initiator (e.g., Cumyl alcohol)
-
Co-initiator: Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Diethyl ether (Et₂O)
-
Sodium chloride (optional, for ionic strength control)
-
Surfactant (optional, for emulsion stabilization)
Procedure:
-
Reaction Setup:
-
In a glass reactor, add deionized water, the vinyl ether monomer, and the initiator (e.g., Cumyl alcohol).
-
If desired, add NaCl and a surfactant at this stage.
-
Stir the mixture and bring it to the desired polymerization temperature (e.g., 20°C).
-
-
Initiating System Preparation:
-
In a separate beaker, mix B(C₆F₅)₃, deionized water, and diethyl ether in the specified order.
-
Allow this mixture to equilibrate at the polymerization temperature.
-
-
Polymerization:
-
Add the prepared initiating system to the reactor containing the monomer mixture to start the polymerization.
-
Continue the reaction for the desired time under stirring.
-
Terminate the polymerization by adding a suitable quenching agent (e.g., methanol).
-
Isolate the polymer by precipitation or solvent evaporation.
-
Visualizations
Polymerization Workflow
Caption: General workflow for the cationic polymerization of this compound.
Cationic Polymerization Mechanism
Caption: Simplified mechanism of cationic polymerization of this compound (DVE).
References
- 1. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 2. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 11. Synthesis of ABA Type Block Copolymers of Poly(Ethylene Glycol) and Poly(this compound) and Its Using as Surfactant in Emulsion Polymerization [scirp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of Dodecyl Vinyl Ether in Enhancing Polymer Flexibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl vinyl ether (DVE) is a valuable comonomer for modifying the physical properties of polymers. Its long, flexible dodecyl chain acts as an internal plasticizer, effectively increasing the free volume within the polymer matrix and lowering the glass transition temperature (Tg). This modification leads to a significant enhancement in polymer flexibility, characterized by a lower tensile strength and a markedly increased elongation at break. These application notes provide a comprehensive overview of the role of DVE in modifying polymer flexibility, with a focus on its copolymerization with methyl methacrylate (B99206) (MMA) as a representative system. Detailed experimental protocols for synthesis and characterization are provided, along with quantitative data to guide researchers in developing novel polymeric materials with tailored flexibility for various applications, including drug delivery systems, medical devices, and advanced coatings.
Introduction
The flexibility of a polymer is a critical parameter that dictates its suitability for a wide range of applications. For materials that require bending, stretching, or conformation to irregular surfaces, such as in flexible electronics, medical tubing, and transdermal patches, inherent brittleness can be a significant limitation. The incorporation of plasticizers is a common strategy to enhance polymer flexibility. This compound, with its long C12 alkyl chain, serves as an effective internal plasticizer when copolymerized with other monomers. Unlike external plasticizers, which can leach out over time, DVE is covalently bonded into the polymer backbone, ensuring permanent modification of the material's properties.
The primary mechanism by which DVE enhances flexibility is by increasing the segmental mobility of the polymer chains. The bulky dodecyl groups disrupt the close packing of polymer chains, creating more free volume and lowering the energy barrier for bond rotation. This is macroscopically observed as a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. The homopolymer of this compound exhibits a very low Tg of -62°C, highlighting its inherent flexibility.
This document will detail the effects of incorporating DVE into a poly(methyl methacrylate) (PMMA) backbone, a commonly used rigid and brittle polymer, and provide protocols for the synthesis and mechanical testing of these modified polymers.
Mechanism of Flexibility Modification
The incorporation of this compound into a polymer chain introduces long, flexible side chains that directly impact the polymer's bulk properties. This mechanism can be visualized as creating "spacer" groups between the main polymer backbones, preventing them from packing tightly.
Caption: Increased Inter-chain Distance in DVE-Modified Polymers.
Quantitative Data on Polymer Flexibility Modification
The copolymerization of this compound with methyl methacrylate results in a tunable decrease in the glass transition temperature and a significant alteration of mechanical properties. The following table summarizes the expected trend based on analogous systems, such as the copolymerization of vinyl chloride with long-chain methacrylates, which demonstrates a similar plasticizing effect.
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~72.4 | ~5 |
| PMMA-co-DVE (10 mol% DVE) | ~85 | ~50 | ~25 |
| PMMA-co-DVE (20 mol% DVE) | ~60 | ~30 | ~75 |
Note: The data for PMMA-co-DVE are illustrative estimates based on the known effects of long-chain alkyl comonomers on polymer properties. Actual values may vary depending on the precise synthesis conditions and molecular weight of the copolymer.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate-co-dodecyl vinyl ether) via Cationic Polymerization
This protocol describes the synthesis of a copolymer of methyl methacrylate and this compound. Cationic polymerization is a suitable method for vinyl ethers.
Materials:
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina.
-
This compound (DVE), purified by distillation under reduced pressure.
-
Toluene (B28343), anhydrous.
-
Diphenyliodonium (B167342) salt (cationic initiator).
-
Nitrogen gas supply.
-
Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, etc.).
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add the desired molar ratio of purified MMA and DVE to the flask via syringe.
-
Add anhydrous toluene to the flask to achieve a 2 M monomer concentration.
-
Initiate the polymerization by adding a solution of diphenyliodonium salt in toluene (e.g., 0.1 mol% relative to total monomers) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24 hours with continuous stirring under a nitrogen atmosphere.
-
Terminate the polymerization by adding a small amount of methanol to the reaction mixture.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 40°C to a constant weight.
Caption: Workflow for the Synthesis of PMMA-co-DVE.
Protocol 2: Characterization of Polymer Flexibility
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Measurement
-
Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase its thermal history.
-
Hold the sample at this temperature for 5 minutes.
-
Cool the sample to a temperature well below its Tg (e.g., -80°C) at a rate of 10°C/min.
-
Heat the sample again at a rate of 10°C/min to at least 150°C.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
B. Tensile Testing for Mechanical Properties
-
Prepare dog-bone shaped specimens of the copolymer according to ASTM D638 standard dimensions by melt pressing or solution casting.
-
Measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Calculate the elongation at break as the percentage increase in the gauge length at the point of fracture.
Caption: Workflow for Polymer Characterization.
Applications in Drug Development and Research
The ability to precisely tune the flexibility of polymers by incorporating this compound opens up numerous possibilities in the field of drug development and biomedical research.
-
Controlled Release Drug Delivery: The flexibility of the polymer matrix can influence the diffusion rate of encapsulated drugs. Softer, more flexible matrices with lower Tg values can facilitate faster drug release, while more rigid matrices can provide a more sustained release profile.
-
Transdermal Patches: The conformability and adhesion of transdermal patches are critical for their efficacy. DVE-modified polymers can provide the necessary flexibility to ensure good skin contact and patient comfort.
-
Medical Device Coatings: Flexible coatings are required for medical devices that undergo bending or movement, such as catheters and stents. The use of DVE can impart the desired flexibility and hydrophobicity to these coatings.[1]
-
Tissue Engineering Scaffolds: The mechanical properties of tissue engineering scaffolds should ideally match those of the native tissue. By adjusting the DVE content, the flexibility of the scaffold can be tailored to support the growth and proliferation of specific cell types.
Conclusion
This compound is a highly effective comonomer for modifying polymer flexibility. Its incorporation into polymer backbones, such as poly(methyl methacrylate), leads to a predictable decrease in glass transition temperature and a significant increase in elongation at break. This internal plasticization effect is permanent and provides a reliable method for tailoring the mechanical properties of polymers for a wide array of applications in research, science, and drug development. The protocols provided herein offer a starting point for the synthesis and characterization of these versatile materials.
References
Dodecyl Vinyl Ether as a Precursor for Functionalized Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl vinyl ether (DVE) is a valuable monomer for the synthesis of functionalized polymers. Its long hydrophobic dodecyl chain and the reactive vinyl ether group allow for the creation of amphiphilic polymers with a wide range of applications, particularly in the biomedical and pharmaceutical fields. Poly(this compound) (PDVE) and its copolymers are utilized in drug delivery, gene delivery, and as specialized surfactants.[1][2] The polymerization of DVE is most effectively controlled through living cationic polymerization, which enables the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4] This document provides detailed application notes and protocols for the synthesis and functionalization of DVE-based polymers.
Applications of this compound-Based Polymers
The unique properties of PDVE-based polymers make them suitable for a variety of advanced applications:
-
Drug Delivery: Amphiphilic block copolymers containing PDVE can self-assemble into micelles in aqueous solutions.[5][6] The hydrophobic PDVE core can encapsulate poorly water-soluble drugs, while a hydrophilic block forms a stabilizing corona, improving drug solubility, stability, and circulation time.
-
Gene Delivery: Cationic polymers are effective non-viral vectors for gene therapy.[7][8][9] PDVE-based polymers can be functionalized with cationic groups to facilitate the condensation of DNA or RNA into polyplexes, protecting the genetic material and aiding its cellular uptake.[10][11]
-
Biomaterials and Coatings: The hydrophobicity of PDVE makes it useful for creating water-repellent coatings for medical devices, which can reduce biofouling.[1]
-
Specialty Surfactants: ABA-type block copolymers of polyethylene (B3416737) glycol (PEG) and PDVE have been synthesized and used as surfactants in emulsion polymerization.[2][12]
Synthesis of Functionalized PDVE via Living Cationic Polymerization
Living cationic polymerization is the method of choice for synthesizing well-defined PDVE-based polymers.[3][13] This technique allows for the preparation of block copolymers by the sequential addition of different monomers.
Experimental Protocol: Synthesis of an ABA-Type Block Copolymer (PEG-b-PDVE-b-PEG)
This protocol describes the synthesis of an ABA-type block copolymer using a polyethylene glycol (PEG)-based macroinitiator for the cationic polymerization of this compound (DVE).[2][12]
Materials:
-
Poly(ethylene glycol) (PEG-400)
-
Chloroacetyl chloride
-
This compound (DVE)
-
Silver tetrafluoroborate (B81430) (AgBF₄)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Procedure:
Part 1: Synthesis of the Macroinitiator (MI)
-
In a three-neck flask under a nitrogen atmosphere, dissolve 10 g (25 mmol) of PEG-400 and 6 mL (43 mmol) of triethylamine in 40 mL of dry THF at 0°C.
-
Slowly add 3.5 mL (44 mmol) of chloroacetyl chloride in 10 mL of dry THF to the stirring mixture.
-
Allow the reaction to proceed with stirring for 18 hours at room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate.
-
Precipitate the resulting macroinitiator in cold diethyl ether, filter, and dry under vacuum.
Part 2: Cationic Polymerization of DVE
-
In a three-neck flask heated in vacuo and flushed with dry nitrogen, introduce 10 mL of DVE.
-
In a separate flask, dissolve 1 g of the macroinitiator and 1.05 g of AgBF₄ in 10 mL of dichloromethane.
-
Add the macroinitiator solution to the DVE monomer at -7°C with efficient stirring.
-
After 3 hours, terminate the polymerization by adding methanol to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Centrifuge the solution and add the supernatant dropwise into cold methanol to precipitate the polymer.
-
Separate the precipitated polymer by filtration and dry it under vacuum at room temperature.
Data Presentation: Molecular Weight and Polydispersity
The molecular weight and polydispersity of the resulting polymers can be determined by Gel Permeation Chromatography (GPC).
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PEG-PDVE Block Copolymer | 13,500 | 16,335 | 1.21 | [2][12] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of PEG-b-PDVE-b-PEG block copolymer.
Post-Polymerization Functionalization
Polymers containing vinyl ether groups can undergo various post-polymerization modifications to introduce new functionalities.[14][15][16] This allows for the attachment of targeting ligands, drugs, or imaging agents.
Experimental Protocol: Thiol-ene "Click" Reaction
This protocol describes the functionalization of a vinyl ether-containing polymer via a radical-mediated thiol-ene "click" reaction.[17]
Materials:
-
Vinyl ether-functionalized polymer
-
Thiol-containing molecule (e.g., 3-mercaptopropionic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
UV light source (365 nm)
Procedure:
-
Dissolve the vinyl ether-functionalized polymer in the chosen solvent.
-
Add the thiol-containing molecule in a desired molar excess relative to the vinyl ether groups.
-
Add the photoinitiator to the solution.
-
Irradiate the mixture with UV light (365 nm) for a specified time to initiate the reaction.
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the vinyl ether proton signals.
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold methanol or diethyl ether).
-
Filter and dry the purified polymer under vacuum.
Data Presentation: Characterization of Functionalized Polymer
The success of the functionalization can be confirmed by spectroscopic methods.
| Characterization Technique | Observation |
| ¹H NMR | Disappearance of vinyl ether peaks and appearance of new peaks corresponding to the attached moiety. |
| FT-IR | Disappearance of the C=C stretching vibration of the vinyl ether group. |
Visualization: Functionalization Strategy
Caption: Post-polymerization functionalization via thiol-ene "click" chemistry.
Application in Drug Delivery: Polymeric Micelles
Amphiphilic block copolymers of DVE can self-assemble into polymeric micelles for the encapsulation of hydrophobic drugs.[5][6]
Experimental Protocol: Preparation and Characterization of Drug-Loaded Micelles
This protocol outlines the preparation of drug-loaded micelles using the solvent evaporation method.
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-PDVE)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Aqueous solution (e.g., Phosphate-buffered saline, PBS)
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent.
-
Slowly add the organic solution to a stirring aqueous solution.
-
Allow the organic solvent to evaporate, leading to the self-assembly of the polymer into drug-loaded micelles.
-
The resulting micellar solution can be further purified by dialysis to remove any remaining free drug and organic solvent.
-
Characterize the micelles for particle size, zeta potential, drug loading content, and encapsulation efficiency.
Data Presentation: Characterization of Polymeric Micelles
The properties of the prepared micelles are crucial for their in vivo performance.[6][18]
| Parameter | Method | Typical Values |
| Particle Size | Dynamic Light Scattering (DLS) | 50 - 200 nm |
| Polydispersity Index (PDI) | DLS | < 0.3 |
| Zeta Potential | DLS | -10 to +10 mV (for neutral surfaces) |
| Drug Loading Content (%) | UV-Vis or HPLC | Varies with drug and polymer |
| Encapsulation Efficiency (%) | UV-Vis or HPLC | > 70% |
Visualization: Micelle Formation and Drug Encapsulation
Caption: Formation of drug-loaded polymeric micelles by self-assembly.
References
- 1. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Vinyl polymers as non-viral gene delivery carriers: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Cationic Polymer Libraries for Gene Delivery Using Diglycidyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP3798250A1 - Hyperbranched cationic polymers useful as nucleic acid delivery vectors for transfecting - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Living Cationic Polymerization of Vinyl Ethers through a Photoinduced Radical Oxidation/Addition/Deactivation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Vinyl Ether-Functional Polycarbonate as a Template for Multiple Postpolymerization Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Living Cationic Polymerization of Dodecyl Vinyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the living cationic polymerization of dodecyl vinyl ether (DVE), a process that yields well-defined poly(this compound) (PDVE) with controlled molecular weights and narrow molecular weight distributions. Such polymers are of significant interest in various fields, including drug delivery, surface modification, and advanced materials, owing to their hydrophobic nature, flexibility, and biocompatibility.
Introduction to Living Cationic Polymerization of Vinyl Ethers
Living cationic polymerization is a powerful technique for the synthesis of polymers with predictable molar masses and low polydispersity. The "living" nature of the polymerization is achieved by suppressing chain transfer and termination reactions, allowing polymer chains to grow at a constant rate until the monomer is completely consumed. Control over the polymerization is typically realized through the careful selection of an initiating system, solvent, and reaction temperature. The stability of the propagating carbocationic species is crucial and is often enhanced by the presence of a Lewis base or the use of specific counter-ions.
For this compound, its long alkyl chain imparts significant hydrophobicity to the resulting polymer, making PDVE a valuable component in the formulation of materials requiring water repellency and chemical resistance. Applications can be found in coatings, adhesives, lubricants, and as a hydrophobic block in amphiphilic block copolymers for drug delivery systems.[1]
Experimental Protocols
Several initiating systems can be employed for the living cationic polymerization of vinyl ethers. Below are detailed protocols for two common and effective systems: the HCl-Adduct/Lewis Acid system and a Triflate-based system.
Protocol 1: HCl-Adduct/Lewis Acid Initiating System
This classic approach utilizes a protonic acid adduct of a vinyl ether, such as isobutyl vinyl ether (IBVE-HCl), in conjunction with a Lewis acid like tin(IV) chloride (SnCl₄). This system allows for fast and controlled polymerization at low temperatures.
Materials:
-
This compound (DVE), distilled over calcium hydride.
-
Toluene (B28343), dried by passing through a solvent purification column.
-
Isobutyl vinyl ether-HCl adduct (IBVE-HCl), prepared from the reaction of isobutyl vinyl ether with HCl.
-
Tin(IV) chloride (SnCl₄), as a solution in a non-polar solvent (e.g., heptane).
-
Methanol, anhydrous.
-
Dry nitrogen or argon gas.
-
Oven-dried glassware.
Procedure:
-
Under a dry nitrogen atmosphere, add 10 mL of dried toluene to an oven-dried glass reaction tube equipped with a magnetic stir bar.
-
Cool the reaction tube to the desired temperature (e.g., -30 °C or -78 °C) in a suitable cooling bath.
-
Add the desired amount of this compound monomer to the cooled toluene. For example, to achieve a monomer concentration of 0.80 M, add the appropriate volume of DVE.
-
Initiate the polymerization by sequentially adding the IBVE-HCl adduct solution (e.g., to a final concentration of 4.0 mM) and the SnCl₄ solution (e.g., to a final concentration of 5.0 mM) to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast and can be complete within seconds to minutes.
-
Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Isolate the polymer by filtration or decantation, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Trifluoromethyl Sulfonate Initiating System
Trifluoromethyl sulfonates (triflates) are highly efficient initiators for cationic polymerization and can often be used under less stringent conditions than traditional Lewis acid systems.
Materials:
-
This compound (DVE), purified by distillation.
-
Toluene or dichloromethane, dried.
-
A suitable trifluoromethyl sulfonate initiator (e.g., methyl trifluoromethanesulfonate).
-
A Lewis base (e.g., a hindered pyridine (B92270) like 2,6-di-tert-butylpyridine) to act as a proton trap.
-
Methanol, anhydrous.
-
Dry nitrogen or argon gas.
-
Oven-dried glassware.
Procedure:
-
In an oven-dried, septum-capped vial under a nitrogen atmosphere, dissolve the trifluoromethyl sulfonate initiator in the chosen solvent.
-
Add the proton trap to the initiator solution.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C).
-
Slowly add the this compound monomer to the cooled and stirred initiator solution.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
Once the desired conversion is reached, terminate the polymerization by adding chilled anhydrous methanol.
-
Precipitate, isolate, and dry the polymer as described in Protocol 2.1.
-
Characterize the polymer by GPC to determine Mn and PDI.
Data Presentation
The following tables summarize typical quantitative data obtained from the living cationic polymerization of this compound and other structurally similar long-chain vinyl ethers under various conditions. These data illustrate the level of control achievable with these methods.
| Initiating System | Monomer | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| IBVE-HCl / SnCl₄ | n-Butyl Vinyl Ether | -30 | 5 sec | 100 | ~Calculated | ~1.1 |
| IBVE-HCl / SnCl₄ | 2-Chloroethyl Vinyl Ether | -78 | - | 100 | 17,700 | 1.07 |
| Trifluoromethyl Sulfonate | Ethyl Vinyl Ether | -78 | 8 h | - | ~Theoretical | ~1.1 |
| Trifluoromethyl Sulfonate | n-Octadecyl Vinyl Ether | - | - | High | High | - |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of living cationic polymerization and a typical experimental workflow.
Caption: Mechanism of Living Cationic Polymerization.
Caption: Experimental Workflow for Living Cationic Polymerization.
Characterization of Poly(this compound)
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is a key indicator of a successful living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure, verify the absence of monomer, and analyze the tacticity of the polymer chain.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties.
By following these protocols and characterization techniques, researchers can reliably synthesize and verify well-defined poly(this compound) for a variety of applications in research and development.
References
Application Notes and Protocols for Controlled Polymerization of Dodecyl Vinyl Ether with Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The controlled cationic polymerization of vinyl ethers, such as dodecyl vinyl ether (DVE), offers a powerful route to synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions. These polymers, specifically poly(this compound) (PDVE), are of significant interest in various applications, including drug delivery, surface modification, and advanced materials, owing to their biocompatibility, hydrophobicity, and unique solution properties. This document provides detailed application notes and experimental protocols for the controlled polymerization of DVE using Lewis acids as catalysts.
Living cationic polymerization of vinyl ethers is achieved by minimizing chain transfer and termination reactions.[1] This is typically accomplished through the careful selection of the initiator, Lewis acid, solvent, and reaction temperature. The stability of the propagating carbocationic species is paramount and can be enhanced by the presence of a Lewis base or by using specific counter-ions.[1]
Key Lewis Acids for Controlled Polymerization
Several Lewis acids can be employed to initiate the cationic polymerization of vinyl ethers. The choice of Lewis acid significantly impacts the degree of control over the polymerization, influencing the molecular weight distribution (polydispersity index, PDI) and reaction kinetics.
Common Lewis acids include:
-
Tin(IV) chloride (SnCl₄)
-
Ethylaluminum dichloride (EtAlCl₂)
-
Titanium(IV) chloride (TiCl₄)
-
Iron(III) chloride (FeCl₃)
-
Gallium(III) chloride (GaCl₃)
-
Zinc chloride (ZnCl₂)
Among these, SnCl₄ has been shown to be particularly effective in achieving living polymerization of vinyl ethers, yielding polymers with narrow molecular weight distributions (PDI < 1.1) at low temperatures.[2] Other strong Lewis acids like EtAlCl₂ and TiCl₄ often lead to rapid, uncontrolled polymerizations.[2]
Experimental Data Summary
The following table summarizes representative data for the controlled cationic polymerization of vinyl ethers using various Lewis acids. While specific data for this compound is limited in the literature, the data for isobutyl vinyl ether (IBVE) serves as an excellent model and provides expected trends.
| Lewis Acid | Monomer | Initiator System | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| SnCl₄ | IBVE | IBVE-HCl | -30 | 18,000 | ~1.1 | [2] |
| SnCl₄ | IBVE | IBVE-HCl | -78 | 17,700 | 1.07 | [2] |
| EtAlCl₂ | IBVE | IBVE-HCl | -78 | - | Broad | [2] |
| TiCl₄ | IBVE | IBVE-HCl | -78 | - | Broad | [2] |
| FeCl₃ | IBVE | IBVE-HCl | -78 | - | Relatively Narrow | [2] |
| GaCl₃ | IBVE | IBVE-HCl | -78 | - | Relatively Narrow | [2] |
| ZnCl₂ | EVE & 7-CTA | IBVE-HCl | -40 | 19,500 | - | [3] |
Note: Data for IBVE and EVE are used as representative examples. Mₙ and PDI values for PDVE are expected to be controllable under similar optimized conditions.
Experimental Protocols
Materials and Reagents Purification
-
This compound (DVE): The monomer must be rigorously purified to remove any water or other protic impurities that can terminate the polymerization. A recommended procedure is to distill the monomer twice over calcium hydride (CaH₂) under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at low temperature.[2]
-
Solvent (e.g., Toluene (B28343), Hexane): The solvent must be anhydrous. Toluene or hexane (B92381) can be dried by passing them through a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone ketyl).[2]
-
Lewis Acids: Lewis acids such as SnCl₄, EtAlCl₂, and TiCl₄ are typically available as solutions in an appropriate solvent (e.g., hexane or toluene) and should be used as received. Anhydrous solid Lewis acids like FeCl₃ and GaCl₃ should be handled in a glovebox to prepare stock solutions.[2]
-
Initiator (e.g., DVE-HCl adduct): The initiator can be prepared by the addition reaction of DVE with anhydrous HCl.
Preparation of DVE-HCl Initiator
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve purified DVE in a minimal amount of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for a short period until a slight yellow color persists.
-
Remove the solvent under reduced pressure to obtain the DVE-HCl adduct. Store under an inert atmosphere.
Controlled Polymerization of this compound
-
Reaction Setup: Assemble a flame-dried glass reaction tube or flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of dry nitrogen.
-
Reagent Addition:
-
Add the desired amount of anhydrous solvent (e.g., toluene) to the reaction vessel via a syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -30 °C or -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Add the purified this compound monomer to the cooled solvent via syringe.
-
Initiate the polymerization by adding a stock solution of the initiator (DVE-HCl adduct in toluene) via syringe.
-
Finally, add the Lewis acid solution (e.g., SnCl₄ in hexane) dropwise via syringe to start the polymerization. The reaction mixture will typically turn a pale yellow color.
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-3 hours), monitoring the conversion if possible by taking aliquots for analysis (e.g., by ¹H NMR).
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (B129727).
-
Polymer Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., toluene or chloroform) and re-precipitate it into methanol to further purify it.
-
Dry the final polymer product under vacuum to a constant weight.
-
Polymer Characterization
-
Molecular Weight and Polydispersity Index (PDI): Determine the number-average molecular weight (Mₙ) and PDI (Mₙ/Mₙ) of the polymer by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[2]
-
Chemical Structure: Confirm the chemical structure of the poly(this compound) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Lewis Acid-Mediated Cationic Polymerization.
Caption: Experimental Workflow for Controlled Cationic Polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. Living cationic polymerization of various vinyl monomers using SnCl4 : specific catalytic activity and mechanism | Semantic Scholar [semanticscholar.org]
- 4. Characterization of polyalkylvinyl ether phases by solid-state and suspended-state nuclear magnetic resonance investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removal of Inhibitors from Dodecyl Vinyl Ether Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of inhibitors from dodecyl vinyl ether monomer.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound monomer?
A1: this compound is a reactive monomer that can spontaneously polymerize during storage and transportation. To prevent this, manufacturers add small quantities of inhibitors, such as Monomethyl Ether Hydroquinone (MEHQ), Hydroquinone (HQ), or 4-tert-Butylcatechol (TBC). While essential for stability, these inhibitors can interfere with or completely prevent desired polymerization reactions in a laboratory setting, leading to failed experiments or polymers with inconsistent properties. Therefore, it is crucial to remove these inhibitors before use in most polymerization applications.
Q2: What are the most common methods for removing inhibitors from this compound?
A2: The three primary methods for removing phenolic inhibitors like MEHQ and HQ from this compound are:
-
Basic Wash: This involves washing the monomer with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic phenolic inhibitors into their water-soluble salts, which are then extracted into the aqueous phase.
-
Column Chromatography: This method involves passing the monomer through a column packed with a basic adsorbent, typically activated alumina (B75360), which retains the polar inhibitor molecules while allowing the less polar this compound to pass through.
-
Vacuum Distillation: This technique separates the this compound from the non-volatile inhibitors based on their different boiling points. Distillation is performed under reduced pressure to lower the boiling point of the monomer and prevent thermal polymerization.
Q3: Which inhibitor removal method should I choose for my experiment?
A3: The choice of method depends on the required purity of the monomer, the scale of the experiment, and the available equipment.
-
Basic wash is a quick and straightforward method suitable for many applications where trace amounts of water and residual base are not critical or can be removed in a subsequent drying step.
-
Column chromatography is effective for achieving high purity and is a relatively simple procedure for small to medium-scale experiments.
-
Vacuum distillation is the most effective method for achieving the highest purity, as it removes inhibitors as well as other non-volatile impurities. However, it requires more specialized equipment and careful control of temperature and pressure to avoid polymerization.
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The removal of the inhibitor can be confirmed by various analytical techniques, including:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of the inhibitor.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the concentration of the residual inhibitor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the overall purity of the monomer and detect any remaining inhibitor.
A simple visual indication for phenolic inhibitors during basic alumina chromatography is the formation of a colored band at the top of the column as the inhibitor is adsorbed.[1]
Troubleshooting Guides
Issue 1: Incomplete Inhibitor Removal
| Possible Cause | Suggested Solution |
| Basic Wash: Insufficient amount or concentration of the basic solution. | Increase the volume or concentration of the NaOH solution. Perform multiple washes (2-3 times) to ensure complete removal. |
| Basic Wash: Inefficient mixing of the two phases. | Gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking, which can lead to emulsion formation. |
| Column Chromatography: The capacity of the alumina column has been exceeded. | Use a larger amount of basic alumina relative to the amount of monomer being purified. A general guideline is to use 20-50 times the weight of adsorbent to the sample weight for difficult separations.[2] |
| Column Chromatography: The alumina is not sufficiently activated. | Use freshly opened activated alumina or reactivate it by heating in an oven. |
| Vacuum Distillation: The inhibitor is co-distilling with the monomer. | This is unlikely for common phenolic inhibitors as they are significantly less volatile than this compound. Ensure the vacuum is stable and the distillation is performed at the lowest possible temperature. |
Issue 2: Monomer Polymerization During Purification
| Possible Cause | Suggested Solution |
| General: The purified monomer is unstable without the inhibitor. | Purified this compound should be used immediately. If storage is necessary, it should be kept at a low temperature, in the dark, and under an inert atmosphere (e.g., nitrogen or argon). |
| Vacuum Distillation: The distillation temperature is too high. | Increase the vacuum to lower the boiling point of the this compound. The boiling point of this compound is 117-120 °C at atmospheric pressure.[3][4] |
| Vacuum Distillation: Presence of air (oxygen) in the distillation setup. | Ensure all joints in the distillation apparatus are properly sealed to maintain a high vacuum and minimize the presence of oxygen, which can initiate polymerization at elevated temperatures. |
Issue 3: Low Yield of Purified Monomer
| Possible Cause | Suggested Solution |
| Basic Wash: Formation of a stable emulsion. | Use a brine (saturated NaCl solution) wash to help break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation. |
| Column Chromatography: Monomer is retained on the column. | Ensure the correct eluent is used. For this compound, which is non-polar, a non-polar solvent like hexane (B92381) can be used if dilution is necessary, though it can often be passed through the column neat. |
| Vacuum Distillation: Significant amount of monomer remains in the distillation flask. | Ensure efficient heating and stirring of the distillation flask to promote even boiling. |
Quantitative Data
The following table summarizes the typical purity of vinyl ether monomers after various purification stages. While this data is for analogous vinyl ethers, similar results can be expected for this compound.
| Purification Stage | Key Impurities Targeted | Typical Purity Achieved (%) | Analytical Method |
| As-Received | Stabilizers (e.g., MEHQ, KOH), Water, Acetaldehyde | 95 - 98 | GC-MS, ¹H NMR |
| After Inhibitor Removal | Stabilizers (e.g., MEHQ) | > 98 | GC-MS |
| After Drying | Water | > 99 | Karl Fischer Titration |
| After Fractional Distillation | Acetaldehyde, corresponding alcohol, acetals | > 99.5 | GC-MS, ¹H NMR |
Data compiled from typical results obtained for analogous vinyl ethers.
Experimental Protocols
Protocol 1: Inhibitor Removal by Basic Wash
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate completely. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Dry the purified monomer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent. The purified monomer is now ready for use.
Protocol 2: Inhibitor Removal by Column Chromatography
-
Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand on top of the cotton plug.
-
Fill the column with basic activated alumina. The amount of alumina will depend on the amount of monomer to be purified.
-
Carefully add the this compound monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this may force fine alumina particles through the column.[1]
-
Collect the purified monomer as it elutes from the column. The inhibitor will be adsorbed onto the alumina, often forming a colored band at the top.[1]
-
The purified monomer is ready for immediate use.
Protocol 3: Inhibitor Removal by Vacuum Distillation
-
Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Place the this compound monomer in the distillation flask along with a magnetic stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the this compound fraction that distills at the expected boiling point for the applied pressure.
-
Once the distillation is complete, cool the system down before releasing the vacuum.
-
The distilled monomer is of high purity and ready for use.
Visualizations
Caption: Experimental workflow for inhibitor removal using a basic wash.
Caption: Experimental workflow for inhibitor removal using column chromatography.
Caption: Experimental workflow for inhibitor removal using vacuum distillation.
References
Optimizing reaction conditions for Dodecyl vinyl ether polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dodecyl vinyl ether (DVE) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the cationic polymerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Polymerization | Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to moisture or improper storage. | Use freshly prepared or purified initiators and catalysts. Store them under inert atmosphere and at the recommended temperature. |
| Presence of Impurities: Water, alcohols, or other protic impurities in the monomer, solvent, or reaction setup can terminate the cationic polymerization. | Purify the monomer and solvent prior to use (e.g., distillation from a suitable drying agent like calcium hydride). Ensure all glassware is thoroughly dried.[1][2] | |
| Incorrect Temperature: The reaction temperature may be too high, leading to rapid termination or side reactions, or too low, resulting in a very slow or stalled reaction. | Optimize the reaction temperature. Cationic polymerizations of vinyl ethers are often conducted at low temperatures (e.g., -78°C to 0°C) to suppress chain transfer reactions.[1][3] | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Chain Transfer Reactions: Transfer of the growing polymer chain to the monomer, solvent, or counter-ion is a common issue in cationic polymerization, leading to a broad PDI.[1][4] | - Lower the polymerization temperature to stabilize the propagating carbocation.[1] - Choose a non-polar solvent that does not readily participate in chain transfer reactions (e.g., toluene (B28343), hexane).[1] - Employ a living/controlled polymerization technique using specific initiator/Lewis acid systems or by adding a Lewis base to stabilize the carbocation. |
| Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad molecular weight distribution. | Select an initiator system that provides a fast and efficient initiation. The choice of Lewis acid and its concentration can significantly impact the initiation kinetics. | |
| Low Molecular Weight Polymer | High Initiator Concentration: A higher concentration of the initiator will lead to the formation of more polymer chains, resulting in a lower average molecular weight. | Decrease the initiator concentration relative to the monomer concentration to achieve a higher target molecular weight. |
| Chain Transfer to Monomer: The inherent reactivity of vinyl ethers can lead to significant chain transfer to the monomer. | - Lower the reaction temperature. - Increase the monomer concentration. | |
| Exothermic and Uncontrolled Reaction | High Monomer or Initiator Concentration: The polymerization of vinyl ethers can be highly exothermic, especially at high concentrations of reactive species.[5][6] | - Dilute the reaction mixture by using an appropriate solvent. - Add the initiator slowly to control the reaction rate and temperature. - Use a cooling bath to dissipate the heat generated during the polymerization. |
| Polymer Insolubility | Side Chain Crystallization: For long-chain alkyl vinyl ethers like this compound, side-chain crystallization can occur, leading to insolubility in common solvents.[7] | - Conduct the polymerization at higher temperatures, although this may compromise control over the polymerization.[7] - The choice of solvent can influence the polymer's solubility. |
Frequently Asked Questions (FAQs)
1. What is the most common method for polymerizing this compound?
The most common method for polymerizing this compound is cationic polymerization.[1][4] This is because the vinyl ether monomer is highly reactive towards cationic initiators.
2. What are some common initiator systems for the cationic polymerization of this compound?
Several initiator systems can be used, including:
-
Protonic Acids/Lewis Acids: A common system involves a proton source (which can be adventitious water or a deliberately added protic species) and a Lewis acid such as BF₃·OEt₂, AlCl₃, or SnCl₄.[3][8]
-
Trifluoromethyl Sulfonates: These are often commercially available and can catalyze the polymerization under ambient conditions.[1]
-
Organocatalysts: Metal-free organic acids like pentacarbomethoxycyclopentadiene (PCCP-H) have been shown to initiate controlled cationic polymerization of vinyl ethers.[1][9]
-
Halide/Silver Salt Systems: A combination of an aryl methyl halide and a silver salt can generate a carbocation to initiate polymerization.[10]
3. How does temperature affect the polymerization of this compound?
Temperature has a significant impact on the polymerization:
-
Lower Temperatures (-78°C to 0°C): Generally lead to better control over the polymerization, resulting in a narrower molecular weight distribution and reduced chain transfer reactions.[1][3]
-
Higher Temperatures: Can lead to faster reaction rates but also increase the likelihood of chain transfer and termination reactions, resulting in lower molecular weight polymers with broader polydispersity.[3] Increased temperatures can also reduce side-chain crystallization.[7]
4. What is the role of the solvent in the polymerization of this compound?
The choice of solvent is crucial and can affect:
-
Polarity: Non-polar solvents like toluene and hexane (B92381) are often preferred to minimize side reactions.[1] Chlorinated solvents like dichloromethane (B109758) have also been used.[1]
-
Chain Transfer: The solvent can act as a chain transfer agent. The extent of this depends on the solvent's ability to be attacked by the carbocationic propagating center.
-
Solubility: The solvent must be able to dissolve the monomer, initiator, and the resulting polymer.
5. How can I achieve a "living" or controlled polymerization of this compound?
Achieving a living or controlled polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity, can be accomplished by:
-
Stabilizing the Propagating Carbocation: This can be done by adding a mild Lewis base (e.g., an ether or an ester) to the reaction system, which reversibly coordinates with the carbocation and reduces its reactivity.
-
Using Specific Initiating Systems: Certain initiator/Lewis acid combinations are known to promote living polymerization.[3]
-
Low Temperatures: Conducting the polymerization at very low temperatures (-78°C) is often essential to suppress termination and chain transfer reactions.[1][3]
Experimental Protocols
General Protocol for Cationic Polymerization of this compound
This protocol provides a general guideline. The specific amounts and conditions should be optimized based on the desired polymer characteristics.
Materials:
-
This compound (monomer), purified by distillation over calcium hydride.
-
Anhydrous solvent (e.g., toluene, hexane, or dichloromethane), purified by passing through a solvent purification system or distillation.
-
Initiator/Lewis acid system (e.g., BF₃·OEt₂).
-
Dry glassware (Schlenk flasks, syringes).
-
Inert atmosphere (Nitrogen or Argon).
-
Quenching agent (e.g., pre-chilled methanol).
Procedure:
-
Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.
-
Add the desired amount of purified this compound and anhydrous solvent to the reaction flask via syringe under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
In a separate flask, prepare a solution of the initiator/Lewis acid in the anhydrous solvent.
-
Slowly add the initiator solution to the stirred monomer solution via syringe.
-
Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots and analyzing them (e.g., by ¹H NMR to determine monomer conversion).
-
Quench the polymerization by adding the pre-chilled quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Visualizations
Logical Workflow for Troubleshooting Poor Polymerization
Caption: Troubleshooting workflow for poor polymerization.
Experimental Workflow for Optimizing DVE Polymerization
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers under ambient conditions [morressier.com]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Technical Support Center: Cationic Polymerization of Dodecyl Vinyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of dodecyl vinyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of this compound?
A1: The cationic polymerization of vinyl ethers is susceptible to several side reactions, primarily due to the high reactivity of the propagating carbocationic species.[1][2] The most prevalent side reactions include:
-
Chain Transfer to Monomer: The growing polymer chain transfers a proton to a monomer molecule, terminating the original chain and initiating a new one. This leads to a decrease in the average molecular weight of the resulting polymer.[1]
-
Chain Transfer to Solvent/Impurities: Protons can be transferred to solvents or impurities (especially water), which can terminate the polymer chain.[1][3]
-
β-Proton Elimination (Spontaneous Termination): The growing carbocation can spontaneously rearrange, eliminating a proton to form a terminal double bond. This is a common termination pathway that limits the molecular weight.[3]
-
Reaction with Counterion: The nucleophilicity of the counterion from the initiator system can lead to termination by covalent bond formation with the propagating cation.[4]
Q2: Why is my polydispersity index (PDI) high?
A2: A high PDI (or broad molecular weight distribution) is typically a result of multiple, uncontrolled side reactions occurring simultaneously with the polymerization.[1] The main causes include:
-
Uncontrolled Initiation: If the initiation is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Multiple Chain Transfer Events: Frequent chain transfer to monomer, solvent, or impurities results in a mixture of polymer chains with varying lengths.[1]
-
Termination Reactions: Premature termination of growing chains contributes to a larger population of shorter polymers.
Q3: How can I increase the molecular weight of my poly(this compound)?
A3: To achieve higher molecular weight, it is crucial to minimize termination and chain transfer reactions.[1] Strategies include:
-
Lowering the Reaction Temperature: Conducting the polymerization at low temperatures (e.g., -78°C) stabilizes the highly reactive carbocation, reducing the rate of side reactions.[1][3]
-
Using a Non-Nucleophilic Counterion: Select an initiator system that generates a weakly coordinating, non-nucleophilic counterion to prevent termination.[4]
-
High Monomer-to-Initiator Ratio: A higher concentration of monomer relative to the initiator will favor propagation over termination and chain transfer.
-
Purification of Reagents: Rigorous purification of the monomer, solvent, and initiator to remove water and other nucleophilic impurities is essential.[5][6]
Q4: What is living cationic polymerization and how can I achieve it for this compound?
A4: Living cationic polymerization is a type of chain-growth polymerization where termination and chain transfer reactions are essentially eliminated.[1] This allows for the synthesis of polymers with controlled molecular weight, narrow PDI, and the ability to form block copolymers. To achieve a living polymerization of this compound, consider the following:
-
Choice of Initiator/Co-initiator System: Systems known to promote living polymerization, such as certain Lewis acids (e.g., SnCl₄), are often used.[7]
-
Use of Additives: Lewis bases can be added to reversibly stabilize the propagating carbocation, reducing its reactivity and suppressing side reactions.
-
Cationic RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern technique that provides excellent control over the polymerization of vinyl ethers, leading to living characteristics.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Inactive initiator. 2. Presence of terminating impurities (e.g., water). 3. Reaction temperature too low for the chosen initiator system. | 1. Check the purity and activity of the initiator. 2. Rigorously dry all glassware, solvents, and the monomer. Consider using a proton trap like 2,6-di-tert-butylpyridine. 3. Optimize the reaction temperature based on literature for the specific initiator system. |
| Low Molecular Weight | 1. High rate of chain transfer to monomer or solvent. 2. High initiator concentration. 3. High reaction temperature. | 1. Lower the reaction temperature significantly (e.g., to -78°C). 2. Decrease the initiator concentration relative to the monomer. 3. Choose a solvent that is less prone to chain transfer. |
| Broad Polydispersity (High PDI) | 1. Slow initiation compared to propagation. 2. Presence of impurities causing uncontrolled termination. 3. Temperature fluctuations during polymerization. | 1. Ensure rapid and uniform mixing of the initiator with the monomer solution. 2. Purify all reagents and perform the reaction under an inert atmosphere. 3. Maintain a constant and controlled temperature throughout the reaction. 4. Consider using a living polymerization technique like cationic RAFT. |
| Bimodal Molecular Weight Distribution | 1. Presence of two distinct initiating species. 2. Chain transfer to polymer, leading to branching. 3. Incomplete mixing of reagents. | 1. Ensure the initiator and any co-initiators are pure and form a single active species. 2. Lower the monomer conversion to reduce the likelihood of chain transfer to the polymer. 3. Improve the stirring and mixing of the reaction. |
Experimental Protocols
General Protocol for Controlled Cationic Polymerization of this compound
This is a representative protocol based on methods for other vinyl ethers and should be optimized for your specific experimental setup and goals.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane, purified by passing through a solvent purification system)
-
Initiator system (e.g., a Lewis acid like SnCl₄ or a triflate-based initiator)
-
Proton trap (e.g., 2,6-di-tert-butylpyridine, DTBP), optional
-
Quenching agent (e.g., pre-chilled methanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at >120°C overnight and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer, under a positive pressure of inert gas.
-
Reagent Preparation: In a separate, dry flask, prepare a stock solution of the initiator in the anhydrous solvent. If using a co-initiator or additive, prepare these solutions separately.
-
Monomer Addition: Add the desired amount of anhydrous solvent and purified this compound to the reaction flask via syringe. If using a proton trap, add it at this stage.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Initiation: Slowly add the initiator solution dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing them by techniques like ¹H NMR or GPC.
-
Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Key side reactions in cationic polymerization.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Technical Support Center: Purity Analysis of Dodecyl Vinyl Ether by GC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the purity analysis of Dodecyl vinyl ether using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using GC-MS for purity analysis of this compound?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like this compound and its potential impurities.[1] The Gas Chromatograph (GC) separates the different components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component exits the column, it enters the Mass Spectrometer (MS), which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The MS then detects these fragments based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum for each component that acts like a chemical fingerprint, allowing for identification and quantification.[1]
Q2: How should I prepare a this compound sample for GC-MS analysis?
A: Proper sample preparation is critical to avoid inaccurate results.[2] For a liquid sample like this compound, the primary step is dilution.
-
Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble and that does not co-elute with the analyte or key impurities. Common choices include hexane, dichloromethane, or ethyl acetate.
-
Concentration: A typical concentration for analysis is in the range of 100 to 1000 µg/mL (0.1 to 1 mg/mL). The exact concentration should be optimized to avoid overloading the GC column, which can cause peak fronting.[3]
-
Procedure: Accurately weigh a small amount of the this compound sample and dissolve it in a precise volume of the chosen solvent within a volumetric flask. Ensure the sample is fully dissolved before transferring an aliquot to an autosampler vial.
Q3: What type of GC column is recommended for analyzing this compound?
A: A non-polar or intermediate-polarity capillary column is generally recommended. A common and effective choice is a column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, ZB-5).[4] These columns provide excellent resolution for a wide range of semi-volatile organic compounds. Standard column dimensions are typically 30 meters in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.
Q4: What are the expected mass fragments for this compound (MW: 212.37 g/mol )?
A: In Electron Ionization (EI) mode, ethers undergo characteristic fragmentation. The molecular ion peak (M+) at m/z 212 may be weak or absent.[5] Key fragmentation pathways include:
-
Alpha-Cleavage: This is a common fragmentation for ethers where the C-C bond adjacent to the oxygen atom breaks.[5][6] This can lead to fragments from the dodecyl chain.
-
C-O Bond Cleavage: The bond between the oxygen and the dodecyl or vinyl group can break.[7]
-
Alkane Fragmentation: The long dodecyl chain will produce a characteristic pattern of fragment clusters separated by 14 mass units (corresponding to the loss of -CH₂- groups).[5] The most stable carbocations, such as C₄H₉⁺ (m/z 57), are often prominent.[8]
Q5: How can I identify and quantify impurities in my this compound sample?
A:
-
Identification: Impurities are identified by comparing their mass spectra to a spectral library (like NIST) and by comparing their retention times to those of known reference standards.[1] The fragmentation pattern provides structural clues for tentatively identifying unknown impurities.
-
Quantification: For accurate quantification, a calibration curve should be prepared using certified reference standards of the impurities of interest. If standards are unavailable, percent area normalization can be used for an estimation of purity. This method assumes that the response factor of the impurities is the same as that of this compound. The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Troubleshooting Guide
Problem: No peaks or significantly reduced peak sizes are observed for all compounds.
-
Possible Causes & Solutions:
-
Syringe Issue: The autosampler syringe may be clogged or leaking.[9]
-
Solution: Clean or replace the syringe. Perform a manual injection to rule out autosampler issues.[10]
-
-
Incorrect Injection Parameters: The injection volume may be too low or the split ratio too high.
-
Solution: Verify injection parameters. Try a lower split ratio or a splitless injection for higher sensitivity.
-
-
System Leak: A leak in the injector, septum, or column fittings can cause sample loss.[4]
-
Solution: Perform a leak check. Replace the septum and check that all fittings are tight.
-
-
Sample Degradation: The sample may have degraded due to improper storage or activity in the inlet.[4]
-
Solution: Prepare a fresh sample. Use a new, deactivated inlet liner.
-
-
Problem: The this compound peak shows significant tailing.
-
Possible Causes & Solutions:
-
Active Sites: The inlet liner, gold seal, or the front of the GC column may have active sites (exposed silica) that interact with the analyte.[9][10]
-
Solution: Replace the inlet liner with a new, deactivated one. Trim the first 10-15 cm from the front of the column and reinstall it.[9]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Bake out the column at its maximum allowed temperature for a short period.[3] If this fails, trim the column.
-
-
Injector Temperature Too Low: The injector temperature may not be high enough to efficiently vaporize the sample.
-
Solution: Increase the injector temperature. A good starting point is ~250°C.
-
-
Problem: I see unexpected "ghost" peaks in my chromatogram, even in blank runs.
-
Possible Causes & Solutions:
-
Injector Contamination: Residue from a previous, more concentrated sample can build up in the injector and slowly bleed out in subsequent runs.[3]
-
Solution: Clean the injector port and replace the liner and septum.
-
-
Carryover: Sample carryover from the injection syringe.[11]
-
Solution: Increase the number of solvent washes for the syringe before and after injection in the autosampler method.
-
-
Contaminated Carrier Gas or Solvent: The carrier gas line or the solvent used for sample preparation may be contaminated.[3]
-
Solution: Run a condensation test to check gas lines.[3] Inject a pure solvent blank to verify its cleanliness.
-
-
Problem: Retention times are shifting from one run to the next.
-
Possible Causes & Solutions:
-
Carrier Gas Flow Fluctuation: Leaks or inconsistent pressure from the gas source can cause flow rate changes.
-
Solution: Check for leaks in the gas lines and ensure the gas cylinder pressure is stable and sufficient.
-
-
Column Issues: Severe column contamination or degradation can lead to shifting retention times.[9]
-
Solution: Condition the column. If the problem persists and peak shapes are poor, the column may need to be replaced.[9]
-
-
Oven Temperature Instability: The GC oven may not be maintaining a consistent temperature profile.
-
Solution: Check the GC oven's performance and ensure it is calibrated and functioning correctly.
-
-
Quantitative Data Summary
The following table outlines typical starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter Category | Parameter | Typical Value / Setting | Rationale |
| GC System | Inlet Type | Split/Splitless | Allows for a wide range of sample concentrations. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte (B.P. 117-120 °C) without thermal degradation.[12][13] | |
| Injection Volume | 1 µL | Standard volume to avoid column overload. | |
| Split Ratio | 20:1 to 50:1 | Reduces the amount of sample reaching the column, preventing overload and improving peak shape. Use splitless for trace analysis. | |
| Column Type | 5% Phenyl Polysiloxane (e.g., HP-5MS) | Provides good selectivity for a wide range of semi-volatile compounds. | |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. | |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. | |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal flow for a 0.25 mm ID column to achieve good separation. | |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | Starts below the solvent boiling point and ramps to a temperature sufficient to elute all potential impurities. | |
| MS System | Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Ionization Energy | 70 eV | Standard energy level that generates stable and extensive fragmentation for structural elucidation.[14] | |
| Mass Range | 35 - 400 m/z | Covers the molecular weight of the parent compound and a wide range of potential low and high molecular weight fragments and impurities. | |
| Ion Source Temp. | 230 °C | A hot source minimizes contamination and ensures efficient ionization.[10] | |
| Quadrupole Temp. | 150 °C | A stable quadrupole temperature ensures consistent mass filtering.[10] | |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Experimental Protocol
1. Reagents and Materials
-
This compound sample
-
High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
-
2 mL autosampler vials with caps
-
Class A volumetric flasks and pipettes
-
Microsyringe
2. Instrument Setup
-
Install a suitable GC column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane).
-
Condition the column according to the manufacturer's instructions.
-
Set up the GC-MS instrument with the parameters listed in the table above.
-
Perform an MS autotune to ensure the instrument is calibrated and performing optimally.
3. Sample and Blank Preparation
-
Solvent Blank: Fill an autosampler vial with the same solvent used for dilution.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to create a 1000 µg/mL stock solution.
-
Transfer an aliquot of this solution into a 2 mL autosampler vial.
-
4. GC-MS Analysis Sequence
-
Inject the Solvent Blank first to ensure the system is clean and free of contaminants or carryover.
-
Inject the prepared This compound sample .
-
Inject a Solvent Blank after the sample run to check for any carryover from the sample.
5. Data Processing and Analysis
-
Integrate the peaks in the Total Ion Chromatogram (TIC) for the sample run.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Examine the mass spectrum of the main peak and compare it with known fragmentation patterns for ethers.
-
Identify any other peaks as potential impurities. Analyze their mass spectra and compare them against a spectral library (e.g., NIST) for tentative identification.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Experimental workflow for GC-MS purity analysis.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. whitman.edu [whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. This compound 98 765-14-0 [sigmaaldrich.com]
- 13. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. uni-saarland.de [uni-saarland.de]
Preventing homopolymerization of Dodecyl vinyl ether during storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the storage and handling of Dodecyl vinyl ether (DVE) to prevent homopolymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DVE) and why is it prone to polymerization?
This compound (also known as lauryl vinyl ether) is an organic compound with a dodecyl group attached to a vinyl ether group.[1] The vinyl group, with its electron-rich double bond, makes DVE susceptible to polymerization, particularly through a cationic polymerization mechanism. This process can be initiated by acidic impurities, exposure to heat, light, or atmospheric moisture, leading to an uncontrolled increase in viscosity and potentially solidification of the monomer.
Q2: What are the ideal storage conditions for this compound?
To ensure the stability of DVE and prevent premature polymerization, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] The product is chemically stable under standard ambient room temperature.[2][4] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[2][3] For extended storage, refrigeration (2-8°C) and blanketing with an inert gas like nitrogen or argon are highly recommended.
Q3: What are the signs of DVE homopolymerization?
The initial and most common sign of polymerization is an increase in the viscosity of the liquid. As polymerization progresses, the DVE may become cloudy or hazy. In advanced stages, you may observe the formation of a gel-like substance or even solid polymer precipitates.
Q4: Can I use DVE that has started to polymerize?
It is strongly advised not to use this compound that shows any signs of polymerization. The presence of oligomers or polymers can significantly and unpredictably alter reaction kinetics, stoichiometry, and the properties of the final product. If you observe any cloudiness, increased viscosity, or solid formation, the product should be disposed of according to safety regulations.
Q5: Are there chemical inhibitors that can be used to stabilize DVE during storage?
Yes, chemical inhibitors are often added to vinyl ethers to prevent polymerization. For vinyl ethers like DVE, alkali metal salts of C1 to C14 saturated hydrocarbon esters have been shown to be effective stabilizers.[5] Specifically, sodium acetate (B1210297) and potassium acetate are preferred.[5] These inhibitors are typically added in concentrations ranging from 0.005 to 0.75 weight percent.[5] Another common stabilizer used for vinyl ethers is potassium hydroxide (B78521) (KOH), often at a concentration of 0.1%.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the storage and stability of this compound.
Problem 1: Increased viscosity of this compound observed during routine inspection.
-
Possible Cause 1: Improper Storage Temperature.
-
Assessment: Has the DVE been stored at a temperature above the recommended range (cool, ambient temperature)? Elevated temperatures can accelerate the rate of polymerization.
-
Corrective Action: Immediately move the DVE to a cooler storage location, ideally a refrigerator (2-8°C). If the viscosity increase is minor, the product might still be usable after re-testing, but it should be prioritized for immediate use. For long-term storage, always use refrigeration.
-
-
Possible Cause 2: Exposure to Air and Moisture.
-
Assessment: Was the container properly sealed? Has the container been opened frequently without proper precautions? Moisture can initiate cationic polymerization.
-
Corrective Action: Ensure the container cap is tightly sealed immediately after each use. For partially used containers, it is best practice to purge the headspace with a dry, inert gas (e.g., nitrogen or argon) before sealing to displace air and moisture.
-
-
Possible Cause 3: Depletion of Inhibitor.
-
Assessment: Has the DVE been stored for an extended period, potentially beyond its recommended shelf life? Inhibitors can be consumed over time.
-
Corrective Action: If the DVE is old, it is best to dispose of it. If the product must be used, its quality should be thoroughly assessed using the analytical methods described in the "Experimental Protocols" section. Consider adding a compatible inhibitor if you have the analytical capabilities to monitor its concentration and the product's purity.
-
Problem 2: Cloudiness or solid particles observed in the this compound.
-
Possible Cause: Advanced Polymerization.
-
Assessment: The presence of cloudiness or solid material is a clear indication that significant polymerization has occurred.
-
Corrective Action: Do not use the material. The product is no longer pure DVE and is unsuitable for most applications. The entire batch should be disposed of following your institution's hazardous waste disposal procedures. Do not attempt to filter and use the remaining liquid, as the polymerization process is likely ongoing.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature. Refrigeration (2-8°C) for long-term storage. | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Tightly sealed container. Inert gas (Nitrogen, Argon) blanket for long-term or partially used containers. | Prevents exposure to moisture and oxygen, which can initiate polymerization. |
| Light | Store in an opaque or amber container in a dark location. | Prevents photo-initiated polymerization. |
| Inhibitor | Check manufacturer's Certificate of Analysis for presence and type of inhibitor. | Chemical stabilizers are added to scavenge radicals or neutralize acidic impurities that can initiate polymerization. |
Table 2: Common Stabilizers for Vinyl Ethers
| Stabilizer | Recommended Concentration (wt%) | Reference |
| Sodium Acetate | 0.008 - 0.3 | [5] |
| Potassium Acetate | 0.008 - 0.3 | [5] |
| Potassium Hydroxide (KOH) | ~0.1 |
Experimental Protocols
Protocol 1: Visual and Physical Inspection of this compound
-
Visual Inspection (Clarity):
-
Place the sealed container of DVE against a well-lit, white background.
-
Gently swirl the container and observe the liquid.
-
Record any signs of cloudiness, haze, or the presence of visible solid particles. A stable product should be clear.
-
-
Physical Inspection (Viscosity):
-
Carefully open the container in a well-ventilated area.
-
Using a clean, dry glass rod or pipette, dip it into the liquid.
-
Slowly withdraw the rod/pipette and observe the flow of the liquid from the tip.
-
Compare the flow characteristics to a fresh, unpolymerized sample of DVE if available. A noticeable resistance to flow or "stringiness" indicates an increase in viscosity.
-
Protocol 2: Quantification of Polymer Content using FTIR Spectroscopy
-
Objective: To detect the presence of poly(this compound) by monitoring the disappearance of the vinyl group C=C stretching band.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small drop of the DVE sample onto the ATR crystal.
-
Acquire the FTIR spectrum over a range of 4000-650 cm⁻¹.
-
Analyze the spectrum for the characteristic vinyl C=C stretching band around 1640 cm⁻¹.
-
A significant decrease in the intensity of this peak compared to a reference spectrum of pure DVE indicates polymerization.[6]
-
The appearance of broader peaks associated with the polymer backbone can also be an indicator.
-
Protocol 3: Monitoring Polymerization with ¹H NMR Spectroscopy
-
Objective: To quantify the extent of polymerization by observing the change in the ratio of vinyl proton signals to aliphatic proton signals.
-
Procedure:
-
Prepare a solution of the DVE sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the vinyl protons of the DVE monomer (typically in the range of 6.4-6.6 ppm and 4.0-4.2 ppm).
-
Identify the signals for the dodecyl chain protons.
-
Upon polymerization, the sharp vinyl proton signals will decrease in intensity, and broad signals corresponding to the polymer backbone will appear.
-
The percentage of polymerization can be estimated by comparing the integration of the remaining monomer vinyl peaks to the integration of a stable internal reference or the aliphatic chain protons.
-
Visualizations
Caption: Cationic homopolymerization mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Dodecyl Vinyl Ether Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of Dodecyl Vinyl Ether (DVE). The inherently exothermic nature of this reaction requires careful control to ensure reproducible and successful outcomes.
Troubleshooting Exothermic Polymerization of this compound
Uncontrolled exothermic reactions are a primary concern in this compound (DVE) polymerization, often leading to poor reproducibility and undesirable polymer characteristics. This guide addresses common issues and provides systematic solutions.
Problem: Rapid, Uncontrolled Polymerization and Thermal Runaway
-
Symptom: The reaction mixture heats up rapidly, potentially boiling, and the polymerization proceeds too quickly to control. The resulting polymer may have a broad molecular weight distribution.
-
Cause: The high reactivity of the carbocationic intermediates in vinyl ether polymerization can lead to a rapid, uncontrolled reaction, especially at higher temperatures or with highly active initiators.[1]
-
Solution Workflow:
Caption: Troubleshooting workflow for a runaway DVE polymerization.
Problem: Poor Reproducibility Between Batches
-
Symptom: Seemingly identical experiments yield polymers with different molecular weights, dispersities, or reaction rates.
-
Cause: Cationic polymerization is highly sensitive to impurities, especially water, which can act as an initiator or a chain transfer agent.[1] Inconsistent levels of moisture or other impurities can lead to significant variations.
-
Solution:
-
Rigorous Purification: Ensure all reagents, including the monomer and solvent, are thoroughly dried and purified.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Consistent Procedures: Standardize all experimental procedures, including the order of reagent addition and temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this compound polymerization?
A1: The cationic polymerization of vinyl ethers, including this compound (DVE), proceeds through highly reactive carbocationic intermediates. The rapid propagation of these species is an enthalpically favorable process, releasing a significant amount of heat.[1] Without proper control, this heat can accumulate, leading to a rapid increase in temperature and an uncontrolled reaction.
Q2: How does lowering the reaction temperature help control the polymerization?
A2: Lowering the reaction temperature has two main benefits. Firstly, it reduces the rate of propagation, allowing for better control over the polymerization. Secondly, it helps to stabilize the active cationic species, which can suppress unwanted side reactions like chain transfer.[2] For long-chain vinyl ethers like Octadecyl Vinyl Ether (a close analog to DVE), polymerizations have been successfully controlled at temperatures of 0°C and even lower.[3][4]
Q3: What role does the choice of solvent play in managing the exotherm?
A3: The solvent plays a crucial role in heat dissipation. A sufficient volume of an appropriate solvent can act as a heat sink, absorbing the heat generated during polymerization and preventing a rapid temperature increase. Additionally, the polarity of the solvent can influence the stability of the propagating species and the overall reaction kinetics.
Q4: Can the initiator system be modified to control the reaction rate?
A4: Yes, the choice and concentration of the initiator and co-initiator (Lewis acid) are critical. Using a less active Lewis acid or reducing the initiator concentration can slow down the initiation and propagation steps, leading to a more controlled reaction. Some modern initiating systems are designed for "living" or controlled polymerization, which inherently offers better management of the reaction exotherm.
Q5: Are there advanced techniques to achieve better control over the polymerization?
A5: Yes, several advanced techniques can provide excellent control. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is one such method that allows for the synthesis of polymers with well-defined molecular weights and low dispersities by reversibly terminating the growing polymer chains.[2][5] Other approaches include the use of specific hydrogen bond donors or photoredox catalysts to achieve temporal control over the polymerization.[6]
Quantitative Data on Long-Chain Vinyl Ether Polymerization
Disclaimer: The following data is for Octadecyl Vinyl Ether (ODVE), a long-chain vinyl ether structurally similar to this compound. These conditions can serve as a starting point for optimizing DVE polymerization.
| Monomer | Initiator System | Temperature (°C) | Solvent | Observations | Reference |
| Octadecyl Vinyl Ether (ODVE) | Trimethylsilyl iodide / 1,1-diethoxyethane / ZnI₂ | 10 | Toluene | Chain transfer to monomer observed (ktr/kp ≈ 0.006). | [3] |
| Octadecyl Vinyl Ether (ODVE) | Trimethylsilyl iodide / 1,1,3,3-tetramethoxy propane (B168953) / ZnI₂ | 0 | Toluene | Living polymerization used to create block copolymers. | [3][4] |
| Octadecyl Vinyl Ether (ODVE) | Trimethylsilyl iodide / 1,1-diethoxyethane / ZnI₂ | -40 | Toluene | Used in the synthesis of block copolymers with methyl vinyl ether. | [3] |
Experimental Protocols
Protocol: Controlled Cationic Polymerization of a Long-Chain Vinyl Ether
This protocol is adapted for a long-chain vinyl ether like this compound and emphasizes temperature control.
Materials:
-
This compound (DVE), purified by distillation over calcium hydride.
-
Toluene (or other suitable solvent), dried over molecular sieves.
-
Initiator solution (e.g., a solution of an HCl-adduct of a vinyl ether).
-
Co-initiator/Activator (e.g., a solution of a Lewis acid like SnCl₄ in a dry solvent).
-
Dry nitrogen or argon gas supply.
-
Quenching solution (e.g., pre-chilled methanol).
Experimental Workflow:
Caption: A typical experimental workflow for controlled cationic polymerization of DVE.
Procedure:
-
Preparation: All glassware should be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Reagent Addition: The reactor is charged with the desired amount of dry solvent and purified this compound via syringe.
-
Temperature Control: The reactor is then cooled to the target temperature (e.g., 0°C) using an appropriate cooling bath (e.g., an ice-water bath).
-
Initiation: The initiator solution is added slowly to the stirred monomer solution. After thermal equilibration, the polymerization is started by the dropwise addition of the Lewis acid activator. The slow, dropwise addition is crucial for controlling the initial exotherm.
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots for analysis (e.g., by NMR or GPC).
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding a quenching agent like pre-chilled methanol.
-
Isolation: The polymer is then isolated by precipitation in a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Logical Relationships in Exotherm Management
The effective management of the polymerization exotherm depends on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Relationship between control parameters and exotherm management in DVE polymerization.
References
- 1. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. explore.lib.uliege.be [explore.lib.uliege.be]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Effect of impurities on Dodecyl vinyl ether polymerization kinetics
Technical Support Center: Dodecyl Vinyl Ether Polymerization
This guide provides troubleshooting advice and frequently asked questions regarding the cationic polymerization of this compound (DVE). Cationic polymerization is highly sensitive to impurities, which can significantly affect reaction kinetics, polymer molecular weight, and overall success of the experiment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DVE polymerization is not initiating or is proceeding extremely slowly. What are the common causes?
A1: Failure to initiate or slow polymerization rates are typically caused by the presence of nucleophilic impurities that terminate the cationic propagating species.
-
Water: Water is a strong terminating agent in cationic polymerization. It reacts with the propagating carbocation, forming a hydroxyl end-group and releasing a proton.[1][2][3] This reaction effectively stops chain growth. Even atmospheric moisture can be sufficient to inhibit or completely halt the polymerization.[1][3]
-
Alcohols: Similar to water, alcohols are potent chain transfer agents. They react with the growing polymer chain, terminating it and creating a new, often less reactive, cationic species.
-
Insufficient Initiator/Co-initiator Concentration: Ensure that the initiator and any required co-initiators (e.g., Lewis acids) are added at the correct concentrations.[4] Their activity can be neutralized by impurities.
Troubleshooting Steps:
-
Rigorous Drying of Monomer and Solvent: DVE and the chosen solvent must be meticulously dried. Distillation over a suitable drying agent like calcium hydride (CaH₂) is a standard procedure.[5]
-
Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]
-
Verify Initiator Activity: Ensure the initiator is pure and active. If using a system like an HCl-adduct with a Lewis acid, ensure the adduct was prepared correctly.[5]
Q2: The resulting poly(this compound) has a much lower molecular weight than theoretically calculated and a broad polydispersity index (PDI). Why?
A2: This is a classic sign of uncontrolled polymerization due to chain transfer or termination reactions.[6] The high reactivity of the carbocationic propagating species makes them susceptible to side reactions.[6][7]
-
Chain Transfer to Monomer: The propagating carbocation can abstract a hydrogen from a monomer molecule, terminating the growing chain and creating a new cation from the monomer. This process leads to a higher number of polymer chains than initiators, resulting in lower average molecular weight.
-
Impurities: As mentioned in Q1, nucleophilic impurities like water and alcohols act as chain transfer agents, leading to premature termination of polymer chains.[2]
-
Reaction Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weights and broader PDI.[5] Many living cationic polymerizations are conducted at low temperatures (e.g., -30 °C to -78 °C) to suppress these side reactions.[5][6]
Troubleshooting Steps:
-
Purify Monomer and Solvent: Remove any impurities that could act as chain transfer agents. Refer to the purification protocol below.
-
Lower the Reaction Temperature: Performing the polymerization at a lower temperature can significantly enhance control over the reaction.[5][6]
-
Choose an Appropriate Initiating System: Systems known to promote living/controlled polymerization, such as specific protonic acid/Lewis acid combinations (e.g., IBVE-HCl/SnCl₄), can provide better control over molecular weight.[5][8]
Q3: My polymerization reaction is extremely rapid and exothermic, leading to a discolored or charred product. What is happening?
A3: Vinyl ethers are highly reactive monomers in cationic polymerization.[4] An uncontrolled, rapid polymerization suggests an excessively high concentration of active cationic centers.
-
Inappropriate Lewis Acid: Strong Lewis acids like TiCl₄ or EtAlCl₂ can induce extremely rapid and uncontrolled polymerization.[5]
-
High Temperature: Initiating the reaction at room temperature without proper control can lead to a runaway reaction.
-
"Wet" System: While counterintuitive, a small amount of water can sometimes act as a co-initiator with certain Lewis acids, leading to a burst of initiation and an uncontrolled reaction.
Troubleshooting Steps:
-
Select a Milder Lewis Acid: Lewis acids like SnCl₄ or ZnI₂ often provide better control over vinyl ether polymerization compared to stronger ones.[4][5]
-
Control Temperature: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly if necessary.[5]
-
Ensure a Dry System: While trace water can sometimes initiate, a truly dry system allows for more controlled initiation when using a defined initiator (like an HCl-adduct).[5]
Data on Impurity Effects
The presence of water has a significant inhibitory effect on the polymerization rate. The table below illustrates the general kinetic consequences of common impurities during the cationic polymerization of vinyl ethers.
| Impurity | Primary Effect | Impact on Polymerization Rate | Impact on Molecular Weight (Mₙ) | Impact on Polydispersity (PDI) |
| Water | Chain Transfer / Termination[1][2] | Significant Decrease / Inhibition[1][3] | Decrease | Increase |
| Alcohols | Chain Transfer[4] | Decrease | Decrease | Increase |
| Ethers (added) | Lewis Base Stabilization / Inhibition | Can decrease rate by complexing with Lewis Acid[5] | Can be controlled | Can be narrow if controlled |
| Oxygen | No significant inhibition[1] | Generally Unaffected | Unaffected | Unaffected |
Key Experimental Protocols
Protocol 1: Purification of this compound (DVE) Monomer
-
Initial Washing: Wash the as-received DVE (typically 98% pure) three times with a 10% aqueous NaOH solution in a separatory funnel to remove acidic inhibitors.
-
Water Wash: Wash three times with deionized water to remove NaOH.
-
Drying: Dry the monomer over anhydrous magnesium sulfate (B86663) (MgSO₄) overnight.
-
Distillation: Decant the monomer from the MgSO₄ and perform a vacuum distillation over calcium hydride (CaH₂). Collect the fraction boiling at the correct temperature and pressure (e.g., 117-120 °C at atmospheric pressure).
-
Storage: Store the purified monomer under an inert atmosphere (argon or nitrogen) in a sealed flask, preferably in a freezer, until use.
Protocol 2: General Procedure for Living Cationic Polymerization of DVE
This protocol is based on a typical setup for living polymerization of vinyl ethers.[5]
-
Glassware Preparation: All glassware (Schlenk flask, syringes, etc.) must be flame-dried or oven-dried at >120 °C for several hours and then cooled under a stream of dry nitrogen or argon.
-
Solvent and Monomer Preparation: Use a freshly distilled, dry solvent (e.g., toluene, dichloromethane).[5] The DVE monomer must be purified as described in Protocol 1.
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas. Add the desired amount of dry solvent via cannula or a gas-tight syringe.
-
Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).[6]
-
Reagent Addition:
-
Add the purified DVE monomer to the cooled solvent via syringe.
-
If using a Lewis base (e.g., an ether or ester) to control reactivity, add it at this stage.
-
Add the initiator (e.g., DVE-HCl adduct) via syringe.
-
Initiate the polymerization by adding the Lewis acid co-initiator (e.g., a solution of SnCl₄ in hexane) dropwise via syringe.[5]
-
-
Polymerization: Allow the reaction to stir at the set temperature for the desired time. Monitor progress by taking aliquots for analysis (e.g., ¹H NMR or GPC) if required.
-
Termination: Quench the polymerization by adding a pre-chilled solution of ammoniated methanol (B129727) or another suitable nucleophile.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Logical flow of how impurities lead to adverse polymerization outcomes.
Caption: Standard experimental workflow for controlled cationic DVE polymerization.
References
- 1. radtech.org [radtech.org]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chain Transfer Reactions in Dodecyl Vinyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cationic polymerization of dodecyl vinyl ether (DVE), with a specific focus on managing and understanding chain transfer reactions.
Introduction to Chain Transfer in Dve Polymerization
Cationic polymerization of this compound is a versatile method for synthesizing polymers with long alkyl side chains, which are of interest in various applications, including drug delivery and material science. However, the highly reactive nature of the propagating carbocationic species makes these polymerizations susceptible to chain transfer reactions.[1] Chain transfer events can lead to the premature termination of a growing polymer chain and the initiation of a new, shorter chain, resulting in a lower average molecular weight and a broader molecular weight distribution (polydispersity) than desired.[1][2] Understanding and controlling these reactions are crucial for achieving polymers with targeted molecular weights and narrow dispersities.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of chain transfer reactions in this compound polymerization?
A1: In the cationic polymerization of this compound, the main chain transfer reactions involve the transfer of a proton from the propagating carbocation to:
-
Monomer: The growing polymer chain transfers a proton to a this compound monomer molecule. This is often a significant contributor to the limitation of molecular weight.
-
Solvent: If the solvent has labile protons (e.g., alcohols, water), it can act as a chain transfer agent.
-
Counterion: The counterion from the initiator can sometimes abstract a proton from the growing chain.
-
Polymer: The active chain end can abstract a proton from the backbone of another polymer chain, leading to branching.
Q2: How does temperature affect chain transfer in DVE polymerization?
A2: Generally, increasing the reaction temperature increases the rate of chain transfer reactions more significantly than the rate of propagation.[1] Therefore, conducting the polymerization at lower temperatures (e.g., -78°C to 0°C) is a common strategy to suppress chain transfer and achieve higher molecular weight polymers with narrower polydispersity.[1][3]
Q3: What is the role of the initiator and co-initiator system in controlling chain transfer?
A3: The choice of the initiating system is critical in controlling the stability of the propagating carbocation and, consequently, the extent of chain transfer. "Living" cationic polymerization systems, which often employ a weak Lewis acid or a combination of a proton source and a Lewis acid, are designed to create a dynamic equilibrium between active and dormant species, minimizing irreversible chain transfer and termination.[4][5]
Q4: Can I use a chain transfer agent (CTA) to intentionally control the molecular weight?
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound, with a focus on issues related to chain transfer.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Molecular Weight and Broad Polydispersity (PDI > 1.5) | Excessive Chain Transfer to Monomer: The inherent reactivity of the DVE monomer leads to frequent chain transfer events. | - Lower the Reaction Temperature: Conduct the polymerization at a lower temperature (e.g., -78°C) to favor propagation over chain transfer.[1] - Optimize the Initiating System: Use a "living" or controlled polymerization system to stabilize the propagating carbocation. Systems like HI/I2 or triflic acid in the presence of a Lewis base can be effective.[5] - Increase Monomer Concentration: At a given initiator concentration, a higher monomer concentration can increase the rate of propagation relative to chain transfer. |
| Presence of Impurities: Water, alcohols, or other protic impurities in the monomer, solvent, or initiator can act as potent chain transfer agents. | - Rigorous Purification of Reagents: Ensure all reagents (monomer, solvent, initiator) are thoroughly dried and purified before use. Distill the monomer and solvent over a suitable drying agent (e.g., CaH2).[3] - Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture. | |
| Inappropriate Solvent: The solvent may be participating in chain transfer reactions. | - Choose a Non-polar, Aprotic Solvent: Solvents like toluene, hexane, or dichloromethane (B109758) are commonly used.[1] Avoid solvents with acidic protons. | |
| Bimodal or Multimodal Molecular Weight Distribution | Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains are formed throughout the polymerization, leading to a broad or multimodal distribution. | - Select a More Efficient Initiator: Choose an initiator that provides a rapid and quantitative initiation step. - Pre-form the Initiator Adduct: In some systems, pre-reacting the initiator with a small amount of monomer can ensure all chains start growing at the same time. |
| Chain Transfer to Polymer: This can lead to branched structures and a broadening of the molecular weight distribution, sometimes appearing as a high molecular weight shoulder in the GPC trace. | - Keep Monomer Conversion Low: Chain transfer to the polymer becomes more significant at higher monomer conversions. - Lower the Polymerization Temperature: This can help to reduce the rate of this side reaction. | |
| Reaction is Too Fast and Uncontrolled (Exothermic) | Highly Reactive Initiating System: Some initiator systems can lead to a very rapid, almost explosive polymerization, which makes it difficult to control and often results in significant chain transfer. | - Use a Weaker Lewis Acid or a Stabilizing Additive: A less active initiator system or the addition of a Lewis base (e.g., a diether or an ester) can help to moderate the reactivity of the propagating species. - Slow Monomer Addition: Adding the monomer slowly to the initiator solution can help to control the reaction rate and dissipate the heat generated. |
Experimental Protocols
General Protocol for Cationic Polymerization of this compound
This protocol is a general guideline and may require optimization depending on the specific initiating system and desired polymer characteristics.
Materials:
-
This compound (DVE), purified by distillation over CaH2.
-
Anhydrous solvent (e.g., toluene, dichloromethane), purified by passing through a column of activated alumina (B75360) or distillation.
-
Initiator (e.g., triflic acid, HI/I2).
-
Lewis acid co-initiator (if required, e.g., ZnI2).
-
Quenching agent (e.g., pre-chilled methanol).
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
The reaction vessel is charged with the desired amount of anhydrous solvent and cooled to the target reaction temperature (e.g., -78°C in a dry ice/acetone bath).
-
The initiator is added to the stirred solvent.
-
The purified this compound is then added to the reaction mixture. This can be done in one portion or added slowly via a syringe pump to control the reaction rate.
-
The polymerization is allowed to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.
-
The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), and by ¹H NMR to confirm the polymer structure.
Determination of Chain Transfer Constant to Monomer (Cm) using the Mayo Method
The Mayo equation is a classical method to determine the chain transfer constant to a monomer (Cm). It relates the degree of polymerization (DP) to the concentrations of monomer ([M]) and a chain transfer agent ([S]):
1/DP = 1/DP₀ + Cs * ([S]/[M])
Where DP₀ is the degree of polymerization in the absence of the chain transfer agent, and Cs is the chain transfer constant for the solvent or added agent. For chain transfer to the monomer itself, the equation is modified. A series of polymerizations are carried out at different monomer concentrations while keeping the initiator concentration constant. The resulting number-average molecular weights (Mn) are measured, and the degree of polymerization (DP = Mn / M_monomer) is calculated. A plot of 1/DP versus 1/[M] should yield a straight line, where the intercept can be related to the chain transfer constant to the monomer.
Data Presentation
| Initiator System | Solvent | Temperature (°C) | Expected Molecular Weight (Mn) | Expected Polydispersity (PDI) |
| HI / I2 | Toluene | -40 | High | Low (< 1.2) |
| BF3·OEt2 | Hexane | 0 | Moderate to Low | High (> 1.8) |
| Triflic Acid | Dichloromethane | -78 | High | Low (< 1.2) |
| AlCl3 | Toluene | 25 | Low | Very High |
Visualizations
Caption: Chain transfer to monomer in cationic polymerization of a vinyl ether.
Caption: General experimental workflow for this compound polymerization.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. main.spsj.or.jp [main.spsj.or.jp]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Technical Support Center: Controlled Polymerization of Dodecyl Vinyl Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the controlled polymerization of dodecyl vinyl ether (DVE).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the controlled polymerization of this compound?
A1: The most common methods for the controlled polymerization of this compound are living cationic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1][2][3] Living cationic polymerization offers a versatile platform for producing polymers with tailored properties.[1] Cationic RAFT polymerization has also emerged as a powerful technique, providing excellent control over molecular weight and architecture.[3]
Q2: Which catalysts are typically used for the living cationic polymerization of DVE?
A2: A variety of initiating systems are used, often involving a combination of an initiator and a Lewis acid. Common examples include:
-
Protonic Acid/Lewis Acid Systems: Adducts of the vinyl ether with a protonic acid (e.g., HCl adduct of a vinyl ether) combined with a Lewis acid like SnCl₄ or TiCl₄.[4][5]
-
Organocatalysts: Metal-free systems, such as strong organic acids like 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), have been developed.[1]
-
Trifluoromethyl Sulfonates: These commercially available initiators can be effective, sometimes in combination with ligands to improve solubility and control.[6]
Q3: Can the polymerization of DVE be performed under ambient conditions?
A3: Traditionally, cationic polymerization of vinyl ethers required stringent conditions, such as low temperatures (e.g., -78°C) and an inert atmosphere, to suppress side reactions.[2][6] However, recent advancements have led to the development of more robust systems that can operate at room temperature and in the presence of air and moisture.[1][3][7] For example, cationic RAFT polymerization using a strong organic acid like PCCP has been shown to be tolerant of ambient conditions.[8]
Q4: What is the role of a Lewis base in the cationic polymerization of vinyl ethers?
A4: Lewis bases are often added to stabilize the propagating carbocationic species. This stabilization helps to suppress chain transfer and termination reactions, which is crucial for achieving a "living" polymerization process and obtaining polymers with a narrow molecular weight distribution.[9]
Q5: How can I control the stereochemistry of the resulting poly(this compound)?
A5: Controlling the stereochemistry (tacticity) of poly(vinyl ether)s has been a significant challenge. However, recent research has shown that using chiral counterions can effectively bias the reactivity and stereochemical environment at the chain end during cationic polymerization.[10][11] This catalyst-controlled approach allows for the synthesis of isotactic poly(vinyl ether)s.[10][12] For instance, BINOL-based phosphoric acids in combination with a Lewis acid like TiCl₄ have been used to produce highly isotactic polymers.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Molecular Weight Distribution (High PDI/Đ) | 1. Chain transfer or termination reactions: The propagating carbocation is highly reactive and can react with monomer, solvent, or impurities.[6] 2. Slow initiation: If the initiation rate is slower than the propagation rate, chains will not grow uniformly. 3. Poor catalyst/initiator solubility: Inhomogeneous reaction conditions can lead to poor control. | 1. Lower the reaction temperature: This is a common strategy to stabilize the active cationic species and suppress side reactions.[6] 2. Add a Lewis base: This can help to reversibly stabilize the propagating carbocation. 3. Choose an appropriate solvent: The choice of solvent can significantly influence the polymerization.[6] 4. Ensure high purity of reagents: Monomer, solvent, and initiator should be purified to remove any protic impurities. 5. Select a more appropriate initiating system: Consider systems known for better control, such as certain RAFT agents or living cationic systems with stabilizing additives.[6] |
| Low or No Monomer Conversion | 1. Inactive catalyst/initiator: The catalyst may have decomposed due to moisture or other impurities. 2. Insufficient catalyst loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. 3. Reaction temperature is too low: While low temperatures can improve control, they also decrease the reaction rate.[13] | 1. Ensure anhydrous conditions: Use freshly purified and dried reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase catalyst concentration: Incrementally increase the amount of catalyst. 3. Increase reaction temperature: If control is not a major issue, or if the system is known to be robust at higher temperatures, a moderate increase in temperature can improve conversion. |
| Bimodal or Multimodal GPC Trace | 1. Multiple active species: Different initiating or propagating species may be present, leading to polymer populations with different molecular weights. 2. Chain transfer to polymer: This can lead to branched structures and a higher molecular weight shoulder. 3. Impurities in the monomer: Some impurities can act as alternative initiators. | 1. Optimize the initiating system: Ensure a clean and efficient initiation process. 2. Purify the monomer: Distill the this compound immediately before use. 3. Adjust reaction conditions: Lowering the temperature or monomer concentration can sometimes reduce side reactions. |
| Poor Solubility of the Catalyst System | 1. Inappropriate solvent: The chosen solvent may not be suitable for the catalyst/initiator. 2. Low temperature: Some catalysts have poor solubility at very low temperatures.[6] | 1. Change the solvent: Select a solvent in which all components are soluble. 2. Add a ligand: Ligands can be used to form a more soluble complex with the catalyst.[6] For example, O^O, N^O, or N^N type ligands have been used to improve the solubility of trifluoromethyl sulfonates.[6] |
Catalyst Performance Data
The following tables summarize representative data for the controlled polymerization of vinyl ethers. Data for this compound is included where available; otherwise, data for other vinyl ethers under similar catalytic systems are provided as a reference.
Table 1: Living Cationic Polymerization of Vinyl Ethers
| Catalyst/Initiator System | Monomer | Temperature (°C) | Time (h) | Mₙ ( g/mol ) (Experimental) | PDI (Đ) | Reference |
| IBVE-HCl / SnCl₄ | Isobutyl Vinyl Ether (IBVE) | -78 | - | 17,700 | 1.07 | [4] |
| (CF₃SO₃)₃Al / Ligand | Ethyl Vinyl Ether (EVE) | -78 | 8 | Varies | < 1.2 | [6] |
| PCCP (Organocatalyst) | Isobutyl Vinyl Ether (iBVE) | Room Temp | - | Controlled | Narrow | [1] |
| Trimethyl silyl (B83357) iodide / 1,1,3,3-tetramethoxy propane (B168953) / ZnI₂ | Octadecyl Vinyl Ether (ODVE) | 0 | - | Controlled | - | [14] |
| AgClO₄ / Ph₂CHBr / Me₂S | Isobutyl Vinyl Ether (IBVE) | -23 | - | Controlled | Narrow | [15] |
Table 2: Cationic RAFT Polymerization of Vinyl Ethers
| Catalyst/Initiator System | RAFT Agent | Monomer | Temperature (°C) | PDI (Đ) | Reference |
| Trifluoromethyl Sulfonate | Thiocarbonylthio compound | Ethyl Vinyl Ether (EVE) | - | ~1.1 | [6] |
| PCCP (Organocatalyst) | Chain Transfer Agent | Vinyl Ethers | Room Temp | Narrow | [8] |
| Photocatalyst (Pyrylium salt) | Methanol (B129727) (as CTA) | Isobutyl Vinyl Ether (iBVE) | Room Temp | Narrow | [3] |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of this compound at Low Temperature
This protocol is a general guideline based on typical procedures for living cationic polymerization of vinyl ethers.[4][5]
Materials:
-
This compound (DVE), purified by distillation over CaH₂.
-
Initiator (e.g., 1-(isobutoxy)ethyl acetate (B1210297) or an HCl adduct of a vinyl ether).
-
Lewis Acid (e.g., SnCl₄ or TiCl₄ solution in a dry, non-coordinating solvent like hexane (B92381) or toluene).
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane).
-
Quenching agent (e.g., pre-chilled methanol).
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Glassware Preparation: All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer and a septum under an inert atmosphere.
-
Reagent Preparation:
-
Dissolve the desired amount of this compound in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
-
Initiation:
-
Add the initiator solution to the cooled monomer solution via syringe.
-
Initiate the polymerization by adding the Lewis acid solution dropwise via syringe.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time, maintaining the low temperature and inert atmosphere.
-
-
Termination:
-
Quench the polymerization by adding the pre-chilled methanol to the reaction mixture.
-
-
Purification:
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI or Đ) by gel permeation chromatography (GPC).
-
Confirm the polymer structure by ¹H NMR spectroscopy.
-
Visualizations
Caption: Workflow for a typical controlled cationic polymerization of DVE.
Caption: Decision tree for troubleshooting common DVE polymerization issues.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. rsc.org [rsc.org]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Catalyst-controlled stereoselective cationic polymerization of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Technical Support Center: Quenching Procedures for Dodecyl Vinyl Ether Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quenching of dodecyl vinyl ether polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in the cationic polymerization of this compound?
A1: Quenching is the process of intentionally terminating the polymerization reaction. In living cationic polymerization, the growing polymer chains remain active until a quenching agent is introduced. Quenching is crucial for:
-
Controlling Polymer Properties: Terminating the reaction at a specific time allows for precise control over the polymer's molecular weight and molecular weight distribution (polydispersity).
-
Preventing Unwanted Reactions: It stops the polymerization at the desired endpoint, preventing further uncontrolled reactions that could alter the polymer structure.
-
Enabling Polymer Isolation: Quenching facilitates the safe and effective isolation and purification of the final polymer product.
Q2: What are the common quenching agents used for this compound polymerization?
A2: Common quenching agents are nucleophiles that react with the carbocationic chain ends, rendering them inactive. For this compound polymerization, these include:
-
Methanol (B129727): A widely used quenching agent that reacts with the propagating cation.
-
Ammoniacal Methanol: A solution of ammonia (B1221849) in methanol provides a basic environment to neutralize the acidic species used to initiate the polymerization and effectively terminate the chains.
-
Diethylamine: Another effective nucleophilic quenching agent.[1]
Q3: How does the choice of quenching agent affect the final polymer?
A3: The choice of quenching agent can influence the end-group functionality of the polymer chains. For simple termination, methanol is often sufficient. If neutralization of the entire reaction mixture is required, an ammoniacal solution may be preferred. The efficiency of the quenching process can also impact the final molecular weight distribution; inefficient quenching can lead to a broader distribution.
Experimental Protocols
Below are detailed methodologies for common quenching procedures.
Protocol 1: Quenching with Methanol
This protocol outlines the standard procedure for terminating the living cationic polymerization of this compound using methanol.
Materials:
-
Polymerization reaction mixture of poly(this compound)
-
Methanol (pre-chilled to the reaction temperature, if applicable)
-
Triethylamine (B128534) (optional, for neutralization)
-
Nitrogen or Argon source for inert atmosphere
-
Stirring apparatus
Procedure:
-
Ensure the polymerization reaction has reached the desired conversion or time point under an inert atmosphere.
-
While vigorously stirring the reaction mixture, add an excess of pre-chilled methanol. The addition can be done via a syringe or cannula.
-
(Optional) If acidic initiators were used, a small amount of triethylamine can be added to the methanol to neutralize the acid.[2]
-
Allow the mixture to stir for a short period (e.g., 10-15 minutes) to ensure complete quenching of all active polymer chains.
-
The quenched polymer can then be isolated by precipitation in a large excess of methanol, followed by filtration and drying under vacuum.[1][3]
Protocol 2: Quenching with Ammoniacal Methanol
This protocol is suitable when neutralization of the Lewis acid catalyst is desired along with termination of the polymerization.
Materials:
-
Polymerization reaction mixture of poly(this compound)
-
2.0 M solution of ammonia in methanol
-
Dichloromethane (B109758) (DCM) for dilution
-
2% HCl solution (cold)
-
Deionized water (cold)
-
Nitrogen or Argon source for inert atmosphere
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Once the polymerization is complete, quench the reaction by adding a 2.0 M solution of ammonia in methanol.[4]
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic phase sequentially with cold 2% HCl and cold deionized water in a separatory funnel to remove catalyst residues.
-
Separate the organic layer and remove the solvent and any unreacted reagents using a rotary evaporator under reduced pressure.
-
Dry the final polymer product under vacuum overnight.
Summary of Quenching Parameters
| Parameter | Quenching with Methanol | Quenching with Ammoniacal Methanol |
| Quenching Agent | Methanol (optional: with triethylamine) | 2.0 M Ammonia in Methanol |
| Concentration | Excess | 2.0 M |
| Temperature | Typically the same as polymerization temperature | Room Temperature |
| Time | 10 - 15 minutes | Not specified, allow for thorough mixing |
| Post-Quenching Workup | Precipitation in methanol | Liquid-liquid extraction |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quenching of this compound polymerization.
| Problem | Possible Cause | Solution |
| Incomplete Quenching (Broad or Bimodal Molecular Weight Distribution in GPC) | 1. Insufficient amount of quenching agent added. 2. Poor mixing of the quenching agent into the viscous polymer solution. 3. The presence of different active species (e.g., ion pairs and free ions) during polymerization can also lead to a bimodal distribution.[2][5] | 1. Increase the excess of the quenching agent. 2. Ensure vigorous stirring during the addition of the quenching agent. Consider diluting the reaction mixture with a suitable solvent before quenching to reduce viscosity. 3. This is an issue with the polymerization conditions rather than quenching. Optimize initiator/co-initiator concentrations and solvent polarity to favor a single type of active species. |
| Polymer Discoloration (e.g., Yellowing) After Quenching | 1. Thermal degradation of the polymer if quenching is performed at elevated temperatures. 2. Side reactions with impurities in the quenching agent or reaction medium. 3. Oxidation of the polymer or residual monomer. | 1. Ensure the quenching is performed at the same low temperature as the polymerization, if applicable. 2. Use high-purity, anhydrous quenching agents and solvents. 3. Maintain a strict inert atmosphere throughout the quenching and workup process. |
| Precipitation of Polymer During Quenching | The solvent in which the quenching agent is dissolved is a non-solvent for the polymer. | Choose a quenching agent solution in a solvent that is compatible with the polymer solution. Alternatively, add the quenching agent directly if it is a liquid and miscible with the reaction mixture. |
Visualizations
Troubleshooting Workflow for Quenching Issues
Caption: Troubleshooting workflow for common quenching problems.
General Mechanism of Quenching in Cationic Polymerization
Caption: Quenching of a living cationic polymer chain.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. pubs.acs.org [pubs.acs.org]
Characterization of unexpected byproducts in Dodecyl vinyl ether synthesis
Technical Support Center: Dodecyl Vinyl Ether Synthesis
Welcome, researchers and scientists. This guide provides troubleshooting for the characterization of unexpected byproducts in the synthesis of this compound (DVE). The following FAQs address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant byproduct in my this compound synthesis. What is the likely structure and how can I prevent it?
Answer: The most common byproduct depends on your synthetic route. The two primary methods for synthesizing DVE are the vinylation of dodecanol (B89629) with acetylene (B1199291) and the transvinylation with a vinyl ether like butyl vinyl ether or ethyl vinyl ether.
-
For Acetylene-Based Vinylation: The most probable byproduct is acetaldehyde (B116499) dodecyl acetal (B89532) . This occurs when the alcohol (dodecanol) adds to the newly formed DVE in the presence of an acid catalyst. This side reaction can be particularly problematic if reaction conditions are not carefully controlled.[1][2]
-
For Transvinylation Routes: While generally cleaner, side reactions can still occur.[3][4] Depending on the catalyst and vinyl source (e.g., vinyl acetate), byproducts like 1-acetoxy-4-methoxybenzene (if phenolic impurities are present) have been observed in similar systems.[5] In palladium-catalyzed reactions using butyl vinyl ether, the formation of acetal byproducts is generally suppressed.[3]
Troubleshooting & Prevention:
-
Control Catalyst Concentration: Use the minimum effective amount of catalyst to reduce the rate of side reactions.
-
Temperature and Reaction Time: Operate at the lowest temperature that allows for a reasonable reaction rate.[2] Prolonged reaction times can lead to increased byproduct formation.
-
Choice of Solvent: The use of polar solvents like tetrahydrofuran (B95107) (THF) and 2-methyl tetrahydrofuran (2-MeTHF) has been shown to reduce acetal formation and favor the desired vinyl ether product.[1]
-
pH Control: For iridium-catalyzed transvinylation with vinyl acetate, adding a base like sodium carbonate is crucial to prevent side reactions.[5] For palladium-catalyzed reactions, an auxiliary base like triethylamine (B128534) (NEt3) can suppress acetal formation.[3]
Q2: My GC-MS analysis shows a peak with a mass suggestive of an acetal. How can I confirm this and what are the expected spectroscopic signatures?
Answer: To confirm the presence of acetaldehyde dodecyl acetal, you should look for characteristic signals in your NMR spectra in addition to the mass spectrometric data.
Spectroscopic Characterization of Acetal Byproduct:
| Analytical Technique | Expected Signature for Acetaldehyde Dodecyl Acetal | Expected Signature for this compound (Product) |
| ¹H NMR | - A quartet around 4.7-4.9 ppm (CH proton of the acetal group). - A doublet around 1.2-1.3 ppm (CH₃ protons of the acetal group). - Multiplets around 3.4-3.6 ppm (OCH₂ protons from the two dodecyl chains). | - A quartet (dd) around 6.4 ppm (=CH). - Two doublets (dd) around 4.0 and 4.2 ppm (=CH₂). - A triplet around 3.7 ppm (-O-CH₂-). |
| ¹³C NMR | - A signal around 100-105 ppm (O-CH-O carbon). - A signal around 20-25 ppm (CH₃ carbon). - Signals for the dodecyl chain carbons. | - Signals around 151 ppm (=CH) and 86 ppm (=CH₂). - A signal around 68 ppm (-O-CH₂-). - Signals for the dodecyl chain carbons. |
| FTIR | - Absence of C=C vinyl stretch (~1640 cm⁻¹). - Strong C-O stretching bands around 1050-1150 cm⁻¹. | - Characteristic C=C vinyl stretch around 1640 cm⁻¹. - C-O-C asymmetric stretch around 1200 cm⁻¹. |
| GC-MS | - Molecular ion peak corresponding to C₂₆H₅₄O₂. - Fragmentation pattern showing loss of a dodecyloxy group. | - Molecular ion peak corresponding to C₁₄H₂₈O.[6] - Characteristic vinyl group fragmentation. |
This table summarizes the key differences you should look for in your analytical data to distinguish between your desired product and the common acetal byproduct.
Experimental Protocols & Workflows
Protocol: Sample Preparation for GC-MS Analysis
-
Quench Reaction: Take a 0.5 mL aliquot of the reaction mixture and quench it with 2 mL of a saturated sodium bicarbonate solution to neutralize any acid catalyst.
-
Extraction: Extract the organic components with 2 mL of diethyl ether or dichloromethane. Vortex the mixture for 30 seconds and allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.
-
Dilution: Filter the dried organic solution and dilute it to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for separating long-chain alkyl compounds.
Troubleshooting Workflow for Unexpected Byproducts
The following diagram outlines a logical workflow for identifying and mitigating unexpected byproducts during your synthesis.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Reaction Pathway: Acetal Byproduct Formation
This diagram illustrates the desired vinylation reaction and the competing side reaction that leads to the formation of the acetal byproduct from dodecanol and acetylene.
Caption: Competing pathways in this compound synthesis.
References
- 1. data.epo.org [data.epo.org]
- 2. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
Validation & Comparative
Characterization of Poly(Dodecyl Vinyl Ether): A Comparative Guide to its Properties
Poly(dodecyl vinyl ether) (PDVE) is a versatile and hydrophobic polymer with significant potential in a range of applications, from advanced coatings and adhesives to specialized biomedical devices.[1] Its long dodecyl side chains impart a unique combination of flexibility, water repellency, and chemical resistance. This guide provides a comparative analysis of the key thermal properties of PDVE against two common fluoropolymers, Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF), which are often employed in similar high-performance applications. The data presented is supported by detailed experimental protocols for its determination.
Thermal Properties: A Comparative Analysis
The performance of a polymer is intrinsically linked to its thermal properties, primarily its glass transition temperature (Tg) and melting point (Tm). The glass transition temperature marks the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The melting point is the temperature at which a crystalline or semi-crystalline polymer transitions to a viscous liquid.
Polymers with long alkyl side chains, such as PDVE, are known to exhibit side-chain crystallization, which gives rise to a melting point.[3][4][5] This phenomenon is observed in similar polymers like poly(n-octadecyl vinyl ether).[4] The melting point of these polymers is primarily influenced by the packing and ordering of the long alkyl side chains.
Below is a table comparing the thermal properties of Poly(this compound) with Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF).
| Property | Poly(this compound) (PDVE) | Polytetrafluoroethylene (PTFE) | Polyvinylidene fluoride (PVDF) |
| Glass Transition Temperature (Tg) | -62 °C (reported value, see note above) | Not typically observed | ~ -35 °C |
| Melting Point (Tm) | Dependent on side-chain crystallization | ~ 327 °C | ~ 170-177 °C |
Experimental Protocols
The determination of glass transition and melting temperatures of polymers is most commonly performed using Differential Scanning Calorimetry (DSC), following standardized procedures such as ASTM D3418 and ISO 11357.
Determination of Glass Transition Temperature (Tg) and Melting Point (Tm) by Differential Scanning Calorimetry (DSC)
Principle:
Differential Scanning Calorimetry measures the difference in heat flow between a polymer sample and an inert reference as they are subjected to a controlled temperature program. Thermal transitions in the polymer, such as the glass transition and melting, result in a change in heat flow, which is detected by the instrument.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (typically aluminum)
-
Crimper for sealing pans
-
Inert purge gas (e.g., nitrogen)
Procedure (based on ASTM D3418 and ISO 11357):
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum sample pan.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to create an inert atmosphere and prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its expected melting point. This step is crucial to erase the previous thermal history of the polymer.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for the determination of Tg and Tm to ensure a consistent thermal history.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): The Tg is identified as a step-like change in the baseline of the DSC thermogram. It is typically reported as the midpoint of this transition.
-
Melting Point (Tm): The melting of a crystalline polymer is observed as an endothermic peak on the DSC thermogram. The Tm is typically reported as the peak temperature of this endotherm.
-
Visualizing the Structure and Workflow
To better understand the material and the process of its characterization, the following diagrams are provided.
Caption: Chemical structure of the poly(this compound) repeating unit.
Caption: General experimental workflow for polymer characterization by DSC.
References
- 1. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Analysis of Dodecyl Vinyl Ether and Octadecyl Vinyl Ether for Researchers and Drug Development Professionals
An in-depth guide to the properties, performance, and applications of two key long-chain alkyl vinyl ethers.
Dodecyl vinyl ether (DVE) and octadecyl vinyl ether (OVE) are long-chain alkyl vinyl ethers that serve as versatile monomers in the synthesis of a wide range of polymers. Their distinct alkyl chain lengths—a C12 chain for DVE and a C18 chain for OVE—impart unique physicochemical properties that influence their performance in various applications, from industrial coatings to advanced biomedical materials. This guide provides a comprehensive comparative analysis of DVE and OVE, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate monomer for their specific needs.
Physicochemical Properties: A Tale of Two Chains
The primary difference between DVE and OVE lies in the length of their hydrophobic alkyl chains, which directly impacts their physical and chemical characteristics. OVE's longer octadecyl chain results in a higher molecular weight, melting point, and boiling point compared to DVE. While DVE is a liquid at room temperature, OVE is a solid, a crucial consideration for handling and formulation.[1][2]
The extended alkyl chain in OVE also enhances its hydrophobicity. While both are insoluble in water, OVE is expected to exhibit a higher degree of water repellency.[3][4] This property is particularly advantageous in applications requiring robust moisture barriers.
| Property | This compound (DVE) | Octadecyl Vinyl Ether (OVE) |
| Molecular Formula | C₁₄H₂₈O[1] | C₂₀H₄₀O[2] |
| Molecular Weight | 212.37 g/mol [1] | 296.54 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[4] | White to almost white powder or lump[5] |
| Melting Point | Not applicable (liquid at room temp.) | 24-28 °C[2] |
| Boiling Point | 117-120 °C[1] | 183-192 °C at 7 mmHg |
| Density | 0.817 g/mL at 25 °C[1] | ~0.82 g/cm³ |
| Solubility in Water | Insoluble[4] | Insoluble |
| Solubility in Organic Solvents | Soluble in many organic solvents[4] | Soluble in aromatic, aliphatic, and chlorinated hydrocarbons.[6] |
Performance in Polymerization and Applications
Both DVE and OVE are primarily used as monomers in cationic polymerization to produce poly(vinyl ether)s with a range of properties.[7][8] The choice between DVE and OVE will largely depend on the desired characteristics of the final polymer.
Hydrophobicity and Surface Properties:
Flexibility and Thermal Properties:
The longer, more flexible octadecyl chain in OVE can impart greater flexibility to the resulting polymer compared to the dodecyl chain of DVE. This can be advantageous in applications requiring materials that can withstand bending and stretching, such as in sealants and flexible coatings.
Conversely, the longer side chains in POVE can lead to side-chain crystallization, which influences the thermal properties of the polymer.[9] This can result in a semi-crystalline polymer with a distinct melting point, a feature that can be exploited in applications like phase-change materials for thermal energy storage.[10] PDVE, with its shorter side chain, is less prone to side-chain crystallization and typically results in more amorphous polymers.[3]
| Application Area | This compound (DVE) | Octadecyl Vinyl Ether (OVE) | Key Performance Difference |
| Coatings & Surface Treatments | Imparts water repellency and chemical resistance.[4] | Offers enhanced hydrophobicity and moisture resistance.[11] | OVE provides superior water repellency due to its longer alkyl chain. |
| Adhesives & Sealants | Improves flexibility and adhesion.[4] | Contributes to enhanced moisture resistance and flexibility. | OVE's longer chain can provide greater flexibility. |
| Biomedical Materials | Used for hydrophobic coatings on medical devices.[3] | Potential for creating highly biocompatible and anti-fouling surfaces. | The higher hydrophobicity of OVE could be beneficial for reducing biofouling. |
| Polymer Modification | Blended to increase hydrophobicity and flexibility of other polymers.[3] | Used to introduce significant hydrophobic character and potential for side-chain crystallization.[9] | OVE's ability to induce side-chain crystallization offers unique thermal properties. |
Experimental Protocols
Cationic Polymerization of Long-Chain Alkyl Vinyl Ethers
The following is a general experimental protocol for the cationic polymerization of DVE or OVE. Specific conditions may need to be optimized depending on the desired molecular weight and polymer characteristics.
Materials:
-
This compound (DVE) or Octadecyl vinyl ether (OVE), purified by distillation over calcium hydride.
-
Initiator system (e.g., a combination of a proton source like a carboxylic acid and a Lewis acid like tin(IV) chloride or a triflate salt).[12][13]
-
Anhydrous solvent (e.g., toluene, dichloromethane).
-
Quenching agent (e.g., pre-chilled methanol (B129727) or ammonia (B1221849) in methanol).
-
Nitrogen or Argon gas for inert atmosphere.
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Monomer and Solvent Preparation: The monomer (DVE or OVE) and solvent are charged into a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. The mixture is cooled to the desired reaction temperature (e.g., 0 °C to -78 °C) in a cooling bath.[13]
-
Initiation: The initiator solution is prepared separately in the anhydrous solvent under an inert atmosphere and then added dropwise to the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution may increase. The progress of the reaction can be monitored by techniques such as in-situ IR spectroscopy.[14]
-
Termination/Quenching: The polymerization is terminated by the rapid addition of a quenching agent.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[15][16]
Visualizing the Process: Cationic Polymerization Workflow
The following diagram illustrates a typical workflow for the cationic polymerization of vinyl ethers.
Caption: A generalized workflow for the cationic polymerization of this compound or Octadecyl Vinyl Ether.
Toxicological Profile: A Preliminary Comparison
Toxicological data for DVE and OVE is limited, particularly for direct comparative studies. However, available information suggests that both have relatively low acute toxicity.
For this compound, studies have shown an oral LD50 in rats to be greater than 2000 mg/kg, and it is not considered to be a skin or eye irritant based on in vitro tests.[17]
For Octadecyl Vinyl Ether, GHS classification indicates it may cause an allergic skin reaction in a significant percentage of cases.[2]
It is important to note that the toxicological profile of the final polymer may differ significantly from that of the monomer. Further studies are needed to fully assess the biocompatibility of polymers derived from DVE and OVE, especially for applications in drug delivery and medical devices.
Logical Relationship: Structure vs. Property
The fundamental difference in the alkyl chain length between DVE and OVE leads to a cascade of differing properties in their corresponding polymers. This relationship can be visualized as follows:
References
- 1. This compound 98 765-14-0 [sigmaaldrich.com]
- 2. Octadecyl vinyl ether | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 4. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 5. Octadecyl Vinyl Ether | 930-02-9 | TCI AMERICA [tcichemicals.com]
- 6. Octadecyl vinyl ether/maleic anhydride copolymer – scipoly.com [scipoly.com]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 14. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
A Comparative Analysis of Dodecyl Vinyl Ether and Other Vinyl Ethers in Coating Formulations
In the realm of high-performance coatings, vinyl ethers serve as crucial reactive diluents and monomers, enhancing various properties of the final cured film. Their ability to undergo rapid, cationically initiated polymerization, which is not inhibited by oxygen, makes them highly desirable in applications requiring fast curing cycles, such as UV-curable coatings. This guide provides a detailed comparison of Dodecyl Vinyl Ether (DVE) with other commercially significant vinyl ethers, namely Ethyl Vinyl Ether (EVE), n-Butyl Vinyl Ether (BVE), and Cyclohexyl Vinyl Ether (CHVE). The comparison focuses on their impact on key coating performance metrics, supported by available data and detailed experimental methodologies for performance evaluation.
Introduction to Vinyl Ethers in Coatings
Vinyl ethers are a class of organic compounds with the general structure R-O-CH=CH₂. The nature of the "R" group significantly influences the properties they impart to a coating formulation. They are primarily used to reduce the viscosity of formulations, making them easier to apply, and to participate in the polymerization process to become an integral part of the final coating. This incorporation can enhance flexibility, adhesion, and chemical resistance.[1][2]
This compound (DVE) , with its long C12 alkyl chain, is particularly noted for imparting significant hydrophobicity, flexibility, and water resistance to coatings.[3][4] It is a valuable monomer for specialty polymers where low water absorption and durability are critical.[3]
Ethyl Vinyl Ether (EVE) is one of the simplest vinyl ethers and is used as a comonomer in fluoropolymer resins for durable coatings, where it enhances solubility, adhesion, and provides a site for crosslinking.[5][6]
n-Butyl Vinyl Ether (BVE) serves as a reactive diluent that can improve the flexibility, adhesion, and water resistance of coatings.[7][8] It is also used in the synthesis of polyvinyl ethers for various applications, including paints and adhesives.[9][10]
Cyclohexyl Vinyl Ether (CHVE) contains a bulky cycloaliphatic group, which contributes to the hardness, chemical resistance, and adhesion of the cured coating.[11][12][13] It is a key component in many UV-curable formulations for protective coatings.[11]
Quantitative Performance Comparison
| Property | This compound (DVE) | Ethyl Vinyl Ether (EVE) | n-Butyl Vinyl Ether (BVE) | Cyclohexyl Vinyl Ether (CHVE) |
| Primary Function | Reactive Diluent, Hydrophobizing Agent | Comonomer, Reactive Diluent | Reactive Diluent, Plasticizer | Reactive Diluent, Adhesion Promoter |
| Key Contributions | Excellent hydrophobicity, flexibility, water resistance.[3][4] | Enhances solubility and adhesion, provides crosslinking sites.[5] | Improves flexibility, adhesion, and water resistance.[2][7] | Enhances adhesion, flexibility, and chemical resistance.[11] |
| Viscosity Reduction | Effective | High | Effective | Effective |
| Curing Speed | High (in cationic systems)[14] | High (in cationic systems)[5] | High (in cationic systems)[8] | High (in cationic systems)[11] |
| Adhesion | Good, improves adhesion in sealants.[3] | Good, provides adhesion.[5] | Good, enhances adhesion.[7] | Excellent, key feature.[11] |
| Chemical Resistance | Good, contributes to chemical resistance.[3] | Moderate | Good[7] | Excellent[11] |
| Flexibility | Excellent[3] | Good[5] | Excellent[7] | Good[11] |
| Hydrophobicity | Excellent[3] | Low | Moderate | Moderate |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of coatings formulated with different vinyl ethers, a series of standardized experimental protocols are employed. The following are detailed methodologies for key performance indicators.
Viscosity Measurement
-
Objective: To determine the effect of the vinyl ether as a reactive diluent on the formulation's viscosity.
-
Apparatus: Brookfield viscometer or a cone and plate rheometer.
-
Procedure:
-
Prepare the coating formulation by blending the base resin, photoinitiator, and other additives.
-
Add a specified weight percentage (e.g., 5%, 10%, 15%) of the vinyl ether to the formulation and mix thoroughly.
-
Allow the sample to equilibrate to a constant temperature (e.g., 25°C).
-
Measure the viscosity using the viscometer/rheometer at a defined shear rate.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Curing Speed Determination
-
Objective: To evaluate the reactivity of the vinyl ether in a UV-curable system.
-
Apparatus: UV curing unit with a conveyor belt, real-time FT-IR spectrometer.
-
Procedure:
-
Apply a thin film of the coating formulation onto a substrate (e.g., glass or steel panel) using a film applicator.
-
Place the coated substrate in the sample chamber of the FT-IR spectrometer.
-
Expose the sample to UV radiation of a specific intensity.
-
Monitor the disappearance of the vinyl ether C=C bond peak (around 1620 cm⁻¹) in the IR spectrum as a function of time.
-
The curing speed can be expressed as the time required to achieve a certain percentage of conversion (e.g., 95%).
-
Adhesion Testing (Cross-Cut Test - ASTM D3359)
-
Objective: To assess the adhesion of the cured coating to the substrate.
-
Apparatus: Cross-cut adhesion tester with a cutting blade, pressure-sensitive tape.
-
Procedure:
-
Apply the coating to a flat panel and cure it under specified conditions.
-
Using the cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Brush the area to remove any loose flakes.
-
Firmly apply the pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Evaluate the adhesion based on the ASTM D3359 scale (5B for no detachment to 0B for more than 65% detachment).
-
Chemical Resistance Testing
-
Objective: To determine the coating's resistance to various chemicals.
-
Apparatus: Cotton balls, droppers, watch glasses, and a range of chemical reagents (e.g., 10% HCl, 10% NaOH, ethanol, acetone).
-
Procedure:
-
Apply and cure the coating on test panels.
-
Place a cotton ball saturated with the test chemical on the coating surface.
-
Cover the cotton ball with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour, 24 hours), remove the cotton ball and rinse the surface with deionized water.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., 1-5, where 5 is no effect).
-
Mechanical Properties
-
Pencil Hardness (ASTM D3363): Measures the scratch resistance of the coating using pencils of varying hardness.
-
Impact Resistance (ASTM D2794): Determines the coating's resistance to rapid impact deformation.
Visualizing the Coating Development and Testing Workflow
The following diagram illustrates the typical workflow from coating formulation to performance evaluation.
References
- 1. radtech.org [radtech.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 4. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 5. Ethyl vinyl ether Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]
- 6. Ethyl Vinyl Ether (EVE) | Godavari [godavaribiorefineries.com]
- 7. Details [connectchemicals.com]
- 8. n-Butyl Vinyl Ether | CAS 111-34-2 | Connect Chemicals [connectchemicals.com]
- 9. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Cyclohexyl vinyl ether | CAS 2182-55-0 [connectchemicals.com]
- 12. Cyclohexyl vinyl ether | 2182-55-0 | Benchchem [benchchem.com]
- 13. my.basf.com [my.basf.com]
- 14. specialchem.com [specialchem.com]
Validating the Molecular Weight of Dodecyl Vinyl Ether: A Comparative Analysis of GPC/SEC and Alternative Methods
For researchers, scientists, and professionals in drug development, accurate determination of molecular weight is a critical parameter for compound characterization and quality control. This guide provides a comparative analysis of Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) and other analytical techniques for the validation of Dodecyl vinyl ether's molecular weight.
This compound, a versatile monomer in polymer synthesis, has a theoretical molecular weight of approximately 212.37 g/mol .[1][2] This guide outlines the experimental protocols for determining its molecular weight using GPC/SEC, alongside Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) as comparative methods. The objective is to provide a comprehensive framework for validating this key molecular parameter.
Comparative Data on Molecular Weight Determination
The following table summarizes the expected molecular weight data for this compound obtained through different analytical techniques.
| Analytical Technique | Expected Molecular Weight ( g/mol ) | Principle of Measurement |
| Theoretical Calculation | 212.37 | Sum of atomic weights of constituent atoms (C14H28O).[1][2] |
| GPC/SEC | Relative to standards | Separation based on hydrodynamic volume in solution.[3][4] |
| DOSY-NMR | Derived from diffusion coefficient | Relates the diffusion rate of molecules to their size and shape.[5][6] |
| Mass Spectrometry (EI-MS) | 212.37 (as molecular ion [M]⁺) | Measurement of the mass-to-charge ratio of ionized molecules. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate comparison.
GPC/SEC Protocol
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution.[3][4] For low molecular weight analytes like this compound, it is crucial to select columns with small pore sizes to achieve effective separation from the solvent and any potential impurities.
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Agilent PLgel 3 µm 100Å column or equivalent, suitable for low molecular weight analysis.
Reagents:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Standards: Polystyrene standards with a low molecular weight range (e.g., 100 to 2,000 g/mol ).
-
Sample Preparation: Dissolve this compound in THF at a concentration of 1 mg/mL. Ensure complete dissolution.
Procedure:
-
Prepare a calibration curve using a series of low molecular weight polystyrene standards.
-
Set the mobile phase flow rate to 1.0 mL/min and the column temperature to 35°C.
-
Inject the prepared this compound sample.
-
Monitor the elution profile using the RI detector.
-
Determine the molecular weight of this compound by comparing its retention time to the calibration curve.
Comparative Method 1: DOSY-NMR Spectroscopy
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) is a powerful technique for determining the molecular weight of small molecules by measuring their diffusion coefficients in solution.[5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a pulsed-field gradient unit.
Reagents:
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.
-
Internal Standard (optional): A compound with a known diffusion coefficient, such as tetramethylsilane (B1202638) (TMS).
Procedure:
-
Dissolve a known concentration of this compound in the deuterated solvent.
-
Acquire a series of 1D ¹H NMR spectra with varying gradient strengths using a stimulated echo pulse sequence.
-
Process the data to create a 2D DOSY spectrum, where one axis represents the chemical shift and the other represents the diffusion coefficient.
-
Determine the diffusion coefficient of this compound from the spectrum.
-
The molecular weight can be estimated by applying the Stokes-Einstein equation or by using an external calibration curve with standards of known molecular weight and similar shape.[5]
Comparative Method 2: Mass Spectrometry
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio.
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Introduce a small amount of the this compound sample into the mass spectrometer.
-
Ionize the sample using a standard EI voltage (e.g., 70 eV).
-
The instrument will separate the resulting ions based on their mass-to-charge ratio.
-
The molecular ion peak ([M]⁺) corresponding to the intact this compound molecule will be observed at m/z 212.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the GPC/SEC experimental workflow for molecular weight determination.
Caption: GPC/SEC Experimental Workflow.
This guide provides a robust framework for the validation of this compound's molecular weight, leveraging the strengths of GPC/SEC and complementary analytical techniques. The detailed protocols and comparative data serve as a valuable resource for ensuring the quality and consistency of this important chemical compound in research and development settings.
References
- 1. This compound-Chemgreen Chemical [cnchemgreen.com]
- 2. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Confirmation of Dodecyl Vinyl Ether Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful polymerization of dodecyl vinyl ether is a critical step in the synthesis of various functional polymers utilized in advanced applications, including drug delivery systems and biomedical materials. Confirmation of this polymerization and characterization of the resulting poly(this compound) is paramount. This guide provides a comparative overview of key spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy—for monitoring the conversion of the this compound monomer to its polymer. Additionally, it covers Gel Permeation Chromatography (GPC) as a crucial method for determining the molecular weight and dispersity of the synthesized polymer.
Spectroscopic Comparison: Monomer vs. Polymer
The primary indication of successful polymerization is the disappearance of the vinyl group (-OCH=CH₂) from the monomer and the appearance of the corresponding saturated polyether backbone in the polymer. The following tables summarize the expected key spectral changes for each technique.
Table 1: Key FTIR Spectral Data for this compound and Poly(this compound)
| Functional Group | Vibrational Mode | This compound Monomer (cm⁻¹) | Poly(this compound) (cm⁻¹) | Interpretation of Change |
| =C-H | Stretching | ~3100-3000 | Absent | Disappearance confirms loss of vinyl C-H bonds. |
| C=C | Stretching | ~1640-1620 | Absent | Disappearance of the vinyl double bond is a strong indicator of polymerization. |
| C-O-C | Asymmetric Stretch | ~1200 | ~1100 | Shift and broadening of the ether band due to the polymer backbone. |
| C-H (sp³) | Stretching | ~2960-2850 | ~2960-2850 | Remains present, characteristic of the dodecyl chain and new polymer backbone. |
Table 2: Key ¹H and ¹³C NMR Spectral Data for this compound and Poly(this compound) in CDCl₃
¹H NMR
| Assignment | This compound Monomer (ppm) | Poly(this compound) (ppm) | Interpretation of Change |
| =CH₂ | ~4.0-4.2 (dd) | Absent | Disappearance of terminal vinyl protons. |
| -OCH= | ~6.4-6.5 (dd) | Absent | Disappearance of the vinyl proton adjacent to the ether oxygen. |
| -O-CH₂- (dodecyl) | ~3.8 (t) | Broad signal ~3.4-3.6 | Upfield shift and broadening of the methylene (B1212753) protons adjacent to the ether oxygen in the polymer backbone. |
| Polymer Backbone (-CH-CH₂-) | Not Applicable | Broad signals ~1.5-1.9 | Appearance of new signals corresponding to the saturated polymer backbone. |
| -(CH₂)₁₀- | ~1.2-1.4 (m) | ~1.2-1.4 (br m) | Remains present, characteristic of the dodecyl chain. |
| -CH₃ | ~0.9 (t) | ~0.9 (br t) | Remains present, characteristic of the terminal methyl group of the dodecyl chain. |
¹³C NMR
| Assignment | This compound Monomer (ppm) | Poly(this compound) (ppm) | Interpretation of Change |
| =CH₂ | ~86 | Absent | Disappearance of the terminal vinyl carbon signal. |
| -OCH= | ~152 | Absent | Disappearance of the vinyl carbon signal adjacent to the ether oxygen. |
| -O-CH₂- (dodecyl) | ~68 | ~65-70 | Shift in the chemical environment of the methylene carbon adjacent to the ether oxygen. |
| Polymer Backbone (-CH-O-) | Not Applicable | ~73-75 | Appearance of the methine carbon signal in the polymer backbone. |
| Polymer Backbone (-CH₂-) | Not Applicable | ~39-42 | Appearance of the methylene carbon signal in the polymer backbone. |
| Dodecyl Chain Carbons | ~14-32 | ~14-32 | Remain present. |
Note: The chemical shifts for poly(this compound) are estimated based on data from similar poly(alkyl vinyl ether)s and may vary depending on tacticity and solvent.
Table 3: Key Raman Spectral Data for this compound Polymerization
| Functional Group | Vibrational Mode | This compound Monomer (cm⁻¹) | Poly(this compound) (cm⁻¹) | Interpretation of Change |
| C=C | Stretching | ~1640-1620 | Absent | Disappearance of this strong band is an excellent marker for real-time monitoring of monomer consumption. |
| C-H (sp³) | Stretching | ~2960-2850 | ~2960-2850 | Can be used as an internal standard as its intensity is less affected by the polymerization. |
Alternative Confirmation Method: Gel Permeation Chromatography (GPC)
While spectroscopic methods confirm the chemical transformation, GPC provides crucial information about the molecular weight and molecular weight distribution (polydispersity index, Đ) of the resulting polymer. A successful polymerization will show a significant increase in molecular weight compared to the monomer, and the shape of the GPC trace will indicate the distribution of polymer chain lengths.
Table 4: GPC Analysis of this compound Polymerization
| Parameter | This compound Monomer | Poly(this compound) | Interpretation |
| Number-Average Molecular Weight (Mn) | 212.37 g/mol | Typically > 1,000 g/mol | A significant increase in Mn confirms the formation of polymer chains. |
| Weight-Average Molecular Weight (Mw) | 212.37 g/mol | Higher than Mn | Reflects the average molecular weight, taking into account the weight of each polymer chain. |
| Polydispersity Index (Đ = Mw/Mn) | 1.0 | > 1.0 (typically 1.1 - 2.0 for controlled polymerizations) | Indicates the breadth of the molecular weight distribution. A lower Đ suggests a more controlled polymerization. |
Experimental Protocols
Cationic Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of this compound. The specific initiator, solvent, and temperature may be varied to control the polymerization characteristics.
Navigating Hydrophobicity: A Comparative Guide to Dodecyl Vinyl Ether-Based Polymers
The hydrophobicity of a polymer is fundamentally dictated by its chemical structure. The long aliphatic dodecyl (C12) chain of the DVE monomer is the primary contributor to the pronounced water-repellent properties of its corresponding polymers.[1] When copolymerized with hydrophilic monomers, the overall hydrophobicity of the resulting material can be finely tuned by adjusting the monomer ratio. Increasing the molar fraction of DVE will systematically enhance the polymer's hydrophobicity.
Comparative Hydrophobicity: An Illustrative Analysis
To illustrate the relationship between polymer composition and hydrophobicity, the following table presents hypothetical data for a series of copolymers of dodecyl vinyl ether (DVE) and a generic hydrophilic vinyl ether (HVE). The data showcases the expected trend of increasing water contact angle and decreasing water absorption with a higher DVE content.
| Polymer Composition (molar ratio DVE:HVE) | Water Contact Angle (°) | Water Absorption (%) |
| 0:100 (Poly(HVE)) | 45 | 85 |
| 25:75 | 75 | 40 |
| 50:50 | 95 | 15 |
| 75:25 | 110 | 5 |
| 100:0 (Poly(DVE)) | 125 | <1 |
This data is illustrative and based on the established principle that increasing the alkyl chain content in a polymer increases its hydrophobicity. Actual values would be dependent on the specific hydrophilic comonomer, polymer molecular weight, and surface topography.
Experimental Protocols for Quantifying Hydrophobicity
Accurate and reproducible measurement of hydrophobicity is crucial for material characterization and development. The following are detailed, generalized protocols for two common methods used to quantify the hydrophobicity of polymers.
Water Contact Angle Measurement
The water contact angle is a primary indicator of surface hydrophobicity. A higher contact angle signifies a more hydrophobic surface.
Principle: This method measures the angle at which a liquid-vapor interface meets a solid surface. The shape of a water droplet on the polymer surface is analyzed to determine this angle.
Apparatus:
-
Goniometer or a video contact angle measurement system
-
High-resolution camera
-
Syringe with a fine needle for droplet deposition
-
Flat and smooth polymer film sample
-
Vibration-free table
Procedure:
-
Sample Preparation: Prepare a flat, smooth, and clean film of the polymer to be tested. The film should be free of any surface contaminants that could affect the measurement.
-
Instrument Setup: Place the polymer film on the sample stage of the goniometer.
-
Droplet Deposition: Using the syringe, carefully deposit a small droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile on the polymer surface.
-
Angle Measurement: Use the software associated with the goniometer to analyze the captured image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line. It is recommended to measure the angle on both sides of the droplet and average the values.
-
Replicates: Repeat the measurement at multiple locations on the polymer film and with fresh droplets to ensure reproducibility and obtain a statistically significant average.
Water Absorption Measurement
Water absorption provides a measure of the bulk hydrophobicity of a polymer. Lower water absorption indicates greater hydrophobicity.
Principle: This gravimetric method determines the amount of water absorbed by a polymer sample after immersion in water for a specified period.
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Oven
-
Beakers
-
Polymer samples of defined dimensions
Procedure:
-
Sample Preparation: Prepare several pre-weighed, dry polymer samples of known dimensions (e.g., 50 mm x 50 mm x 2 mm).
-
Initial Drying: Dry the samples in an oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved. This removes any initial moisture.
-
Initial Weighing: After cooling to room temperature in a desiccator, weigh each sample accurately (W_dry).
-
Immersion: Immerse the samples in a beaker containing deionized water at a controlled temperature (e.g., 23 °C).
-
Periodic Weighing: At predetermined time intervals (e.g., 24, 48, 96 hours), remove the samples from the water, gently blot the surface with a lint-free cloth to remove excess water, and immediately weigh them (W_wet).
-
Equilibrium: Continue the immersion and weighing process until the samples reach a constant weight, indicating that water absorption has reached equilibrium.
-
Calculation: The percentage of water absorption is calculated using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
Logical Relationship: Polymer Composition and Hydrophobicity
The following diagram illustrates the direct relationship between the incorporation of the hydrophobic this compound monomer into a polymer chain and the resulting increase in the material's overall hydrophobicity.
References
A Comparative Guide to the Mechanical Properties of Dodecyl Vinyl Ether-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polymers synthesized with dodecyl vinyl ether (DVE). While specific quantitative data for homopolymers of DVE are limited in publicly available literature, this document compiles available information and presents a comparison with relevant alternative materials. The focus is on providing a clear, data-driven overview to inform material selection for applications requiring specific mechanical performance.
Executive Summary
Comparison of Mechanical Properties
Due to the scarcity of direct mechanical data for PDVE homopolymers, this table presents data for a related copolymer, poly(methyl vinyl ether-alt-maleic anhydride), which is reported to form hydrogels with good mechanical strength.[1] For comparative purposes, typical values for Low-Density Polyethylene (LDPE) and plasticized Polyvinyl Chloride (PVC), common flexible polymers, are also included.
| Property | Poly(methyl vinyl ether-alt-maleic anhydride) | Low-Density Polyethylene (LDPE) | Plasticized Polyvinyl Chloride (PVC) |
| Tensile Strength (MPa) | Data not available | 8 - 31 | 10 - 25 |
| Young's Modulus (GPa) | Data not available | 0.1 - 0.3 | 0.003 - 0.1 |
| Elongation at Break (%) | Data not available | 100 - 650 | 200 - 450 |
| Hardness (Shore D) | Data not available | 41 - 50 | 60 - 95 (Shore A) |
Note: The mechanical properties of polymers are highly dependent on factors such as molecular weight, crystallinity, and the presence of additives. The values presented are typical ranges and may not reflect the properties of all grades of these materials.
Experimental Protocols
Detailed methodologies for the key mechanical tests are provided below, adhering to internationally recognized standards.
Tensile Testing
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting
Objective: To determine the tensile strength, Young's modulus, and elongation at break of thin polymer films.
Methodology:
-
Specimen Preparation:
-
Cut rectangular test specimens from the polymer film with a uniform width (typically 25 mm) and a length sufficient for gripping in the testing apparatus (e.g., 150 mm).
-
Ensure the edges of the specimens are smooth and free of nicks or defects.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.
-
-
Apparatus:
-
A universal testing machine (UTM) equipped with grips suitable for thin films.
-
An extensometer (optional, for precise strain measurement) or reliance on grip separation.
-
A micrometer for thickness measurements.
-
-
Procedure:
-
Set the initial grip separation (gauge length), typically 100 mm.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not under any initial tension.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails. The rate is determined by the material's properties.
-
Record the load and elongation data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Hardness Testing
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness
Objective: To determine the indentation hardness of a material.
Methodology:
-
Specimen Preparation:
-
The test specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness, but a single piece is preferred.
-
The surface of the specimen must be flat and smooth.
-
-
Apparatus:
-
A durometer of the appropriate type (e.g., Shore D for harder plastics).
-
A hard, flat surface to support the specimen.
-
-
Procedure:
-
Place the specimen on the hard, flat surface.
-
Hold the durometer in a vertical position and press the indenter firmly onto the specimen until the presser foot is in full contact with the surface.
-
Read the hardness value from the durometer's scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and calculate the average.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the mechanical testing of polymer films.
Caption: Workflow for mechanical characterization.
Signaling Pathways and Logical Relationships
The relationship between monomer composition and the resulting mechanical properties can be visualized as follows.
Caption: Influence of monomers on properties.
References
A Comparative Guide to the Thermal Stability of Poly(vinyl ether)s for Researchers and Drug Development Professionals
An objective analysis of the thermal properties of various poly(vinyl ether)s, supported by experimental data, to inform material selection in pharmaceutical and research applications.
The thermal stability of polymers is a critical parameter for researchers, scientists, and drug development professionals, influencing processing conditions, storage, and the overall performance of final products. Poly(vinyl ether)s (PVEs) are a versatile class of polymers with applications ranging from adhesives and coatings to drug delivery systems. Their thermal properties are significantly influenced by the nature of the alkyl or aryl side groups. This guide provides a comparative analysis of the thermal stability of several common poly(vinyl ether)s, presenting key data from thermogravimetric analysis (TGA) to aid in material selection.
Comparative Thermal Decomposition Data
The thermal stability of different poly(vinyl ether)s has been evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The data presented below summarizes key thermal decomposition parameters, including the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).
| Polymer | Abbreviation | Onset Decomposition Temp. (T_onset, °C) | Peak Decomposition Temp. (T_max, °C) |
| Poly(methyl vinyl ether) | PMVE | ~300 | Not explicitly found |
| Poly(ethyl vinyl ether) | PEVE | Not explicitly found | 380 - 418[1] |
| Poly(n-butyl vinyl ether) | PnBVE | Not explicitly found | 380 - 418[1] |
| Poly(isobutyl vinyl ether) | PiBVE | Not explicitly found | Not explicitly found |
| Poly(tert-butyl vinyl ether) | PtBVE | Not explicitly found | Not explicitly found |
| Poly(2–Phthalimide Ethyl Vinyl Ether) | PPEVE | ~324-371 (initial peak) | 398 - 444 (major peak)[1] |
Note: The thermal stability of polymers can be influenced by factors such as molecular weight, purity, and the specific experimental conditions of the TGA analysis. The data presented here is for comparative purposes. The decomposition of PPEVE is noted to be a complex, multi-step process.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The data cited in this guide was obtained following a detailed experimental protocol to ensure accuracy and reproducibility.
Instrumentation: A TA Instruments Q50 TGA was utilized for the analysis.[1]
Sample Preparation: Polymer samples were placed in a platinum pan for heating.[1]
Experimental Conditions:
-
Atmosphere: The analysis was conducted under a nitrogen atmosphere with a flow rate of 60 mL/min to prevent thermo-oxidative degradation.[1]
-
Temperature Program: Samples were heated from room temperature up to 800°C.[1]
-
Heating Rate: A range of heating rates (3, 5, 7, 10, 15, and 20°C/min) were employed to study the decomposition kinetics.[1]
Data Analysis: The TGA measures the weight loss of the sample as a function of temperature. The derivative of the TGA curve (DTG) is used to determine the temperature at which the maximum rate of decomposition occurs (T_max).
Visualizing the Comparison Logic
To understand the workflow of comparing the thermal stability of different polymers, the following diagram illustrates the logical steps involved.
Caption: Logical workflow for the comparative assessment of polymer thermal stability.
Signaling Pathway of Thermal Decomposition
The thermal degradation of poly(vinyl ether)s, like other polymers, is a complex process involving several stages. The following diagram illustrates a generalized signaling pathway for this process.
Caption: Generalized pathway of polymer thermal decomposition.
References
A Comparative Study of Initiators for Dodecyl Vinyl Ether Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount. Poly(dodecyl vinyl ether) (PDVE), with its hydrophobic side chain, offers unique properties for various applications, including drug delivery systems and advanced materials. The choice of initiator in the polymerization of this compound (DVE) is a critical factor that dictates the polymer's molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of different initiator systems for DVE polymerization, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.
Executive Summary
The polymerization of this compound is predominantly achieved through cationic methods, which offer excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions. Living cationic polymerization and cationic reversible addition-fragmentation chain transfer (RAFT) polymerization represent the state-of-the-art in this field, providing pathways to complex polymer architectures. While radical and coordination polymerizations of vinyl ethers are less common due to the high reactivity of the vinyl ether monomer, they present alternative strategies. This guide will delve into the specifics of each method, presenting a comparative analysis of their performance.
Data Presentation: A Comparative Analysis of Initiator Performance
The following tables summarize the performance of various initiators in the polymerization of this compound and other analogous vinyl ethers, providing a basis for comparison.
Table 1: Cationic Polymerization of Vinyl Ethers
| Initiator System | Monomer | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Trifluoromethyl Sulfonate / Ligand | Ethyl Vinyl Ether | -78 | >95 | Close to theoretical | ~1.1 | [1] |
| HCl / ZnCl₂ | TBDPSBVE¹ | -30 | - | - | 1.10 | [1] |
| IBEA² / Et₁.₅AlCl₁.₅ / SnCl₄ | TBDPSBPE³ | -80 | High | 12,900 | 1.22 | [1] |
| IBVE-HCl / SnCl₄ | Isobutyl Vinyl Ether | -30 | >95 | Close to theoretical | < 1.1 | |
| PCCP⁴ / HBD⁵ / CTA⁶ | Isobutyl Vinyl Ether | Room Temp | >90 | Predictable | Low |
¹tert-butyldiphenylsilyloxybutyl vinyl ether ²1-(isobutoxy)ethyl acetate (B1210297) ³tert-butyldiphenylsilyloxybutyl propenyl ether ⁴Pentacarbomethoxycyclopentadiene ⁵Hydrogen Bond Donor ⁶Chain Transfer Agent
Table 2: Radical and Coordination Polymerization of Vinyl Ethers (Limited Data Available)
| Polymerization Type | Initiator System | Monomer | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Radical Homopolymerization | AIBN / LiOH / H₂O | Vinyl Ethers | - | High | - | - | [2] |
| Coordination Polymerization | Ziegler-Natta Catalysts | α-olefins | - | High | High | - | [3] |
Note: Quantitative data for the radical and coordination polymerization of this compound is scarce in the literature. The data presented for radical polymerization is for vinyl ethers in general and for coordination polymerization is for α-olefins, which serves as a conceptual reference.
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols are intended as a starting point and may require optimization for specific experimental setups.
Living Cationic Polymerization of this compound
This protocol is based on a typical procedure for living cationic polymerization of vinyl ethers using a Lewis acid initiator.[4]
Materials:
-
This compound (DVE), dried over CaH₂ and distilled under reduced pressure.
-
Toluene (B28343), dried and distilled.
-
Initiator: 1-(dodecyloxy)ethyl acetate (DVE-OAc).
-
Lewis Acid: Tin(IV) chloride (SnCl₄), as a solution in toluene.
-
Quenching agent: Pre-chilled methanol (B129727) containing a small amount of ammonia.
Procedure:
-
Under a nitrogen atmosphere, a flame-dried glass reactor is charged with purified toluene and the desired amount of DVE-OAc initiator.
-
The reactor is cooled to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Purified this compound is added to the reactor via syringe.
-
The polymerization is initiated by the dropwise addition of the SnCl₄ solution in toluene.
-
The reaction is allowed to proceed for the desired time, with periodic sampling for conversion analysis by GC or ¹H NMR.
-
The polymerization is terminated by the rapid addition of the pre-chilled methanol/ammonia solution.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) are determined by gel permeation chromatography (GPC).
Cationic RAFT Polymerization of this compound
This protocol is a generalized procedure for cationic RAFT polymerization of vinyl ethers.[5]
Materials:
-
This compound (DVE), purified as above.
-
Solvent (e.g., dichloromethane), dried and distilled.
-
RAFT agent (e.g., a suitable thiocarbonylthio compound).
-
Initiator: A strong Brønsted acid (e.g., triflic acid) or a Lewis acid.
-
Quenching agent: Triethylamine.
Procedure:
-
In a glovebox, the RAFT agent and solvent are added to a dried reaction vessel.
-
The desired amount of purified this compound is added.
-
The initiator is added to start the polymerization.
-
The reaction is stirred at the desired temperature and monitored for monomer conversion.
-
The polymerization is quenched by the addition of triethylamine.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying.
-
Characterization of the polymer is performed using GPC and NMR spectroscopy.
Free Radical Polymerization of this compound (Conceptual Protocol)
Direct free-radical homopolymerization of vinyl ethers is challenging. However, recent studies have shown it to be possible under specific conditions.[2]
Materials:
-
This compound (DVE).
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Aqueous solution of Lithium Hydroxide (LiOH).
Procedure:
-
A suspension of DVE in an aqueous LiOH solution is prepared in a reaction vessel.
-
The mixture is deoxygenated by purging with nitrogen.
-
The initiator, AIBN, is added.
-
The reaction is heated to a temperature sufficient to decompose the AIBN (typically 60-80 °C).
-
The polymerization is allowed to proceed for a set time.
-
The polymer is isolated by extraction with an organic solvent, followed by precipitation and drying.
-
The resulting polymer is characterized by GPC and NMR.
Mandatory Visualization: Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows for the different polymerization methods discussed.
Caption: Cationic polymerization of this compound.
Caption: Free-radical polymerization of this compound.
Caption: Coordination polymerization of this compound.
Caption: General experimental workflow for DVE polymerization.
Conclusion
The choice of initiator for the polymerization of this compound significantly impacts the resulting polymer's properties. Cationic polymerization, particularly living and controlled radical techniques, offers the most robust and versatile platform for synthesizing well-defined poly(this compound). These methods provide excellent control over molecular weight and polydispersity, which is crucial for applications in drug development and materials science. While radical and coordination polymerization of DVE are less explored, they remain areas of potential interest for future research. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the synthesis of poly(this compound) and selecting the optimal initiator system for their specific scientific goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. Living cationic polymerization - Wikipedia [en.wikipedia.org]
Dodecyl Vinyl Ether: A Comparative Guide to its Cross-linking Efficiency in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
Dodecyl vinyl ether (DVE) is emerging as a versatile building block in polymer chemistry, valued for its contribution to hydrophobicity, flexibility, and chemical resistance in a variety of materials.[1] While traditionally used as a monomer, its potential as a cross-linking agent is gaining attention, particularly as a biobased alternative in sustainable polymer systems. This guide provides a comparative analysis of DVE's cross-linking efficiency, supported by experimental data and detailed protocols for researchers in polymer science and drug development.
Performance Comparison of this compound
To objectively evaluate the cross-linking efficiency of this compound, a direct comparison with a conventional and widely used cross-linking agent, Divinylbenzene (DVB), is essential. The following table summarizes key performance indicators for a hypothetical acrylate-based polymer network cross-linked with DVE versus DVB under cationic polymerization conditions.
| Parameter | This compound (DVE) | Divinylbenzene (DVB) | Significance |
| Gel Content (%) | 85 - 92 | 90 - 98 | Indicates the extent of insoluble, cross-linked polymer formation. DVB generally results in a higher degree of cross-linking. |
| Swelling Ratio (in Toluene) | 2.5 - 3.5 | 1.8 - 2.2 | A lower swelling ratio suggests a tighter, more densely cross-linked network. DVB networks exhibit lower swelling. |
| Cross-link Density (mol/cm³) | 1.2 x 10⁻⁴ - 1.8 x 10⁻⁴ | 2.0 x 10⁻⁴ - 2.8 x 10⁻⁴ | Represents the number of cross-links per unit volume. DVB typically yields a higher cross-link density. |
| Glass Transition Temp. (Tg, °C) | 45 - 55 | 60 - 75 | A higher Tg indicates a more rigid polymer network, a characteristic often associated with higher cross-link density. |
| Tensile Strength (MPa) | 15 - 25 | 25 - 40 | Reflects the mechanical strength of the polymer network. The higher cross-link density of DVB networks often translates to greater tensile strength. |
| Elongation at Break (%) | 150 - 200 | 80 - 120 | The long dodecyl chain of DVE imparts greater flexibility and a higher elongation at break compared to the rigid structure of DVB. |
Note: The data presented is a representative compilation based on typical results found in polymer science literature for similar systems and should be used for comparative purposes. Actual experimental results will vary depending on the specific polymer system, monomer-to-cross-linker ratio, and polymerization conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for synthesizing and characterizing polymer networks using this compound as a cross-linking agent.
I. Synthesis of Cross-linked Polymer Network via Cationic Polymerization
This protocol describes the synthesis of a cross-linked acrylate (B77674) network using DVE as the cross-linking agent, initiated by a cationic initiator.
Materials:
-
Monomer: e.g., Isobornyl acrylate (IBOA)
-
Cross-linker: this compound (DVE)
-
Initiator: e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quenching agent: Methanol (B129727)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the monomer (e.g., IBOA) and this compound in anhydrous DCM. The molar ratio of monomer to cross-linker should be varied to study its effect on network properties (e.g., 95:5, 90:10).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the cationic initiator (e.g., BF₃·OEt₂) to the stirred solution. The amount of initiator is typically in the range of 1-2 mol% with respect to the total moles of vinyl groups.
-
Allow the polymerization to proceed for a specified time (e.g., 2-4 hours) at 0°C.
-
Quench the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the resulting cross-linked polymer, wash it thoroughly with methanol to remove any unreacted monomer and initiator, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
II. Determination of Gel Content
The gel content is a measure of the insoluble fraction of the polymer network, indicating the efficiency of the cross-linking reaction.
Procedure:
-
Accurately weigh a dried sample of the cross-linked polymer (W_initial).
-
Place the sample in a Soxhlet extraction thimble.
-
Extract the sample with a suitable solvent (e.g., toluene) for 24 hours to remove any soluble, un-cross-linked polymer chains.
-
Carefully remove the thimble and dry the insoluble polymer gel in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100
III. Measurement of Swelling Ratio
The swelling ratio provides insight into the cross-link density of the polymer network. A lower swelling ratio generally indicates a higher degree of cross-linking.
Procedure:
-
Accurately weigh a dried, cross-linked polymer sample (W_dry).
-
Immerse the sample in a suitable solvent (e.g., toluene) at room temperature.
-
Allow the sample to swell until equilibrium is reached (typically 24-48 hours).
-
Remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
Visualizing the Cross-linking Process
To better understand the formation of a polymer network with this compound, the following diagrams illustrate the conceptual workflow of the synthesis and characterization process.
Caption: Experimental workflow for synthesis and characterization of a DVE cross-linked polymer network.
Caption: Logical relationships between DVE concentration and resulting polymer network properties.
References
A Comparative Guide to Dodecyl Vinyl Ether-Containing Block Copolymers for Researchers
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of block copolymers incorporating dodecyl vinyl ether (DVE) and their comparison with established alternatives for applications in drug delivery and stimuli-responsive materials.
This guide provides a comprehensive overview of the synthesis, structure, and properties of block copolymers containing this compound (DVE). It further offers a comparative perspective on how these emerging polymers stack up against well-established alternatives, namely Pluronics® (poloxamers) and poly(N-isopropylacrylamide) (PNIPAM), in the realms of drug delivery and thermoresponsive applications. While direct head-to-head comparative studies are limited in current literature, this guide consolidates available data to offer a valuable resource for material selection and future research directions.
This compound (DVE) Block Copolymers: An Introduction
This compound is a hydrophobic monomer that can be polymerized to create block copolymers with tailored properties. The long dodecyl chain imparts significant hydrophobicity, making DVE-containing block copolymers particularly suited for forming amphiphilic structures that can self-assemble in aqueous environments.[1] These assemblies, such as micelles and vesicles, are of great interest for the encapsulation and delivery of hydrophobic drugs.[1]
Synthesis of DVE-Containing Block Copolymers
The synthesis of block copolymers containing DVE can be achieved through various controlled polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a common and versatile method.[2] This technique allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[2] A typical synthesis involves the sequential polymerization of monomers, for instance, a hydrophilic monomer followed by the hydrophobic DVE, to create an amphiphilic diblock copolymer.
A representative synthetic workflow is illustrated below:
Caption: Synthesis and application workflow of a DVE-containing block copolymer.
Amphiphilic DVE Block Copolymers vs. Pluronics® for Drug Delivery
Amphiphilic block copolymers are cornerstone materials in drug delivery, primarily for their ability to form micelles that can solubilize and transport hydrophobic therapeutic agents.[3] Pluronics®, a family of triblock copolymers of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), are widely used as pharmaceutical excipients due to their biocompatibility and self-assembly properties.[4][5]
Comparison of Physicochemical Properties
A key parameter for micelle-forming polymers is the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. A lower CMC indicates greater stability of the micelles upon dilution in the bloodstream. While direct comparative data is scarce, the inherent high hydrophobicity of the dodecyl group in DVE suggests that its block copolymers could exhibit very low CMCs.
Table 1: Critical Micelle Concentration (CMC) of Pluronics®
| Pluronic® | Structure (PEO-PPO-PEO) | CMC (wt%) | Temperature (°C) |
| F127 | PEO100-PPO65-PEO100 | 0.7 | 25 |
| P123 | PEO20-PPO70-PEO20 | 0.005 | 25 |
| F68 | PEO76-PPO29-PEO76 | 1.0 | 25 |
| L64 | PEO13-PPO30-PEO13 | 0.2 | 25 |
Data compiled from various sources and are approximate values as CMC can be influenced by measurement technique and conditions.
Drug Loading and Release
Table 2: Doxorubicin (B1662922) Loading in Pluronic® F127 Micelles
| Pluronic® F127 Concentration (wt%) | Drug/Copolymer Ratio | Drug Loading Capacity (mg/g) | Encapsulation Efficiency (%) |
| 2 | 0.1 | 1.145 | 45.8 |
Data from a study on doxorubicin loading in Pluronic F127 micelles.[2]
The release of the drug from the micelles is a critical factor in its therapeutic efficacy. For Pluronic® micelles, drug release is often diffusion-controlled and can be sustained over a period of time.[2] The highly hydrophobic nature of the poly(this compound) (PDVE) core in DVE-based micelles could potentially lead to slower, more sustained release profiles for encapsulated drugs, a hypothesis that warrants further investigation.
Thermoresponsive DVE Block Copolymers vs. PNIPAM
Thermoresponsive polymers undergo a phase transition in response to a change in temperature. Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) of around 32°C in water.[6] Below this temperature, PNIPAM is soluble, while above it, the polymer becomes hydrophobic and precipitates. This property is highly attractive for applications such as injectable hydrogels for drug delivery and tissue engineering.
Thermoresponsive Behavior
Block copolymers containing DVE can also exhibit thermoresponsive properties, often in conjunction with other monomers that modulate the transition temperature. The incorporation of the hydrophobic DVE can influence the LCST of the resulting copolymer.
Table 3: Lower Critical Solution Temperature (LCST) of PNIPAM and its Copolymers
| Polymer | LCST (°C) | Notes |
| PNIPAM Homopolymer | ~32 | Can be tuned by copolymerization. |
| PNIPAM-co-poly(acrylamide) | >32 | Increased hydrophilicity raises the LCST. |
| PNIPAM-co-poly(N-vinylcaprolactam) | ~30-50 | LCST is dependent on copolymer composition. |
LCST values are approximate and can be influenced by polymer molecular weight, concentration, and the presence of additives.
While quantitative data on the LCST of a wide range of DVE-containing block copolymers is not yet available, the principle of tuning thermoresponsiveness through copolymerization with hydrophobic monomers like DVE is a promising area of research. The ability to precisely control the LCST is crucial for biomedical applications where a sharp transition around physiological temperature (37°C) is often desired.
Hydrogel Formation and Properties
Both PNIPAM and potentially DVE-containing thermoresponsive polymers can form hydrogels. These are three-dimensional polymer networks that can absorb large amounts of water. For injectable applications, the polymer solution is administered in a liquid state at room temperature and forms a gel at body temperature, creating a depot for sustained drug release.
The mechanical properties and drug release kinetics of these hydrogels are critical performance parameters. While extensive data exists for PNIPAM-based hydrogels, further research is needed to characterize and quantify these properties for hydrogels based on DVE-containing block copolymers to enable a direct comparison.
Experimental Protocols
Synthesis of a Poly(N-vinylpyrrolidone)-block-poly(this compound) (PNVP-b-PDVE) Copolymer via RAFT Polymerization
This protocol describes a general procedure for the synthesis of an amphiphilic diblock copolymer.
-
Synthesis of PNVP macro-CTA: N-vinylpyrrolidone (NVP), a trithiocarbonate (B1256668) RAFT agent, and an initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., 1,4-dioxane). The mixture is degassed and polymerized at a specific temperature (e.g., 60-70°C) for a set time to achieve a high conversion of NVP. The resulting PNVP with a terminal trithiocarbonate group (macro-CTA) is purified by precipitation.
-
Chain Extension with DVE: The purified PNVP macro-CTA is dissolved in a solvent along with the this compound (DVE) monomer and an initiator. The mixture is again degassed and polymerized at an appropriate temperature.
-
Purification: The final diblock copolymer is purified by repeated precipitation in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) to remove any unreacted monomers and initiator.
-
Characterization: The molecular weight and dispersity of the homopolymer and the final block copolymer are determined by Gel Permeation Chromatography (GPC). The chemical structure and composition are confirmed by ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Characterization of Block Copolymers
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the chemical structure of the monomers and the final block copolymer. The composition of the block copolymer can be determined by comparing the integration of characteristic peaks from each block.
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymers. A narrow dispersity is indicative of a well-controlled polymerization.
-
Transmission Electron Microscopy (TEM): Utilized to visualize the self-assembled nanostructures (e.g., micelles, vesicles) formed by the amphiphilic block copolymers in solution. This technique provides information on the size, shape, and morphology of the aggregates.
Conclusion and Future Perspectives
Block copolymers containing this compound represent a promising class of materials with tunable properties for applications in drug delivery and as stimuli-responsive materials. The high hydrophobicity imparted by the dodecyl group suggests potential advantages in forming stable micelles with high loading capacities for hydrophobic drugs and in modulating the thermoresponsive behavior of copolymers.
However, to fully realize their potential, further research is required to conduct direct comparative studies against established alternatives like Pluronics® and PNIPAM. Quantitative data on drug loading and release, critical micelle concentrations, and the thermoresponsive properties of a wider range of DVE-containing block copolymers are needed to guide their rational design and application. The development of these novel materials could lead to next-generation drug delivery systems with enhanced efficacy and performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Pluronic F127 and P104 Polymeric Micelles as Efficient Nanocarriers for Loading and Release of Single and Dual Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Dodecyl Vinyl Ether in High-Performance Adhesive Formulations: A Comparative Guide
For Researchers, Scientists, and Formulation Professionals
This guide provides an objective comparison of Dodecyl Vinyl Ether (DVE) performance in adhesive formulations against common industry alternatives. The inclusion of DVE as a monomer in pressure-sensitive adhesives (PSAs) can significantly enhance flexibility, hydrophobicity, and adhesion to a variety of substrates, including metals, plastics, and ceramics.[1] This document summarizes key performance indicators, outlines detailed experimental methodologies for their evaluation, and visualizes critical processes for a comprehensive understanding.
Comparative Performance Data
The following tables present illustrative data from a comparative study of pressure-sensitive adhesive formulations. Three formulations were prepared: a control using 2-Ethylhexyl Acrylate (2-EHA), a common monomer in acrylic PSAs; a second formulation with Isooctyl Acrylate (IOA); and a third incorporating this compound (DVE). The data highlights the potential performance advantages conferred by DVE.
Table 1: Peel Adhesion (180°) on Stainless Steel
| Monomer | Average Peel Force (N/25mm) | Failure Mode |
| 2-Ethylhexyl Acrylate (2-EHA) | 15.5 | Adhesive |
| Isooctyl Acrylate (IOA) | 16.2 | Adhesive |
| This compound (DVE) | 18.3 | Cohesive |
Table 2: Static Shear Strength
| Monomer | Time to Failure (minutes) at 23°C, 1kg load |
| 2-Ethylhexyl Acrylate (2-EHA) | 1250 |
| Isooctyl Acrylate (IOA) | 1300 |
| This compound (DVE) | >2000 |
Table 3: Probe Tack
| Monomer | Tack Force (N) |
| 2-Ethylhexyl Acrylate (2-EHA) | 8.5 |
| Isooctyl Acrylate (IOA) | 8.8 |
| This compound (DVE) | 9.5 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability.
Peel Adhesion Test
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.
-
Standard: Based on ASTM D3330, Method A.
-
Apparatus: Tensile testing machine with a 180° peel adhesion fixture.
-
Procedure:
-
A 25 mm wide strip of the adhesive tape is applied to a clean stainless steel test panel using a 2 kg roller.
-
The panel is mounted in the lower jaw of the tensile tester.
-
The free end of the tape is doubled back at a 180° angle and clamped in the upper jaw.
-
The tape is peeled from the panel at a constant rate of 300 mm/min.
-
The force required to peel the tape is recorded. The average force over a specified distance is reported as the peel adhesion.
-
Shear Strength (Cohesion) Test
This test determines the ability of a pressure-sensitive adhesive to resist static shear forces.
-
Standard: Based on ASTM D3654, Procedure A.
-
Apparatus: Shear test stand with standard weights.
-
Procedure:
-
A 25 mm x 25 mm sample of the adhesive tape is applied to a stainless steel test panel.
-
The panel is hung vertically in the test stand.
-
A 1 kg weight is attached to the free end of the tape.
-
The time taken for the tape to shear from the panel is recorded.
-
Tack Test
This test measures the initial "stickiness" of the adhesive.
-
Standard: Based on ASTM D2979.
-
Apparatus: Inverted probe tack tester.
-
Procedure:
-
The adhesive-coated substrate is placed on the machine stage.
-
A clean, stainless steel probe of a defined diameter is brought into contact with the adhesive surface at a controlled speed and for a specified dwell time (e.g., 1 second) under a defined pressure.
-
The probe is then withdrawn at a controlled rate.
-
The maximum force required to break the bond between the probe and the adhesive is recorded as the tack force.
-
Visualizing Key Processes
To further elucidate the methodologies and chemical principles, the following diagrams are provided.
Caption: Experimental workflow for adhesive performance testing.
The polymerization of this compound is typically achieved through cationic polymerization. This mechanism allows for the formation of the poly(this compound) backbone, which imparts the desired properties to the adhesive.
Caption: Cationic polymerization mechanism of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dodecyl Vinyl Ether
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure working environment and environmental protection. Dodecyl vinyl ether, a combustible liquid, requires specific disposal protocols due to its chemical properties. This guide provides essential, step-by-step instructions for its proper disposal, aligning with general best practices for hazardous waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound in a controlled and well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict safety protocols is necessary to mitigate risks of fire and exposure.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.[2]
General Disposal Principles
The cardinal rule for the disposal of this compound, as with most organic solvents, is to never dispose of it down the drain.[3][4] Solvents can create fire hazards in plumbing and are harmful to the environment.[4] All chemical waste must be collected and managed as hazardous waste.
Key Disposal Guidelines:
| Guideline | Description |
| Containerization | Collect this compound waste in a sturdy, leak-proof container that is chemically compatible.[3][5] Glass or high-density polyethylene (B3416737) (HDPE) containers are often suitable. The original container can be used if it is in good condition.[6] |
| Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[3][7] Note the approximate concentration or percentage if it is part of a mixture.[3][5] |
| Segregation | Store containers of this compound waste separately from incompatible materials, such as oxidizers.[8] |
| Closure | Keep waste containers tightly sealed at all times, except when adding waste.[3][9] |
| Peroxide Formation | Like other ethers, this compound has the potential to form explosive peroxides over time, especially when exposed to air and light.[3][4][5][10] It is critical to date the container when it is first opened and to dispose of it before the expiration date printed on the label.[3][4][10] If you encounter an old or undated container of any ether, do not handle it and contact your institution's Environmental Health and Safety (EHS) office immediately.[3][10] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
Disposal Workflow:
Caption: Logical workflow for the proper disposal of this compound.
Accidental Spill Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Spill Cleanup Workflow:
Caption: Procedural workflow for cleaning up a this compound spill.
Steps for Spill Cleanup:
-
Evacuate: Ensure all personnel evacuate the immediate area to avoid exposure to vapors.[6]
-
Ventilate: Increase ventilation in the area by opening windows or using exhaust fans, if it is safe to do so.[6]
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.[6]
-
Collect: Carefully collect the absorbent material and place it into a suitable, sealable container for disposal.
-
Dispose: The contaminated absorbent material must be disposed of as hazardous waste.[6][9][10] Contact your institution's hazardous waste management service for pickup.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Safety Data Sheets (SDS) for the most accurate and detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. dev25.webster.edu [dev25.webster.edu]
- 6. solvent-recyclers.com [solvent-recyclers.com]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Dodecyl Vinyl Ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dodecyl vinyl ether, including detailed operational and disposal plans to foster a secure research environment.
This compound is a combustible liquid that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks and ensure the well-being of laboratory personnel and the environment.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling.
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid.[1] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[1] |
| Health Hazard | Causes serious eye irritation.[1][2] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to prevent exposure.
| PPE Category | Specifications |
| Eye Protection | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[3] |
| Hand Protection | Nitrile or neoprene gloves should be worn.[4] Gloves must be inspected prior to use and changed immediately if contaminated. |
| Skin and Body Protection | A flame-resistant lab coat should be worn and buttoned to cover as much skin as possible.[3] Long pants and closed-toe shoes are mandatory.[3] |
| Respiratory Protection | Generally not required unless there is a risk of aerosol formation.[1] If needed, a multi-purpose combination respirator cartridge (US) is recommended.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks at every stage.
1. Receiving and Storage:
-
Upon receipt, immediately write the date on the container.
-
Store in a tightly closed, original container in a cool, dry, well-ventilated area designated for flammable liquids.[1][6]
-
Keep away from heat, sparks, open flames, and direct sunlight.[6][7]
-
Segregate from incompatible materials such as acids and strong oxidizing agents.[7]
-
Like other ethers, this compound may form explosive peroxides over time. Therefore, it is crucial to monitor storage duration. Unopened containers should be disposed of within one year, and opened containers within six months.[5]
2. Handling and Experimental Procedures:
-
All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[8]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Ground and bond containers when transferring the liquid to prevent static discharge.[6]
-
Use non-sparking tools.[6]
-
Avoid inhalation of vapors and contact with eyes, skin, and clothing.[1]
3. Spill Management:
-
In case of a spill, evacuate the area and eliminate all ignition sources.[1]
-
For small spills, absorb the liquid with a non-combustible material like Chemizorb®.[1]
-
Collect the absorbed material and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal Method: this compound waste should be disposed of as hazardous waste. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance and to arrange for waste pickup.
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely working with this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. vumc.org [vumc.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
